molecular formula C10H17F2NO3 B1445447 1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol CAS No. 1232365-42-2

1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol

Cat. No.: B1445447
CAS No.: 1232365-42-2
M. Wt: 237.24 g/mol
InChI Key: RNZVBWMKWVRXIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol is a useful research compound. Its molecular formula is C10H17F2NO3 and its molecular weight is 237.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO3/c1-8(2,3)16-7(15)13-9(6-14)4-10(11,12)5-9/h14H,4-6H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZVBWMKWVRXIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232365-42-2
Record name tert-butyl N-[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Guide to the Synthesis of 1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol: A Key Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorinated motifs into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2][3] The 3,3-difluorocyclobutane unit, in particular, has emerged as a valuable, conformationally restricted bioisostere for various common structural elements.[4] This technical guide provides an in-depth examination of the synthesis of 1-(tert-butoxycarbonyl-amino)-3,3-difluorocyclobutane-1-methanol, a versatile building block possessing orthogonal functional handles for further elaboration. We will explore the strategic rationale behind the chosen synthetic pathway, detail the key chemical transformations, and provide a robust, step-by-step protocol suitable for implementation in a research and development setting.

Introduction: The Value of Fluorinated Scaffolds

The title compound, 1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol, represents a confluence of desirable structural features for drug development. The gem-difluoro group imparts unique electronic properties, can enhance metabolic stability by blocking sites of oxidation, and may improve binding affinity through favorable electrostatic interactions.[1] The cyclobutane ring provides a rigid, three-dimensional scaffold, which is increasingly sought after to escape the "flatland" of traditional aromatic structures. Finally, the Boc-protected amine and the primary alcohol offer orthogonal points for diversification, enabling its use in the construction of diverse compound libraries.[][]

This guide focuses on the most critical and final transformation: the selective reduction of the parent carboxylic acid, 1-(Boc-amino)-3,3-difluorocyclobutane-1-carboxylic acid, to the desired amino alcohol.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic strategy reveals that the target amino alcohol 1 can be directly accessed via the selective reduction of the corresponding carboxylic acid 2 . This precursor, 1-(Boc-amino)-3,3-difluorocyclobutane-1-carboxylic acid 2 , is a known intermediate and can be synthesized from more fundamental starting materials or procured commercially.[7][8] The overall synthetic plan prioritizes the late-stage reduction of the carboxylic acid, which is a well-established and high-yielding transformation.

G cluster_main Retrosynthetic Pathway target <Target Molecule (1) This compound> acid <Key Precursor (2) 1-(Boc-amino)-3,3-difluoro cyclobutane-1-carboxylic acid> target->acid Selective Reduction (C=O → CH₂OH) start <Starting Material (Conceptual) 3-Oxocyclobutane carboxylic Acid Derivative> acid->start Multistep Sequence: 1. Fluorination 2. Amination & Protection

Caption: Retrosynthetic analysis of the target amino alcohol.

Synthesis of the Key Precursor: An Overview

While 1-(Boc-amino)-3,3-difluorocyclobutane-1-carboxylic acid (2 ) is commercially available, understanding its synthesis provides valuable context.[7][8] A common route begins with a 3-oxocyclobutanecarboxylate ester.[9]

  • Deoxofluorination: The ketone is converted to the gem-difluoro group using a fluorinating agent such as Morpholino-DAST (Deoxofluor).[4] This step is critical for installing the difluoro motif early in the sequence.

  • Functional Group Manipulation: The resulting 3,3-difluorocyclobutane-1-carboxylate is then elaborated. This typically involves saponification to the carboxylic acid, followed by a Curtius or Hofmann rearrangement of a derivative to install the C1-amino group.

  • Boc Protection: The newly formed amine is protected with di-tert-butyl dicarbonate (Boc₂O) to yield the stable, readily handled precursor 2 .[10] The Boc group is ideal due to its stability in a wide range of reaction conditions and its straightforward removal under acidic conditions.[]

Key Transformation: Selective Reduction of the Carboxylic Acid

The core of this synthesis is the reduction of the carboxylic acid functionality of precursor 2 to a primary alcohol without affecting the acid-labile Boc protecting group.

Rationale for Reagent Selection

Several reducing agents can accomplish this transformation, but the choice is governed by chemoselectivity and compatibility with the protecting group.

  • Borane Reagents (BH₃·THF or BH₃·SMe₂): These are the reagents of choice for this transformation. Borane exhibits high chemoselectivity for carboxylic acids over many other functional groups.[11] The reaction proceeds under neutral, aprotic conditions, which is crucial for preserving the integrity of the acid-sensitive Boc group. The mechanism involves the formation of a triacyloxyborane intermediate, which is subsequently reduced to the alcohol upon workup.[12]

  • Lithium Aluminum Hydride (LiAlH₄): While a powerful reducing agent capable of reducing carboxylic acids, LiAlH₄ is highly reactive and basic.[4] Its use requires cryogenic temperatures and careful quenching to avoid side reactions and potential cleavage of the Boc group.

  • Sodium Borohydride (NaBH₄): This reagent is generally not strong enough to reduce carboxylic acids on its own. While systems like NaBH₄/I₂ have been developed, they introduce additional complexity.[13]

G cluster_workflow Synthetic Workflow start Precursor (2) 1-(Boc-amino)-3,3-difluoro cyclobutane-1-carboxylic acid reaction Dissolve in THF Cool to 0 °C start->reaction reagent Add BH₃·THF (1.0 M solution) dropwise reaction->reagent stir Warm to RT Stir overnight reagent->stir quench Quench with Methanol (Carefully!) stir->quench workup Aqueous Workup & Extraction (EtOAc) quench->workup purify Purification (Silica Gel Chromatography) workup->purify product Target Molecule (1) 1-(Boc-amino)-3,3-difluoro cyclobutane-1-methanol purify->product

Caption: Step-wise workflow for the reduction of the carboxylic acid.

Detailed Experimental Protocol

This protocol describes the reduction of 1-(Boc-amino)-3,3-difluorocyclobutane-1-carboxylic acid (2 ) to this compound (1 ).

Materials and Reagents
Reagent/MaterialCAS NumberM.W. ( g/mol )Quantity (Example Scale)Moles (mmol)
1-(Boc-amino)-3,3-difluorocyclobutane-1-carboxylic acid (2 )1363380-83-9251.232.51 g10.0
Borane-tetrahydrofuran complex (1.0 M in THF)14044-65-685.9425 mL25.0
Tetrahydrofuran (THF), anhydrous109-99-972.1150 mL-
Methanol (MeOH)67-56-132.0420 mL-
Saturated aq. Sodium Bicarbonate (NaHCO₃)144-55-884.0150 mL-
Brine (Saturated aq. NaCl)7647-14-558.4450 mL-
Ethyl Acetate (EtOAc)141-78-688.11150 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~5 g-
Silica Gel (230-400 mesh)7631-86-9-As needed-
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-(Boc-amino)-3,3-difluorocyclobutane-1-carboxylic acid (2 ) (2.51 g, 10.0 mmol).

  • Dissolution: Add anhydrous tetrahydrofuran (50 mL) to the flask and stir until the solid is completely dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: Slowly add the borane-tetrahydrofuran complex (1.0 M solution in THF, 25 mL, 25.0 mmol) dropwise to the stirred solution over 20-30 minutes. Note: Gas evolution (H₂) will be observed. Ensure adequate ventilation and slow addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours (overnight). Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Quenching: Carefully cool the reaction mixture back to 0 °C with an ice-water bath. Quench the reaction by the slow, dropwise addition of methanol (20 mL). Caution: Vigorous gas evolution will occur. Stir for 30 minutes at 0 °C after the addition is complete.

  • Solvent Removal: Remove the solvents under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Redissolve the resulting residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 25 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as a colorless oil or white solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc/Hexanes) to afford the pure this compound (1 ).

Expected Results
  • Yield: 85-95%

  • Appearance: White crystalline solid or colorless oil.

  • Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry, comparing the data to literature values.

Safety Considerations

  • Borane-THF Complex: This reagent is flammable and reacts violently with water. It is also toxic. Handle only in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon).

  • Quenching: The quenching step with methanol is highly exothermic and produces flammable hydrogen gas. Perform this step slowly, with adequate cooling and ventilation.

  • Solvents: Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent from a sealed container. All other organic solvents are flammable.

Conclusion

The synthesis of this compound is reliably achieved through the highly selective borane-mediated reduction of its parent carboxylic acid. This method is robust, high-yielding, and compatible with the acid-sensitive Boc protecting group, making it an excellent choice for producing this valuable building block on a laboratory scale. The strategic pathway and detailed protocol presented herein provide researchers with a self-validating and efficient system for accessing this important scaffold for application in drug discovery and development.

References

Introduction: The Strategic Value of Fluorinated Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure and Conformation of 1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Among these, fluorinated carbocycles have emerged as exceptionally valuable building blocks. The strategic incorporation of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] The cyclobutane ring, in particular, offers a rigid and three-dimensionally defined scaffold that serves as a versatile bioisosteric replacement for more common, and often metabolically labile, chemical groups.[3]

This guide focuses on a specific, highly functionalized building block: 1-(tert-butoxycarbonyl-amino)-3,3-difluorocyclobutane-1-methanol . While direct, comprehensive structural studies on this exact molecule are not prevalent in public-domain literature, this document will leverage established principles of physical organic chemistry and extensive data from analogous systems to construct a robust model of its structure and conformational behavior. We will explore the interplay between the puckered cyclobutane core, the sterically demanding gem-difluoro group, and the hydrogen-bonding potential of the C1-substituent. This analysis provides a predictive framework crucial for researchers employing this and similar scaffolds in rational drug design.

Part 1: The Cyclobutane Core & The Influence of gem-Difluorination

The cyclobutane ring is not a planar square as often depicted in two-dimensional drawings. A planar conformation is energetically disfavored due to significant torsional strain from eclipsing C-H bonds. To alleviate this strain, the ring "puckers" into a non-planar, butterfly-like conformation (D₂d symmetry). This puckered state is in rapid equilibrium with its inverted form, separated by a relatively low energy barrier at the planar (D₄h) transition state.[4][5]

The introduction of a gem-difluoro group at the C3 position dramatically alters this conformational landscape. The high electronegativity and steric size of fluorine atoms introduce significant electronic and steric effects:

  • Increased Puckering Angle: The C-F bonds are longer than C-H bonds and the van der Waals radius of fluorine is larger than hydrogen. To minimize steric repulsion between the fluorine atoms and the C1/C2 protons, the ring is forced into a more pronounced pucker. Computational and experimental studies on related fluorinated cyclobutanes confirm this trend.[6][7]

  • Modified Inversion Barrier: The electronic effects of the C-F bonds influence the stability of the puckered ground state relative to the planar transition state, thereby altering the barrier to ring inversion.[4]

  • Altered Bond Lengths and Angles: The Thorpe-Ingold effect, or gem-disubstituent effect, predicts that substitution on a carbon atom will decrease the internal bond angle (C-C-C) and can influence the lengths of adjacent bonds. In cyclobutane, this further contributes to the ring's conformational preference.[8]

The table below summarizes typical conformational parameters, illustrating the impact of fluorination.

ParameterUnsubstituted CyclobutaneMonofluorocyclobutane (Equatorial)Predicted 3,3-Difluorocyclobutane
Puckering Angle (θ) ~29-35°~37°[6]> 35° (Increased)
Barrier to Inversion ~498 cm⁻¹ (~1.4 kcal/mol)[5]496 cm⁻¹ (axial form less stable)[6]Expected to be altered
Cα-Cβ Bond Length ~1.554 Å[5]~1.543 Å[6]Likely modulated by substituent effects

Part 2: The C1-Substituent and the Role of Intramolecular Hydrogen Bonding

The C(NHBoc)(CH2OH) substituent at the C1 position introduces further conformational constraints and possibilities. The most significant of these is the potential for the formation of an intramolecular hydrogen bond. The hydroxyl group (-OH) is a hydrogen bond donor, while the carbonyl oxygen of the Boc group is a strong hydrogen bond acceptor.

This interaction is highly probable and would form a stable, pseudo-six-membered ring.[9][10] The formation of such a hydrogen bond has two major consequences:

  • Restricted Rotation: It locks the rotation around the C1-Cα and Cα-N bonds (where Cα is the carbon bearing the substituents), severely limiting the conformational freedom of the side chain.

  • Stabilization of a Specific Conformer: The energy gained from the hydrogen bond (~2-5 kcal/mol) will make the conformation that allows for this bond significantly more populated than others.

The bulky tert-butyl group on the Boc protecting group also exerts a strong steric influence, favoring an orientation that minimizes clashes with the cyclobutane ring protons.

Part 3: Predicted 3D Structure and Conformation

Synthesizing the principles from the preceding sections, we can predict the dominant conformation of this compound.

  • The cyclobutane ring will be significantly puckered due to the C3 gem-difluoro group.

  • The large C1 substituent, C(NHBoc)(CH2OH), will preferentially occupy an equatorial-like position to minimize steric interactions with the ring.

  • A strong intramolecular hydrogen bond will form between the hydroxyl proton (donor) and the Boc carbonyl oxygen (acceptor). This will be the dominant factor controlling the side-chain orientation.

The resulting low-energy conformation is depicted in the diagram below.

Caption: Predicted low-energy conformation featuring a puckered ring and an intramolecular H-bond.

Part 4: A Protocol for Experimental Validation

To empirically validate this predicted structure, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction would be employed. This represents a self-validating system where spectroscopic data in solution is corroborated by definitive solid-state structural data.

Experimental Protocol: Conformational Analysis via NMR Spectroscopy

This protocol outlines the necessary steps to elucidate the solution-state conformation.

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
  • Filter the solution into a 5 mm NMR tube.

2. Data Acquisition (400 MHz or higher spectrometer):

  • ¹H NMR: A standard proton spectrum will reveal the chemical shifts and coupling constants of the protons. Small J-couplings (²J, ³J) between ring protons are indicative of specific dihedral angles, which define the ring pucker.
  • ¹³C NMR {¹H}: A proton-decoupled carbon spectrum will identify all unique carbon environments. The chemical shifts of the ring carbons can be sensitive to the ring conformation.[11]
  • ¹⁹F NMR {¹H}: A proton-decoupled fluorine spectrum is crucial. It will likely show a single resonance (due to chemical equivalence of the two fluorine atoms) or an AB quartet if they are diastereotopic. The key information comes from coupling to the ring protons in a coupled spectrum.
  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive experiment to confirm the intramolecular hydrogen bond. A cross-peak between the hydroxyl proton (-OH) and protons on the Boc group or the N-H proton would provide unambiguous evidence of their spatial proximity, confirming the predicted conformation.[12]

3. Data Interpretation:

  • Analyze the ³J(H,H) coupling constants within the cyclobutane ring to calculate dihedral angles using the Karplus equation.
  • Integrate the NOESY spectrum to identify through-space correlations, paying special attention to the correlation between the -OH proton and the Boc group.

Experimental Protocol: Single-Crystal X-ray Diffraction

Obtaining a high-quality single crystal provides the most definitive structural information, including precise bond lengths, bond angles, and the solid-state conformation.[13]

1. Crystallization:

  • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethyl acetate or methanol) to near saturation.[13] Allow the solvent to evaporate slowly over several days in a loosely capped vial.
  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexanes). The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.[13]

2. Data Collection and Structure Solution:

  • Mount a suitable single crystal on a goniometer.
  • Collect diffraction data using a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).
  • Process the diffraction data and solve the crystal structure using standard crystallographic software (e.g., SHELX).
  • Refine the structural model to obtain final atomic coordinates, bond lengths, angles, and thermal parameters.

The workflow for this validation process is summarized below.

G cluster_synthesis Material Preparation cluster_analysis Structural Analysis cluster_conclusion Conclusion synthesis Synthesis & Purification nmr NMR Spectroscopy (1H, 13C, 19F, NOESY) synthesis->nmr crystal Crystallization synthesis->crystal sol_conf Solution Conformation nmr->sol_conf xray Single-Crystal X-ray Diffraction crystal->xray solid_conf Solid-State Structure xray->solid_conf final_model Validated 3D Model sol_conf->final_model solid_conf->final_model

Caption: Workflow for the experimental validation of the predicted molecular structure.

Conclusion

The this compound scaffold is a highly pre-organized and functionalized building block. Its conformational behavior is dominated by the interplay between the severe puckering induced by the gem-difluoro group and a stabilizing intramolecular hydrogen bond within the C1-substituent. This combination results in a rigid, well-defined three-dimensional structure. Understanding these conformational drivers is paramount for medicinal chemists seeking to leverage this scaffold for the design of next-generation therapeutics, as the fixed orientation of its functional vectors can be precisely tailored to interact with biological targets. The experimental framework provided herein offers a clear path to validating this structural model and further exploring the rich chemical space offered by fluorinated cyclobutanes.

References

A Technical Guide to the Spectroscopic Profile of 1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol (CAS No. 1232365-42-2) is a valuable synthetic building block, particularly noted for its utility in the preparation of amide derivatives for potential therapeutic applications, such as in the treatment of HBV infection.[] This guide provides a comprehensive analysis of its structural and spectroscopic characteristics. By integrating theoretical principles with data from analogous structures, we present a detailed, predictive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is designed to serve as a practical reference for researchers, enabling efficient identification, characterization, and quality control of this compound in a laboratory setting.

Molecular Structure and Functional Group Analysis

A thorough understanding of a molecule's spectroscopic signature begins with a detailed analysis of its structure. The key features of this compound (MW: 237.24 g/mol [2]) are:

  • Boc-Protecting Group: The tert-butoxycarbonyl group is a common amine protecting group. It is characterized by a bulky tert-butyl moiety and a carbonyl group, which significantly influence the electronic environment of the adjacent nitrogen atom.

  • Difluorocyclobutane Ring: This strained four-membered ring is substituted with two geminal fluorine atoms. The high electronegativity of fluorine and the rigid ring structure create a unique electronic and steric environment, leading to complex and informative NMR signals due to C-F and H-F spin-spin coupling.

  • Primary Methanol: The -CH₂OH group provides characteristic signals in both NMR and IR spectra, including a hydroxyl proton and C-O stretching vibrations.

  • Carbamate Linkage: The -NH-C(=O)-O- linkage connects the functional groups and exhibits distinct IR absorption bands.

The interplay of these groups dictates the compound's chemical reactivity and its spectroscopic output.

Nuclear Magnetic Resonance (NMR) Spectroscopy Profile

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly relevant. The following predictions are based on established chemical shift principles and data from structurally similar compounds.[3][4]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons in the Boc group, the cyclobutane ring, the methanol group, and the amine.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
-C(CH ₃)₃ (Boc)1.4 - 1.5Singlet (s)Integrates to 9H. A sharp, strong signal characteristic of the tert-butyl group.
-CH ₂-CF₂- (Ring)2.5 - 3.0Triplet of triplets (tt) or complex multiplet (m)Integrates to 4H. These protons are coupled to each other and to the two fluorine atoms, resulting in a complex splitting pattern.
-NH -4.8 - 5.2Broad singlet (br s)The chemical shift can be variable and concentration-dependent. May exchange with D₂O.
-CH ₂OH3.6 - 3.8Singlet (s) or doublet (d)Integrates to 2H. May appear as a singlet if the hydroxyl proton exchange is rapid, or as a doublet if coupled to the -OH proton.
-CH₂OH 2.0 - 2.5Broad singlet (br s) or triplet (t)The signal is often broad and its position is highly dependent on solvent, concentration, and temperature. May exchange with D₂O.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will reveal the number of unique carbon environments and provide insight into their hybridization and electronic environment. Significant C-F coupling is expected for the cyclobutane ring carbons.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Notes
-C (CH₃)₃ (Boc)~80Singlet (s)Quaternary carbon of the Boc group.
-C(C H₃)₃ (Boc)~28Singlet (s)Equivalent methyl carbons of the Boc group.
-C =O (Boc)155 - 157Singlet (s)Carbamate carbonyl carbon, deshielded.
-C (NHBoc)(CH₂OH) (Ring)55 - 60Singlet (s)Quaternary carbon attached to nitrogen and the methanol group.
-C H₂-CF₂- (Ring)35 - 45Triplet (t)Carbon adjacent to the CF₂ group will be split by two fluorine atoms (²J_CF).
-C F₂- (Ring)115 - 125Triplet (t)The gem-difluoro substituted carbon will appear as a triplet due to one-bond coupling to fluorine (¹J_CF) and will be significantly downfield.
-C H₂OH65 - 70Singlet (s)Carbon of the primary alcohol.
Predicted ¹⁹F NMR Spectrum

Fluorine NMR is essential for confirming the presence and environment of the fluorine atoms.

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
-CF₂--90 to -110Triplet (t) or complex multiplet (m)The two fluorine atoms are chemically equivalent. They will be split by the adjacent CH₂ protons (²J_HF), resulting in a triplet, assuming equal coupling constants.

Infrared (IR) Spectroscopy Profile

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is a direct representation of the vibrational modes of the bonds.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Notes
O-H Stretch (Alcohol)3500 - 3200Strong, BroadCharacteristic broad absorption for the hydroxyl group due to hydrogen bonding.
N-H Stretch (Carbamate)3450 - 3300MediumA relatively sharp peak for the secondary amine in the carbamate linkage.
C-H Stretch (Aliphatic)3000 - 2850Medium-StrongAssociated with the C-H bonds of the Boc and cyclobutane groups.
C=O Stretch (Carbamate)1715 - 1680StrongA very strong and sharp absorption characteristic of the Boc group's carbonyl.[5][6]
N-H Bend1540 - 1510MediumAmide II band, characteristic of secondary amides/carbamates.[5]
C-O Stretch (Alcohol)1070 - 1030StrongStrong absorption for the primary alcohol C-O bond.
C-F Stretch1200 - 1000StrongC-F bonds give rise to very strong absorptions in the fingerprint region.

Mass Spectrometry (MS) Profile

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and aspects of its structure. For Electrospray Ionization (ESI), the following ions are predicted.

Predicted Ion (m/z) Identity Notes
260.1[M+Na]⁺Sodium adduct, commonly observed in ESI-MS.
238.1[M+H]⁺Protonated molecular ion.
182.1[M-C₄H₈+H]⁺Loss of isobutylene from the Boc group, a very common fragmentation pathway.[7]
138.1[M-Boc+H]⁺Loss of the entire Boc group (100 Da). This would correspond to the protonated 1-amino-3,3-difluorocyclobutane-1-methanol fragment.
57.1[C₄H₉]⁺The tert-butyl cation, a hallmark fragment of the Boc group.

Experimental Protocols and Workflow

To ensure the acquisition of high-quality, reproducible data, adherence to standardized protocols is critical.

General Sample Characterization Workflow

The logical flow for characterizing a newly synthesized or acquired batch of this compound is outlined below.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Verification prep Weigh ~5-10 mg of Sample solv Dissolve in Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) prep->solv ir FT-IR (ATR or Film) prep->ir nmr ¹H, ¹³C, ¹⁹F NMR solv->nmr ms LC-MS (ESI) solv->ms process Process Spectra (Integration, Peak Picking) nmr->process ir->process ms->process compare Compare Data to Predicted Profile & Reference Spectra process->compare verify Confirm Structure & Purity compare->verify

Caption: General workflow for spectroscopic characterization.

Protocol for NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[4]

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (e.g., 8-16) should be used to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

  • ¹⁹F NMR Acquisition: If the spectrometer is equipped with a fluorine probe, acquire a proton-decoupled ¹⁹F spectrum.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to residual solvent signals or an internal standard like TMS).

Protocol for FT-IR Data Acquisition
  • Method Selection: For a viscous oil or solid, the Attenuated Total Reflectance (ATR) method is most convenient.[8] Alternatively, a thin film can be prepared on a salt plate (e.g., NaCl).

  • Background Spectrum: Record a background spectrum of the clean ATR crystal or empty sample chamber.

  • Sample Spectrum: Apply a small amount of the sample directly onto the ATR crystal. Record the sample spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum. Label the significant peaks.

Protocol for ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.[7]

  • Instrumentation: Infuse the sample solution directly into the electrospray ionization source or use an LC system for introduction.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts. Set the mass range appropriately (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion and characteristic fragment ions. Compare the observed masses to the calculated exact masses of the predicted ions.

Conclusion

This guide provides a robust, predictive framework for the spectroscopic analysis of this compound. The predicted NMR, IR, and MS data serve as a reliable benchmark for researchers to confirm the identity, structure, and purity of this important synthetic intermediate. By following the outlined experimental protocols, scientists can generate high-quality data, ensuring the integrity of their research and development efforts.

References

A Technical Guide to the Commercial Availability and Synthetic Utility of 1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for modulating pharmacokinetic and pharmacodynamic properties. Among the array of fluorinated motifs, the gem-difluorocyclobutane unit has emerged as a particularly valuable bioisostere. Its rigid, three-dimensional structure, combined with the unique electronic properties imparted by the geminal fluorine atoms, offers medicinal chemists a powerful strategy to enhance metabolic stability, modulate pKa, and fine-tune ligand-receptor interactions. This guide provides an in-depth technical overview of a key building block in this class: 1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol. We will explore its commercial availability, detail its synthesis, and discuss its application in the development of contemporary therapeutics, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this versatile compound.

Commercial Availability

This compound, and its immediate precursor, 1-(Boc-amino)-3,3-difluorocyclobutanecarboxylic acid, are available from a range of specialized chemical suppliers. The availability of these building blocks is crucial for research and development, enabling their direct incorporation into synthetic routes without the need for multi-step de novo synthesis.

SupplierProduct NameCAS NumberPurityNotes
Various This compound1232365-42-2≥95%Direct building block.[]
Biosynth 1-(Boc-amino)-3,3-difluorocyclobutanecarboxylic acid1363380-83-9Not specifiedPrecursor to the target alcohol.[2]
BLDpharm tert-Butyl ((1-(aminomethyl)-3,3-difluorocyclobutyl)methyl)carbamate1638759-66-6Not specifiedA related diamine derivative.[3]

Synthetic Pathways: From Carboxylic Acid to Amino Alcohol

The synthesis of this compound is typically achieved through a two-step process starting from a suitable cyclobutane precursor. The first step involves the introduction of the protected amine functionality, followed by the reduction of a carboxylic acid to the primary alcohol.

Step 1: Boc-Protection of the Amino Group

The tert-butyloxycarbonyl (Boc) protecting group is widely employed in organic synthesis due to its stability under a broad range of conditions and its facile removal under acidic conditions. The protection of the amino group of a precursor like 1-amino-3,3-difluorocyclobutanecarboxylic acid is a standard procedure.

Causality Behind Experimental Choices: The use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base is a highly efficient and chemoselective method for the N-tert-butoxycarbonylation of amines. The base neutralizes the acidic proton of the amino group, enhancing its nucleophilicity towards the electrophilic carbonyl carbon of (Boc)₂O. The reaction proceeds under mild conditions, often at room temperature, and is compatible with a wide array of functional groups.

Step 2: Reduction of the Carboxylic Acid

The reduction of the Boc-protected carboxylic acid to the corresponding primary alcohol is a critical transformation. Several reducing agents can be employed for this purpose, with sodium borohydride in the presence of an activating agent being a common and effective choice.

Causality Behind Experimental Choices: Direct reduction of a carboxylic acid with sodium borohydride is generally sluggish. Therefore, the carboxylic acid is often activated in situ to form a more reactive species. A common method involves the formation of a mixed anhydride using a chloroformate, such as isobutyl chloroformate, in the presence of a non-nucleophilic base like N-methylmorpholine (NMM). This mixed anhydride is then readily reduced by sodium borohydride to the desired alcohol. This one-pot procedure is advantageous as it avoids the isolation of the often-unstable mixed anhydride.

Experimental Protocol: Synthesis of this compound

The following is a representative, step-by-step methodology for the synthesis of the title compound, adapted from established procedures for the reduction of N-Boc protected amino acids.

Materials:

  • 1-(Boc-amino)-3,3-difluorocyclobutanecarboxylic acid

  • Tetrahydrofuran (THF), anhydrous

  • N-methylmorpholine (NMM)

  • Isobutyl chloroformate

  • Sodium borohydride

  • Deionized water

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1-(Boc-amino)-3,3-difluorocyclobutanecarboxylic acid (1.0 eq) in anhydrous THF.

  • Activation: Cool the solution to -15 °C in a suitable cooling bath. Add N-methylmorpholine (1.1 eq) dropwise, followed by the slow, dropwise addition of isobutyl chloroformate (1.1 eq), maintaining the internal temperature below -10 °C. Stir the resulting mixture at this temperature for 30 minutes to form the mixed anhydride.

  • Reduction: In a separate flask, prepare a solution of sodium borohydride (2.0 eq) in deionized water. Cool this solution to 0 °C. Slowly add the sodium borohydride solution to the mixed anhydride solution, ensuring the internal temperature does not exceed 5 °C.

  • Quenching and Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the careful addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain this compound as a solid.

Synthesis_Workflow cluster_start Starting Material cluster_activation Activation cluster_reduction Reduction Carboxylic_Acid 1-(Boc-amino)-3,3-difluorocyclo- butanecarboxylic acid Mixed_Anhydride Mixed Anhydride Intermediate Carboxylic_Acid->Mixed_Anhydride  i-BuOCOCl, NMM, THF, -15 °C Alcohol_Product 1-(Boc-amino)-3,3-difluoro- cyclobutane-1-methanol Mixed_Anhydride->Alcohol_Product  NaBH4, H2O, 0 °C to RT

Caption: Synthetic workflow for the preparation of the target amino alcohol.

Applications in Drug Discovery: A Case Study of Linrodostat (BMS-986205)

The utility of this compound as a building block is exemplified in the synthesis of Linrodostat (BMS-986205), an investigational inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[4][5][6] IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and is implicated in tumor immune evasion. By inhibiting IDO1, Linrodostat aims to restore anti-tumor immunity.

The synthesis of Linrodostat involves the coupling of a chiral cyclohexyl-propanamide moiety with a fluoroquinoline fragment. The (2R)-N-(4-Chlorophenyl)-2-[(1s,4S)-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide core is constructed using the this compound building block, demonstrating its direct applicability in the synthesis of complex pharmaceutical agents.[7]

Mechanistic Rationale for Incorporation: The gem-difluorocyclobutane motif in molecules like Linrodostat serves several critical functions. Firstly, the fluorine atoms can block sites of potential metabolism, thereby increasing the metabolic stability and half-life of the drug. Secondly, the polar C-F bonds can engage in favorable interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions, potentially enhancing binding affinity and potency. The rigid cyclobutane ring also serves to orient substituents in a well-defined spatial arrangement, which can be crucial for optimal receptor binding.

Drug_Scaffold Building_Block 1-(Boc-amino)-3,3-difluoro- cyclobutane-1-methanol Intermediate Key Synthetic Intermediate Building_Block->Intermediate Multi-step Synthesis Drug_Candidate Linrodostat (BMS-986205) Intermediate->Drug_Candidate Final Coupling Mechanism IDO1 Inhibition (Immuno-oncology) Drug_Candidate->Mechanism

Caption: Role of the building block in the synthesis of an IDO1 inhibitor.

Analytical Characterization

The structural confirmation of this compound relies on standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides characteristic signals for the protons in the molecule. Key expected resonances include:

  • A singlet for the nine protons of the tert-butyl group of the Boc protecting group.

  • Signals for the methylene protons of the cyclobutane ring, which will exhibit complex splitting patterns due to geminal and vicinal coupling, as well as coupling to the fluorine atoms.

  • A signal for the proton of the hydroxyl group, which may be broad and its chemical shift can be concentration-dependent.

  • A signal for the proton of the carbamate N-H, which may also be broad.

  • Signals for the methylene protons of the hydroxymethyl group.

A representative ¹H NMR spectrum is available for this compound.[8]

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon atom bearing the two fluorine atoms will exhibit a characteristic triplet due to one-bond carbon-fluorine coupling.

Conclusion

This compound is a valuable and commercially accessible building block for medicinal chemistry and drug discovery. Its synthesis is achievable through well-established synthetic transformations, and its incorporation into drug candidates like Linrodostat highlights the strategic advantage of the gem-difluorocyclobutane motif in enhancing drug-like properties. This guide has provided a comprehensive overview of its commercial availability, a detailed synthetic protocol, and a relevant application, underscoring its importance for researchers in the pharmaceutical sciences.

References

A-Technical-Guide-to-the-Strategic-Deployment-of-Difluorocyclobutane-Scaffolds-in-Medicinal-Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2] Among the diverse array of fluorinated motifs, the difluorocyclobutane scaffold has emerged as a particularly valuable building block.[3][4] This guide provides an in-depth technical analysis of the difluorocyclobutane scaffold for researchers, scientists, and drug development professionals. We will explore its unique conformational and electronic properties, detail its application as a versatile bioisostere, provide actionable synthetic protocols, and present case studies illustrating its successful application in overcoming common drug discovery challenges.

Introduction: The Value Proposition of Fluorine and Spatial Constraint

The utility of fluorine in drug design stems from its unique properties: high electronegativity, small van der Waals radius (similar to hydrogen), and the exceptional strength of the carbon-fluorine (C-F) bond.[1] These characteristics allow for the fine-tuning of a molecule's lipophilicity, pKa, metabolic stability, and binding interactions.[1] When combined with a conformationally restricted scaffold like cyclobutane, these effects are amplified, providing a powerful strategy to optimize drug candidates.

The cyclobutane ring itself is a strained system that adopts a "puckered" conformation to alleviate torsional strain.[5][6] This inherent conformational preference can help to lock in a bioactive conformation, reducing the entropic penalty upon binding to a biological target. The introduction of geminal or vicinal difluoro substitution further influences this puckering, creating unique three-dimensional shapes that can be exploited for bioisosteric replacement.[5][7]

Unique Physicochemical & Conformational Properties

The substitution of hydrogen with fluorine dramatically alters the electronic and physical nature of the cyclobutane ring.

  • Electronic Effects: The strongly electron-withdrawing nature of fluorine atoms creates a significant dipole moment across the C-F bond. In a 3,3-difluorocyclobutane, these dipoles can significantly lower the pKa of adjacent acidic groups or raise the pKa of nearby basic amines through inductive effects.[8] This modulation is critical for optimizing a drug's ionization state at physiological pH, impacting solubility, permeability, and target engagement. Furthermore, the C-F bond can block sites of metabolic oxidation, a common liability for many drug candidates.[1][9]

  • Conformational Rigidity: Unlike flexible alkyl chains, the cyclobutane ring exists in a dynamic equilibrium between puckered conformations.[5][6] The energy barrier for this ring inversion is relatively low, but substituents, including fluorine, can favor one conformation.[7][10] This pre-organization can be advantageous, presenting the pharmacophoric elements to a target receptor in a more defined orientation.

  • Lipophilicity Modulation: Fluorination is often used to modulate lipophilicity (logP), a critical parameter for ADME (Absorption, Distribution, Metabolism, and Excretion) properties. While highly fluorinated groups like -CF3 increase lipophilicity, strategic placement of a few fluorine atoms, as in the difluorocyclobutane motif, can lead to a nuanced reduction in lipophilicity compared to non-fluorinated isosteres like the gem-dimethyl group.[11][12][13] This can improve aqueous solubility and reduce off-target toxicity associated with high lipophilicity.[11][12]

The Difluorocyclobutane Scaffold as a Versatile Bioisostere

Bioisosteric replacement is a fundamental strategy in drug design, where a specific functional group in a lead compound is replaced with another that retains similar biological activity but has improved physicochemical or pharmacokinetic properties.[14][15] The difluorocyclobutane scaffold has proven to be an effective bioisostere for several problematic groups.

The 1,3-Difluorocyclobutane as a gem-Dimethyl Isostere

The gem-dimethyl group is a common feature in many bioactive molecules. However, it is often a site of metabolic oxidation, leading to rapid clearance. The 1,3-difluorocyclobutane ring serves as an excellent bioisostere for the gem-dimethyl group.

  • Spatial Mimicry: The puckered cyclobutane ring places the two fluorine atoms in a spatial arrangement that closely mimics the tetrahedral geometry of a gem-dimethyl group.

  • Metabolic Stability: The robust C-F bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, effectively blocking this metabolic pathway and increasing the drug's half-life.[16]

  • Physicochemical Tuning: As mentioned, this replacement often leads to a favorable decrease in lipophilicity without sacrificing the steric bulk required for binding.[8]

Drug Design Workflow: Addressing Metabolic Liability

G cluster_0 Problem Identification cluster_1 Bioisosteric Replacement Strategy cluster_2 Execution & Validation A Lead Compound with gem-dimethyl group B Poor Metabolic Stability (Oxidation at methyls) A->B Identified Liability C Propose 1,3-Difluorocyclobutane as gem-dimethyl isostere B->C D Synthesize Analog C->D E In Vitro & In Vivo Testing D->E F Improved PK Profile (Increased T½, Lower Clearance) E->F

Caption: Workflow for using a difluorocyclobutane scaffold to solve metabolic instability.

The gem-Difluorocyclobutane as a Carbonyl Mimic

The 3,3-difluoro (gem-difluoro) cyclobutane motif can act as a bioisostere for a carbonyl group (C=O). The two highly polarized C-F bonds create a dipole moment that can mimic the electronic character of a carbonyl. This is particularly useful for replacing ketones that may be susceptible to metabolic reduction or possess unwanted reactivity. Oxetanes are another class of compounds that have been investigated as carbonyl replacements.[17]

Synthetic Accessibility

The utility of any building block in medicinal chemistry is contingent upon its synthetic accessibility. Fortunately, practical and scalable routes to key difluorocyclobutane intermediates, such as 3,3-difluorocyclobutanecarboxylic acid, have been developed.[13][18][19]

Representative Protocol: Synthesis of 3,3-Difluorocyclobutanecarboxylic Acid

This three-step synthesis, adapted from Fray et al., provides a reliable route to a key building block on a multigram scale.[13][18]

Step 1: Oxidation of 3-Methylenecyclobutane Carbonitrile (7) to 3-Oxocyclobutanecarbonitrile (8)

  • To a cold (5°C) solution of 3-methylenecyclobutanecarbonitrile (7) (30 g, 370 mmol) and ruthenium(III) chloride hydrate (1.5 g, 7.23 mmol) in a mixture of dichloromethane (645 mL), acetonitrile (645 mL), and water (945 mL), add sodium periodate (284 g, 1.32 mol) portion-wise over 30-45 minutes, maintaining the temperature below 20°C.

  • Stir the reaction mixture vigorously at room temperature for 18 hours.

  • Monitor the reaction by TLC. Upon completion, separate the organic layer.

  • Extract the aqueous phase with dichloromethane.

  • Combine the organic layers, dry over MgSO4, and concentrate in vacuo to yield the ketone (8) as a crystalline solid.[18]

Step 2: Fluorination of 3-Oxocyclobutanecarbonitrile (8) to 3,3-Difluorocyclobutanecarbonitrile (9)

  • Under a nitrogen atmosphere, add diethylaminosulfur trifluoride (DAST) (63.25 mL, 392 mmol) dropwise to a cold (0°C) solution of ketone (8) (23 g, 242 mmol) in dichloromethane (380 mL).

  • Allow the mixture to warm to room temperature and stir for 18 hours.

  • Slowly pour the reaction mixture into ice-cold saturated aqueous sodium bicarbonate solution (400 mL).

  • Separate the organic layer and extract the aqueous phase with dichloromethane.

  • Combine the organic extracts, dry, and concentrate to yield the difluorinated nitrile (9).[13]

Step 3: Hydrolysis to 3,3-Difluorocyclobutanecarboxylic Acid (1)

  • To a solution of nitrile (9) (30 g, 256 mmol) in methanol (260 mL), add sodium hydroxide pellets (12.5 g, 312 mmol) followed by water (120 mL).

  • Stir the mixture at room temperature for 72 hours.

  • Warm the mixture to 60°C and stir for an additional 3 hours.

  • Cool to room temperature and remove the solvent under reduced pressure.

  • Take up the residue in water (30 mL), wash with ethyl acetate, then acidify the aqueous phase to pH ~1 with 2M HCl.

  • Extract the acidified aqueous phase with dichloromethane and diethyl ether.

  • Combine the organic extracts, dry over MgSO4, and concentrate in vacuo to yield the final product (1).[18]

Case Studies in Drug Discovery

The true value of the difluorocyclobutane scaffold is demonstrated in its application to solve real-world drug discovery problems.

Case Study: Ivosidenib (Tibsovo®) - An IDH1 Inhibitor

In the development of Ivosidenib, an inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), researchers identified metabolic liability as a key challenge. The incorporation of a gem-difluorocyclobutane motif was crucial for increasing the metabolic stability of the compound while maintaining high potency.[9][20] This strategic replacement blocked a potential site of oxidation and contributed to the favorable pharmacokinetic profile of the final drug.[9][20]

Data Summary: Physicochemical Impact of Difluorocyclobutane Introduction

The following table summarizes representative data on how gem-difluorination of a cyclobutane ring can impact key physicochemical properties relevant to drug design, based on comparative studies of functionalized building blocks.[8][21]

PropertyNon-fluorinated Analog3,3-Difluoro AnalogRationale for Change
pKa (Amine) ~10.5~9.5Inductive electron withdrawal by fluorine atoms decreases the basicity of the amine.[8]
pKa (Carboxylic Acid) ~4.8~4.2Inductive withdrawal by fluorine atoms stabilizes the carboxylate anion, increasing acidity.[8]
cLogP HigherLowerThe polar C-F bonds can reduce overall lipophilicity compared to a non-polar C-H or C-C bond.
Metabolic Stability Lower (Susceptible to Oxidation)HigherThe high strength of the C-F bond prevents enzymatic oxidation at that position.[8][9]

Bioisosteric Relationship Diagram

Caption: Bioisosteric replacement of a gem-dimethyl group with a 1,3-difluorocyclobutane.

Conclusion and Future Outlook

The difluorocyclobutane scaffold is more than just another fluorinated building block; it is a sophisticated tool for medicinal chemists to address multiple challenges simultaneously. Its unique combination of conformational pre-organization and potent electronic effects allows for the rational design of molecules with improved metabolic stability, modulated physicochemical properties, and enhanced potency. As synthetic methods become more robust and our understanding of fluorine's role in molecular recognition deepens, the strategic application of difluorocyclobutane and other sp3-rich fluorinated motifs is set to expand, paving the way for the next generation of innovative therapeutics.[3][4][22]

References

The Sentinel of Synthesis: A Technical Guide to the Stability of Boc-Protected Amino Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Boc-Protected Amino Alcohols

In the landscape of modern organic synthesis, particularly within pharmaceutical and peptide chemistry, Boc-protected amino alcohols are foundational building blocks. The tert-butyloxycarbonyl (Boc) group serves as a crucial temporary shield for the nucleophilic amine, allowing for selective transformations at other sites, such as the hydroxyl group.[1] The efficacy of any synthetic strategy hinges on the predictable behavior of its protecting groups. The Boc group is prized for its unique stability profile: robust enough to withstand a variety of non-acidic reaction conditions, yet cleanly removable under specific acidic protocols.[2][3]

This guide provides an in-depth analysis of the stability of the Boc protecting group on amino alcohols under a comprehensive range of chemical environments. We will explore the mechanistic underpinnings of its stability and lability, offer field-proven protocols, and present quantitative data to empower researchers in drug development and chemical synthesis to make informed, strategic decisions.

Pillar 1: The Mechanism of Boc Group Lability

The stability of the Boc group is intrinsically linked to its chemical structure. It is a carbamate, which is less reactive than an ester due to the nitrogen lone pair's resonance with the carbonyl group.[4] However, its defining feature is the tert-butyl group. The entire protective strategy is built upon the exceptional stability of the tert-butyl cation that is formed upon cleavage.[5]

Acid-Catalyzed Deprotection: A Controlled Collapse

The removal of the Boc group is almost exclusively performed under acidic conditions.[6] The mechanism proceeds via a well-understood, multi-step pathway:

  • Protonation: The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA).[3][7] This step activates the group for cleavage.

  • Fragmentation: The protonated intermediate undergoes cleavage of the tert-butyl-oxygen bond. This is the rate-determining step and is energetically favorable due to the formation of a highly stable tertiary carbocation (t-Bu⁺).[3][5] This leaves behind an unstable carbamic acid intermediate.

  • Decarboxylation & Liberation: The carbamic acid rapidly decomposes, releasing gaseous carbon dioxide (CO₂) and the free amine.[7] The liberated amine is then protonated by the acid in the medium, typically forming an ammonium salt.[3]

This controlled decomposition into gaseous byproducts (isobutene from the cation and CO₂) is a key advantage, simplifying reaction workup.[8]

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Pillar 2: Stability Across Chemical Environments

The utility of the Boc group stems from its predictable stability across a wide array of chemical conditions, making it orthogonal to many other common protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile).[9][10]

Stability Under Acidic Conditions

This is the primary condition under which the Boc group is intentionally cleaved. The rate of cleavage is highly dependent on the acid strength.

  • Strong Acids (TFA, HCl): Reagents like neat trifluoroacetic acid (TFA) or solutions of HCl in organic solvents (e.g., 4M HCl in dioxane) are standard for rapid and complete deprotection, often occurring within 30-60 minutes at room temperature.[2][11]

  • Milder Acids: Weaker acids like acetic acid or pyridinium p-toluenesulfonate (PPTS) will cleave the Boc group much more slowly, if at all, at ambient temperature. However, prolonged exposure or elevated temperatures can lead to undesired deprotection. Even during RP-HPLC purification with eluents containing 0.1% TFA, slow cleavage can occur, particularly if fractions are left standing for several hours.[12]

  • Lewis Acids: Certain Lewis acids, such as AlCl₃, can also effect Boc removal and may offer alternative selectivity.[11]

Stability Under Basic Conditions

The Boc group is renowned for its high stability in basic and nucleophilic environments.[1] This is a cornerstone of its orthogonality with the base-labile Fmoc group.[13]

  • Hydroxides & Carbonates: Conditions such as saponification with NaOH or LiOH, or reactions using K₂CO₃, do not affect the Boc group.

  • Amine Bases: It is completely stable to amine bases like triethylamine (TEA) and diisopropylethylamine (DIPEA), which are commonly used as proton scavengers. It is also stable to piperidine, the reagent used for Fmoc deprotection.[2]

Stability Under Reductive Conditions

Boc-protected amino alcohols are compatible with most common reduction methodologies.

  • Catalytic Hydrogenation: The Boc group is completely stable to standard catalytic hydrogenation conditions (e.g., H₂ over Pd/C), which are used to cleave Cbz and benzyl groups.[9] This orthogonality is frequently exploited in complex syntheses.

  • Hydride Reagents: The carbamate functionality is resistant to reduction by common hydride reagents.

    • Sodium borohydride (NaBH₄): Stable. NaBH₄ is a mild reducing agent used for aldehydes and ketones and will not cleave the Boc group.[14][15]

    • Lithium aluminum hydride (LiAlH₄): Generally stable. LiAlH₄ is a powerful reducing agent capable of reducing esters and amides.[14] While it is generally considered compatible, prolonged reaction times or high temperatures should be approached with caution, as reduction of the carbamate is possible under forcing conditions.

Stability Under Oxidative Conditions

The Boc group is robust towards many common oxidizing agents used to convert the alcohol moiety of amino alcohols into aldehydes or ketones.

  • Chromium-based Reagents: Stable to reagents like pyridinium chlorochromate (PCC).[16]

  • DMSO-based Reagents: Stable to Swern and Moffatt oxidation conditions.[17]

  • Hypervalent Iodine Reagents: Stable to Dess-Martin periodinane (DMP).[18][19] This is a particularly useful feature as DMP oxidations are performed under mild, neutral pH conditions.

Thermal Stability

While primarily considered acid-labile, the Boc group can be removed thermally, though this typically requires high temperatures.[20] Deprotection can occur at temperatures ranging from 100°C to over 200°C, often in high-boiling solvents or under continuous flow conditions.[21][22] For most standard laboratory procedures conducted at or near room temperature (e.g., up to 37°C for biological assays), the Boc group is thermally stable.[23]

Summary of Stability
Condition / Reagent ClassReagent ExamplesStability of Boc GroupNotes
Strong Acids TFA, HCl (in dioxane), HBrLabileStandard deprotection conditions.[11]
Mild Acids Acetic Acid, 0.1% TFA (aq.)Slowly LabileCleavage can occur over time or with heat.[12]
Bases NaOH, K₂CO₃, Piperidine, TEAStableOrthogonal to base-labile groups like Fmoc.[2][13]
Catalytic Hydrogenation H₂, Pd/CStableOrthogonal to hydrogenolysis-labile groups like Cbz.[9]
Hydride Reductants NaBH₄, LiAlH₄StableStable under standard conditions.[14][15]
Common Oxidants PCC, Swern, Dess-MartinStableCompatible with alcohol oxidation protocols.[17][18]
Thermal Conditions > 100 °CLabileRequires high temperatures; not a standard method.[21]

Pillar 3: Field-Proven Insights & Protocols

The Challenge of the tert-Butyl Cation: Side Reactions and Scavengers

A critical aspect of Boc deprotection is managing the fate of the reactive tert-butyl cation intermediate.[3] This electrophile can cause unwanted side reactions by alkylating nucleophilic sites within the substrate molecule.[24] Amino acid residues like Tryptophan, Methionine, Cysteine, and Tyrosine are particularly susceptible.[25]

Solution: The Use of Scavengers

To prevent these side reactions, "scavengers" are added to the deprotection cocktail. These are nucleophilic species that rapidly trap the tert-butyl cation at a faster rate than the sensitive residues on the substrate.[25][26]

  • Common Scavengers: Anisole, thioanisole, triisopropylsilane (TIS), and water are frequently used.[11][25]

  • Typical Cocktail: A common deprotection reagent for peptide synthesis is a mixture of TFA/TIS/H₂O (e.g., 95:2.5:2.5 v/v/v).[25]

Scavenger_Workflow Start Boc Deprotection with Strong Acid (e.g., TFA) Cleavage Boc Group Cleavage Start->Cleavage tBuCation Generation of tert-Butyl Cation (t-Bu⁺) Cleavage->tBuCation Decision Scavenger Present? tBuCation->Decision WithScavenger t-Bu⁺ is Trapped by Scavenger (e.g., TIS, Anisole) Decision->WithScavenger Yes NoScavenger t-Bu⁺ Reacts with Substrate Decision->NoScavenger No Product Clean Deprotected Product WithScavenger->Product SideProduct Formation of Alkylated Side Products NoScavenger->SideProduct

Caption: Role of scavengers in preventing side reactions.

Experimental Protocol: Standard Boc Deprotection

This protocol describes the standard procedure for removing a Boc group from an amino alcohol using TFA in dichloromethane (DCM).

  • Preparation: Dissolve the Boc-protected amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar. If the substrate contains sensitive functional groups (e.g., Trp, Met), add an appropriate scavenger such as triisopropylsilane (1.1 eq).[25]

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) to the stirred solution. A typical final concentration is 20-50% TFA by volume.[2] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas. Ensure adequate ventilation and do not seal the vessel.[2][7]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 30 minutes to 3 hours. Monitor the disappearance of the starting material by Thin-Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, remove the solvent and excess TFA under reduced pressure (rotary evaporation). To ensure complete removal of residual TFA, the resulting oil can be co-evaporated with toluene (3 x 10 mL).[9]

  • Isolation: The product is obtained as the TFA salt, which can often be used directly in the next step or neutralized by washing with a mild aqueous base (e.g., saturated NaHCO₃ solution) during an extractive workup to yield the free amine.

Experimental Protocol: Stability Assessment

This workflow allows for the systematic evaluation of the stability of a specific Boc-protected amino alcohol under a given set of conditions.

  • Setup: Prepare multiple vials each containing a precise amount of the Boc-protected amino alcohol (e.g., 5 mg) dissolved in the reaction solvent.

  • Exposure: To each vial, add the reagent to be tested (e.g., a specific base, reducing agent, or oxidizing agent) under the desired reaction conditions (temperature, concentration). Include a control vial containing only the substrate and solvent.

  • Time-Point Sampling: At defined time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw a small aliquot from each vial.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it into a suitable mobile phase (e.g., 50:50 ACN/water with 0.1% formic acid) to stop the reaction and prepare it for analysis.[2]

  • Analysis: Analyze each quenched sample by a quantitative method, such as RP-HPLC or LC-MS.

  • Data Interpretation: Quantify the peak area of the starting material at each time point relative to t=0. A decrease in the starting material peak area indicates instability under the tested conditions.

Conclusion

The tert-butyloxycarbonyl (Boc) group is an indispensable tool in the synthesis of complex molecules like amino alcohols due to its well-defined and predictable stability.[1] Its robustness towards basic, nucleophilic, reductive, and many oxidative conditions, combined with its clean and efficient cleavage under specific acidic conditions, provides chemists with a versatile and reliable strategy for amine protection.[2][13] A thorough understanding of the factors governing its stability—the mechanism of acidolysis, the potential for cation-mediated side reactions, and the appropriate use of scavengers—is paramount for its successful application. This guide provides the foundational knowledge and practical protocols to empower researchers to leverage the Boc group with confidence and precision in their synthetic endeavors.

References

An In-depth Technical Guide to tert-butyl N-[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]carbamate (CAS: 1232365-42-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of therapeutic modalities, targeted protein degradation (TPD) has emerged as a powerful strategy to address diseases driven by aberrant proteins.[1][2] Central to this approach is the design of proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest.[3] The linker component of a PROTAC, which connects the target-binding ligand to the E3 ligase-recruiting ligand, is a critical determinant of the molecule's efficacy and pharmacokinetic properties.[3][4] This guide provides a comprehensive technical overview of tert-butyl N-[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]carbamate (CAS: 1232365-42-2), a key building block in the synthesis of PROTACs.[5][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a linker building block is paramount for its effective incorporation into a PROTAC and for predicting the properties of the final degrader molecule.

PropertyValueSource
CAS Number 1232365-42-2[6][7]
Molecular Formula C10H17F2NO3[6][7]
Molecular Weight 237.247 g/mol [6]
IUPAC Name tert-butyl N-[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]carbamate[7]
Synonyms Carbamic acid, N-[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]-, 1,1-dimethylethyl esterN/A
Storage Room temperature[6]
Purity Typically ≥95-97%[8]

Role in Targeted Protein Degradation

This compound is classified as a Protein Degrader Building Block and a PROTAC linker .[6][9] Its structure is designed to provide a rigid and chemically stable scaffold for the construction of PROTACs. The gem-difluoro group on the cyclobutyl ring can impart desirable properties to the linker, such as increased metabolic stability and altered conformational preferences, which can influence the formation of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase). The primary alcohol (-CH2OH) serves as a key functional handle for conjugation to either the target-binding ligand or the E3 ligase ligand through various chemical reactions. The tert-butyl carbamate (Boc) protecting group on the nitrogen atom allows for controlled, stepwise synthesis of the PROTAC molecule.

Mechanism of Action in PROTACs

The fundamental principle of PROTAC action is to induce proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The linker, constructed from building blocks like tert-butyl N-[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]carbamate, plays a pivotal role in this process.

PROTAC_Mechanism cluster_0 POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Binds to Warhead Ternary_Complex POI-PROTAC-E3 Ternary Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binds to E3 Ligand Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Synthetic Considerations and Experimental Protocols

The synthesis of a PROTAC is a multi-step process involving the conjugation of the target-binding ligand and the E3 ligase ligand to a central linker. The subject of this guide, tert-butyl N-[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]carbamate, provides a versatile scaffold for such syntheses.

General Protocol for Linker Incorporation

The following is a generalized, conceptual protocol for incorporating a linker building block like CAS 1232365-42-2 into a PROTAC. Specific reaction conditions will vary depending on the nature of the ligands.

Step 1: Deprotection of the Boc Group

  • Dissolve tert-butyl N-[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]carbamate in a suitable organic solvent (e.g., dichloromethane or 1,4-dioxane).

  • Add an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to the solution.

  • Stir the reaction at room temperature until the deprotection is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Remove the solvent and excess acid under reduced pressure to yield the free amine.

Step 2: Amide Coupling to a Ligand

  • Dissolve the deprotected amine and the carboxylic acid-functionalized ligand (either the target binder or the E3 ligase binder) in an anhydrous aprotic solvent (e.g., dimethylformamide or dichloromethane).

  • Add a coupling agent (e.g., HATU, HBTU, or EDC) and a non-nucleophilic base (e.g., diisopropylethylamine).

  • Stir the reaction at room temperature until completion.

  • Purify the product by chromatography.

Step 3: Functionalization of the Hydroxymethyl Group

  • The primary alcohol can be converted to a more reactive group, such as a tosylate or a halide, for subsequent nucleophilic substitution.

  • Alternatively, the alcohol can be oxidized to an aldehyde or a carboxylic acid for further conjugation chemistries.

Step 4: Final Conjugation to the Second Ligand

  • The modified linker-ligand intermediate is then reacted with the second ligand through a compatible chemical reaction (e.g., another amide coupling, an SN2 reaction, or a click reaction) to complete the PROTAC synthesis.

  • The final PROTAC is then purified to a high degree using techniques such as preparative HPLC.

Synthesis_Workflow Start tert-butyl N-[3,3-difluoro-1- (hydroxymethyl)cyclobutyl]carbamate Deprotection Boc Deprotection Start->Deprotection Amine Free Amine Intermediate Deprotection->Amine Coupling1 Amide Coupling Amine->Coupling1 Ligand1 Ligand 1 (COOH) Ligand1->Coupling1 Intermediate1 Linker-Ligand 1 Conjugate Coupling1->Intermediate1 Activation Activation of -CH2OH Intermediate1->Activation Intermediate2 Activated Linker-Ligand 1 Activation->Intermediate2 Coupling2 Final Conjugation Intermediate2->Coupling2 Ligand2 Ligand 2 (e.g., -NH2, -OH) Ligand2->Coupling2 PROTAC Final PROTAC Molecule Coupling2->PROTAC

Caption: Conceptual workflow for PROTAC synthesis using the linker building block.

Suppliers

This chemical is available from various commercial suppliers for research and development purposes. It is important to source from reputable vendors who can provide certificates of analysis to ensure purity. Some known suppliers include:

  • Advanced ChemBlocks[7]

  • Amerigo Scientific[8]

  • ChemScene

  • MedChemExpress

Note: This is not an exhaustive list, and availability may vary.

Conclusion

tert-butyl N-[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]carbamate is a valuable building block for the synthesis of PROTACs, a promising class of therapeutics in modern drug discovery. Its rigid, difluorinated cyclobutyl core and orthogonal protecting groups offer synthetic chemists a versatile platform for constructing novel protein degraders. A thorough understanding of its properties and careful consideration of its incorporation into the linker design are crucial for the development of effective and selective targeted protein degradation strategies.

References

An In-Depth Technical Guide to the Stereochemistry of 1-Aminocyclobutane-1-methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stereochemistry in Drug Design

In the realm of drug discovery and development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a paramount determinant of its biological activity.[1] Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even harmful.[1][2] The cyclobutane motif, a four-membered carbocycle, has garnered increasing interest in medicinal chemistry as a rigid scaffold that can impart conformational constraint on drug candidates.[3][4] Among the vast landscape of cyclobutane-containing compounds, 1-aminocyclobutane-1-methanol and its derivatives represent a class of molecules with significant potential, finding applications as building blocks for bioactive peptides and other pharmacologically active agents.[5] This guide provides a comprehensive technical overview of the stereochemical intricacies of these derivatives, focusing on their conformational analysis, methods for stereochemical determination, and the profound impact of their three-dimensional structure on biological function.

Part 1: The Conformational Landscape of the Cyclobutane Ring

Contrary to its planar representation in two-dimensional drawings, the cyclobutane ring is not flat. To alleviate the torsional strain that would arise from eclipsed hydrogen atoms in a planar conformation, the ring puckers into a "butterfly" shape.[3][6] This puckering creates two distinct substituent positions: axial and equatorial. Axial substituents are oriented roughly perpendicular to the average plane of the ring, while equatorial substituents lie approximately within the plane.[3]

The puckered conformation of cyclobutane is not static but exists as two rapidly interconverting equivalent bent forms.[3] The energy barrier for this ring inversion is relatively low. However, the introduction of substituents on the ring can influence the equilibrium between these conformers. Generally, conformations that place bulky substituents in the equatorial position are energetically favored to minimize steric hindrance, particularly unfavorable 1,3-diaxial interactions.[3]

The degree of puckering is described by the pucker angle (θ), defined as the acute angle between the planes formed by atoms C1-C2-C4 and C2-C3-C4.[7] This angle is a critical parameter in defining the overall shape of the molecule and, consequently, how it interacts with biological targets. Computational methods, such as Density Functional Theory (DFT) calculations, are invaluable tools for predicting the preferred ring-puckering conformations and the energy differences between them.[7]

cluster_puckering Cyclobutane Puckering cluster_substituents Substituent Positions planar Planar Cyclobutane (High Torsional Strain) puckered Puckered 'Butterfly' Conformation (Reduced Torsional Strain) planar->puckered Puckering axial Axial (a) puckered->axial equatorial Equatorial (e) puckered->equatorial

Caption: Puckering of the cyclobutane ring to relieve torsional strain.

Part 2: Stereoisomerism in 1-Aminocyclobutane-1-methanol Derivatives

The core structure of 1-aminocyclobutane-1-methanol possesses a single stereocenter at the C1 position, where the amino and methanol groups are attached. This gives rise to two enantiomers: (R)-1-aminocyclobutane-1-methanol and (S)-1-aminocyclobutane-1-methanol. The introduction of additional substituents on the cyclobutane ring can create further stereocenters, leading to a more complex mixture of diastereomers.

The absolute and relative stereochemistry of these derivatives dictates their overall three-dimensional shape, which in turn governs their interaction with chiral biological macromolecules such as enzymes and receptors. For instance, in the context of bioactive peptides, incorporating 1-aminocyclobutanecarboxylic acid derivatives (a closely related class of compounds) has been shown to result in analogs with significantly altered biological activity and enzymatic stability compared to the parent peptide.[5] This highlights the critical importance of controlling and unequivocally determining the stereochemistry of these building blocks.

Part 3: Methodologies for Stereochemical Elucidation

A multi-faceted approach combining spectroscopic, crystallographic, and chromatographic techniques is essential for the unambiguous determination of the stereochemistry of 1-aminocyclobutane-1-methanol derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative stereochemistry and conformational preferences of cyclobutane derivatives.[8]

  • Proton-Proton Coupling Constants (³JHH): The magnitude of the vicinal coupling constants between protons on adjacent carbons is dependent on the dihedral angle between them. By analyzing these coupling constants, it is possible to infer the relative orientation of substituents on the cyclobutane ring.[8]

  • Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY and ROESY, provide information about the through-space proximity of protons.[9] The observation of an NOE between two protons indicates that they are close to each other in space, which can be used to deduce the relative stereochemistry. For example, an NOE between protons on substituents at C1 and C3 would suggest a cis relationship.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the cyclobutane ring are sensitive to the stereochemistry of the substituents.[10] Empirical correlations and computational predictions of ¹³C chemical shifts can aid in stereochemical assignments.

Experimental Protocol: 2D NOESY for Determining Relative Stereochemistry

  • Sample Preparation: Dissolve 5-10 mg of the purified 1-aminocyclobutane-1-methanol derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 10-20 mM.

  • NMR Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher). The mixing time should be optimized to maximize the NOE signals while minimizing spin diffusion (typically 300-800 ms).

  • Data Processing and Analysis: Process the 2D data using appropriate software. Analyze the cross-peaks in the NOESY spectrum. The presence of a cross-peak between two protons indicates their spatial proximity (typically < 5 Å). Correlate the observed NOEs with the possible stereoisomers to determine the relative configuration.

cluster_workflow NMR Stereochemical Analysis Workflow A Purified Compound B 1D NMR (¹H, ¹³C) A->B C 2D NMR (COSY, HSQC, HMBC) B->C D 2D NOESY/ROESY C->D E Data Analysis & Structural Elucidation D->E

Caption: A typical workflow for NMR-based stereochemical analysis.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive method for determining the absolute and relative stereochemistry of a molecule.[11][12] By analyzing the diffraction pattern of a single crystal, it is possible to construct a three-dimensional model of the molecule, revealing the precise arrangement of all atoms. This technique is invaluable for unambiguously assigning the stereochemistry of novel 1-aminocyclobutane-1-methanol derivatives, provided that suitable crystals can be obtained.

Data Presentation: Crystallographic Data Summary

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.950
b (Å)5.825
c (Å)12.165
α, β, γ (°)90, 90, 90
Z4
R-factor0.045

Note: The data presented in this table is hypothetical and serves as an example of how crystallographic data for a 1-aminocyclobutane-1-methanol derivative might be summarized.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an essential technique for the separation and analysis of enantiomers.[2][13] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. Chiral HPLC is crucial for determining the enantiomeric purity (e.e.) of a sample and for the preparative separation of enantiomers.[13]

Experimental Protocol: Enantiomeric Separation by Chiral HPLC

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD) and macrocyclic glycopeptide-based CSPs are often effective for separating a wide range of chiral compounds.[14]

  • Mobile Phase Optimization: Develop a suitable mobile phase. For normal-phase chromatography, mixtures of hexane and an alcohol (e.g., isopropanol, ethanol) are commonly used.[14] For basic compounds, the addition of a small amount of an amine (e.g., diethylamine) may be necessary to improve peak shape. For acidic compounds, an acid modifier (e.g., trifluoroacetic acid) can be used.[14]

  • Analysis: Inject the sample onto the chiral HPLC system. The two enantiomers will elute at different retention times, allowing for their quantification. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

cluster_hplc Chiral HPLC Separation A Racemic Mixture B Chiral Column A->B Injection C Separated Enantiomers B->C Elution

Caption: The principle of enantiomeric separation by chiral HPLC.

Part 4: Synthesis of Enantiopure 1-Aminocyclobutane-1-methanol Derivatives

The synthesis of enantiomerically pure 1-aminocyclobutane-1-methanol derivatives is a key challenge in their application. Several strategies can be employed:

  • Chiral Resolution: This classical approach involves the separation of a racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization, or by preparative chiral HPLC.

  • Asymmetric Synthesis: This is often the more efficient and elegant approach, where the desired enantiomer is synthesized directly. This can be accomplished using chiral auxiliaries, chiral catalysts, or biocatalysis.[15][16] For example, the asymmetric reductive amination of a corresponding α-hydroxy ketone using an engineered amine dehydrogenase can provide a direct route to chiral amino alcohols.[17]

Part 5: Impact of Stereochemistry on Biological Activity

The precise three-dimensional arrangement of the amino and methanol functionalities, as well as any other substituents on the cyclobutane ring, is critical for molecular recognition by biological targets. The rigid nature of the cyclobutane scaffold serves to lock the substituents in well-defined spatial orientations, which can lead to highly specific interactions with a binding site.

Numerous studies have demonstrated the profound influence of stereochemistry on the biological activity of small molecules.[1] For cyclobutane-containing compounds, their unique puckered structure can lead to favorable interactions with biological targets.[4] For instance, the stereoselective synthesis of cyclobutane isomers has yielded compounds with significant anti-cancer activity.[18] The biological activities of cyclobutane-containing alkaloids, including antimicrobial and antitumor effects, are also well-documented.[19][20][21]

Conclusion

The stereochemistry of 1-aminocyclobutane-1-methanol derivatives is a multifaceted and critical aspect of their design and application in drug discovery. A thorough understanding of the conformational preferences of the cyclobutane ring, coupled with the rigorous application of advanced analytical techniques such as NMR spectroscopy, X-ray crystallography, and chiral HPLC, is essential for the unambiguous determination of their three-dimensional structure. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of efficient asymmetric syntheses for these valuable building blocks will remain a key focus of research. Ultimately, the ability to control and understand the stereochemistry of these molecules will unlock their full potential in the development of novel therapeutics with enhanced efficacy and safety profiles.

References

Methodological & Application

Application Note and Protocol: Facile Boc Deprotection of 1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Cyclobutanes in Medicinal Chemistry

Fluorinated carbocyclic scaffolds are of increasing importance in modern drug discovery. The introduction of fluorine atoms can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The 3,3-difluorocyclobutane motif, in particular, offers a unique combination of properties as a bioisostere for gem-dimethyl or carbonyl groups, while introducing polarity without significantly increasing molecular size. The target molecule of this protocol, 1-amino-3,3-difluorocyclobutane-1-methanol, is a valuable building block for the synthesis of novel therapeutics. The Boc (tert-butyloxycarbonyl) protecting group is a common choice for masking the amine functionality during synthetic sequences due to its stability and ease of removal under acidic conditions.[1][2][3] This application note provides a detailed, field-proven protocol for the efficient deprotection of 1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol, yielding the corresponding primary amine hydrochloride salt.

Reaction Principle: Acid-Catalyzed Carbamate Cleavage

The deprotection of a Boc-protected amine is a classic example of an acid-catalyzed carbamate hydrolysis.[1][4] The reaction is initiated by the protonation of the carbamate oxygen by a strong acid, typically trifluoroacetic acid (TFA).[1][4] This protonation is followed by the fragmentation of the protonated intermediate to generate a stable tert-butyl cation, carbon dioxide, and the free amine.[1] The tert-butyl cation can be scavenged by nucleophiles in the reaction mixture or can eliminate a proton to form isobutylene gas. The final product is the amine salt of the acid used for deprotection.

// Nodes Start [label="this compound"]; Protonation [label="Protonated Carbamate Intermediate"]; Fragmentation [label="Fragmentation"]; Products [label="1-amino-3,3-difluorocyclobutane-1-methanol\n(TFA Salt)"]; Byproducts [label="CO2 (gas) + Isobutylene"];

// Edges Start -> Protonation [label="+ TFA (H+)"]; Protonation -> Fragmentation [label="Spontaneous"]; Fragmentation -> Products; Fragmentation -> Byproducts; } enddot Caption: Mechanism of TFA-mediated Boc deprotection.

Experimental Protocol

This protocol is designed for the deprotection of this compound on a laboratory scale. All operations involving trifluoroacetic acid must be performed in a certified chemical fume hood.

Materials and Equipment
Reagents Grade Supplier
This compound≥95%Commercially available
Dichloromethane (DCM), anhydrousACS GradeCommercially available
Trifluoroacetic acid (TFA)Reagent gradeCommercially available
Saturated aqueous sodium bicarbonate (NaHCO₃)-Prepared in-house
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeCommercially available
Deuterated chloroform (CDCl₃) for NMR-Commercially available
Equipment
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Separatory funnel
Rotary evaporator
High-vacuum pump
pH paper or pH meter
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
NMR spectrometer (¹H, ¹³C, ¹⁹F)
Step-by-Step Procedure

// Nodes A [label="1. Dissolution & Cooling"]; B [label="2. Addition of TFA"]; C [label="3. Reaction Monitoring"]; D [label="4. Quenching & Workup"]; E [label="5. Isolation & Drying"]; F [label="6. Product Characterization"];

// Edges A -> B [label="0 °C"]; B -> C [label="Warm to RT, 1-2 h"]; C -> D [label="Reaction complete"]; D -> E [label="Aqueous & Organic Phases"]; E -> F [label="Purified Product"]; } enddot Caption: Experimental workflow for Boc deprotection.

  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

    • Cool the solution to 0 °C in an ice bath. Causality: Cooling the reaction mixture moderates the initial exothermic reaction upon addition of the strong acid.

  • Deprotection Reaction:

    • While stirring, slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the cooled solution. Expertise & Experience: A significant excess of TFA ensures a rapid and complete reaction. The slow addition helps to control the reaction temperature.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction at room temperature for 1-2 hours.

  • Reaction Monitoring (Self-Validation):

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Prepare a TLC plate with a suitable mobile phase (e.g., 10% methanol in dichloromethane).

    • Spot the starting material and the reaction mixture. The product, being a free amine, will be significantly more polar and should have a lower Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible.

  • Workup and Neutralization:

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess DCM and TFA.

    • To the resulting residue, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) carefully in small portions until the pH of the aqueous layer is basic (pH > 8). Caution: This will cause vigorous gas evolution (CO₂). Trustworthiness: This step neutralizes the excess TFA and converts the amine TFA salt to the free amine, facilitating its extraction into an organic solvent.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers.

  • Isolation and Drying:

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-amino-3,3-difluorocyclobutane-1-methanol.

    • For higher purity, the product can be further purified by column chromatography on silica gel if necessary.

Product Characterization

The successful deprotection can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Technique Observation
¹H NMR The disappearance of the characteristic singlet peak for the nine equivalent protons of the tert-butyl group, typically observed around 1.4-1.5 ppm.[5]
¹³C NMR The disappearance of the signals corresponding to the quaternary carbon (~80 ppm) and the methyl carbons (~28 ppm) of the tert-butyl group.
¹⁹F NMR The fluorine signals of the difluorocyclobutane ring should remain, confirming the stability of this moiety during the reaction.

Safety Precautions

  • Trifluoroacetic acid (TFA) is highly corrosive and can cause severe burns.[4][6] Always handle TFA in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[4][6]

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All handling should be done in a well-ventilated fume hood.

  • The neutralization step with sodium bicarbonate produces carbon dioxide gas and can cause pressure buildup if not done carefully. Add the bicarbonate solution slowly and with good stirring.

Troubleshooting

Problem Possible Cause Solution
Incomplete Reaction Insufficient amount of TFA or reaction time.Add more TFA and continue stirring at room temperature, monitoring by TLC.
Low Yield Incomplete extraction of the product.Perform additional extractions of the aqueous layer with dichloromethane. Ensure the aqueous layer is sufficiently basic before extraction.
Product is water-soluble.If the product has significant water solubility, saturate the aqueous layer with NaCl before extraction to decrease the product's solubility in the aqueous phase.
Product is an oil instead of a solid Residual solvent or impurities.Dry the product under high vacuum. If it remains an oil, consider purification by column chromatography.

Conclusion

This application note provides a robust and reliable protocol for the Boc deprotection of this compound using trifluoroacetic acid. The procedure is straightforward, high-yielding, and can be readily implemented in a standard organic synthesis laboratory. The inherent stability of the 3,3-difluorocyclobutane ring under these acidic conditions makes this a valuable transformation for the synthesis of complex fluorinated molecules for pharmaceutical and agrochemical research.

References

reaction conditions for coupling with 1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Coupling Reactions with 1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol

Introduction: The Strategic Value of the 3,3-Difluorocyclobutyl Moiety

In contemporary medicinal chemistry, the incorporation of fluorinated motifs is a cornerstone strategy for enhancing the pharmacological profile of drug candidates. The 3,3-difluorocyclobutyl group, in particular, offers a unique combination of properties. It acts as a non-planar, rigid bioisostere for gem-dimethyl or carbonyl groups, often improving metabolic stability, binding affinity, and membrane permeability. The building block this compound is a highly valuable chiral intermediate that provides synthetic access to this desirable scaffold.[][] This guide, intended for researchers and drug development professionals, provides detailed application notes and protocols for key coupling reactions utilizing the primary alcohol functionality of this molecule.

This document will explore three principal transformations:

  • O-Alkylation (Ether Synthesis): Primarily via the Mitsunobu reaction for coupling with phenols and other alcohols.

  • Esterification: Through carbodiimide-mediated and other standard esterification protocols.

  • Activation and Nucleophilic Substitution: A two-step strategy to convert the alcohol into an electrophile for subsequent coupling with nitrogen or other nucleophiles.

Part 1: O-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful and versatile method for the dehydrative coupling of primary and secondary alcohols with acidic nucleophiles (pKa < 15), proceeding under mild, neutral conditions.[3][4][5] It is particularly well-suited for coupling fluorinated alcohols and results in the net inversion of configuration at the alcohol carbon, although this is not a factor for the prochiral center in the title compound.[6]

Core Mechanism and Rationale

The reaction is a redox process involving a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like DEAD or DIAD). The PPh₃ and DEAD first react to form a phosphonium salt betaine. This highly reactive intermediate deprotonates the acidic nucleophile (e.g., a phenol, R-OH) and activates the primary alcohol, converting the hydroxyl group into an excellent leaving group (an oxyphosphonium salt). Finally, the conjugate base of the nucleophile displaces the activated hydroxyl group via an SN2 mechanism to form the desired product.

Mitsunobu_Mechanism Figure 1: Simplified Mitsunobu Reaction Mechanism R1OH Alcohol (Substrate) Oxyphosphonium Oxyphosphonium Salt [R₁-O-PPh₃]⁺ R1OH->Oxyphosphonium Activation PPh3 PPh₃ Betaine [PPh₃-DEAD] Betaine Adduct PPh3->Betaine + DEAD DEAD DEAD->Betaine + NuH Nucleophile (e.g., Phenol) Nu_Anion Nucleophile Anion Nu⁻ NuH->Nu_Anion Deprotonation by Betaine Betaine->Oxyphosphonium Activation DEAD_H2 DEAD-H₂ Betaine->DEAD_H2 Byproduct Product Coupled Product (R₁-Nu) Oxyphosphonium->Product SN2 Attack TPPO TPPO Oxyphosphonium->TPPO Byproduct Nu_Anion->Product SN2 Attack

Caption: Figure 1: Simplified Mitsunobu Reaction Mechanism

Experimental Protocol: Mitsunobu Etherification with p-Methoxyphenol

This protocol describes a general procedure for the O-alkylation of this compound with a representative phenol.

Materials:

  • This compound

  • p-Methoxyphenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc), Hexanes

  • Saturated aqueous NaHCO₃ solution, Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.), p-methoxyphenol (1.1 eq.), and triphenylphosphine (1.5 eq.).

  • Dissolve the solids in anhydrous THF (approx. 0.1 M concentration relative to the alcohol).

  • Cool the resulting solution to 0 °C using an ice-water bath.

  • Add DIAD (1.5 eq.) dropwise to the stirred solution over 10-15 minutes. A color change and/or the formation of a precipitate (triphenylphosphine oxide) may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue directly by silica gel column chromatography. The byproduct triphenylphosphine oxide (TPPO) can be challenging to remove. A common strategy is to use a less polar eluent system (e.g., Hexanes/EtOAc) where TPPO has low solubility, or to precipitate it from a solvent like diethyl ether prior to chromatography.

Data Summary: Mitsunobu Reaction Parameters
ParameterRecommended Reagent/ConditionRationale & Notes
Alcohol This compoundPrimary alcohols are excellent substrates for this reaction.
Nucleophile Phenols, Carboxylic Acids, ImidesMust have a pKa ≤ 15 for efficient reaction.[5]
Phosphine Triphenylphosphine (PPh₃)Standard and cost-effective. Polymer-supported versions exist for easier workup.
Azodicarboxylate DIAD or DEADDIAD is often preferred as its hydrazine byproduct is easier to remove.[5]
Solvent Anhydrous THF, Dioxane, DCMTHF is the most common and effective solvent.[7] Anhydrous conditions are critical.
Temperature 0 °C to Room TemperatureInitial cooling is vital to control the exothermic reaction upon DIAD/DEAD addition.[5][7]
Stoichiometry 1.2-1.5 eq. of PPh₃ and DIAD/DEADUsing an excess of the Mitsunobu reagents ensures full conversion of the limiting alcohol.

Part 2: Esterification Reactions

The formation of an ester linkage is another fundamental coupling strategy. While the Mitsunobu reaction with a carboxylic acid is highly effective, classic esterification methods are also applicable.

Method A: Carbodiimide-Mediated (Steglich) Esterification

This method is exceptionally mild and widely used in peptide synthesis and for coupling sensitive substrates. It relies on a carbodiimide to activate the carboxylic acid, which is then susceptible to nucleophilic attack by the alcohol.

Key Reagents:

  • Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is preferred over dicyclohexylcarbodiimide (DCC) because its urea byproduct is water-soluble, simplifying purification.[8]

  • Catalyst: 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst required for efficient esterification.

  • Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

Experimental Protocol: EDC/DMAP-Mediated Esterification

Materials:

  • This compound

  • Carboxylic Acid (e.g., Benzoic Acid)

  • EDC hydrochloride

  • DMAP

  • Anhydrous DCM

  • 1 M HCl, Saturated aqueous NaHCO₃, Brine

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.2 eq.), this compound (1.0 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.5 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Comparative Overview of Esterification Methods
MethodKey ReagentsAdvantagesDisadvantages
Mitsunobu PPh₃, DIAD/DEAD, Carboxylic AcidMild conditions; high yields; works well for sterically hindered alcohols.Byproduct (TPPO) removal can be difficult; requires stoichiometric reagents.
EDC/DMAP EDC, DMAP, Carboxylic AcidVery mild; easy workup (water-soluble byproducts); widely applicable.EDC can be moisture-sensitive; DMAP is toxic.
Fischer (Acid Catalysis) H₂SO₄ or HCl in Alcohol SolventSimple reagents; cost-effective.Harsh acidic conditions will cleave the Boc protecting group.[9] Not suitable for this substrate if Boc protection is desired.

Part 3: Activation for N-Alkylation and Other Nucleophilic Couplings

An alternative strategy involves converting the primary alcohol into an electrophilic center, enabling it to be coupled with a wide range of nucleophiles, including amines. This is a robust two-step process.

Activation_Substitution_Workflow Figure 2: Activation and Substitution Workflow Start_Alc Starting Alcohol (R-CH₂OH) Step1 Activation Step (e.g., TsCl, Base) Start_Alc->Step1 Activated_Int Activated Intermediate (e.g., R-CH₂OTs) Step2 Substitution Step (+ Nucleophile Nu⁻) Activated_Int->Step2 Final_Prod Coupled Product (R-CH₂-Nu) Step1->Activated_Int Step2->Final_Prod

Caption: Figure 2: Activation and Substitution Workflow

Step 1 Protocol: Tosylation of the Primary Alcohol

This protocol converts the poorly leaving hydroxyl group into a tosylate, an excellent leaving group for SN2 reactions.[10]

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous DCM

  • 4-Dimethylaminopyridine (DMAP, optional catalyst)

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Add triethylamine (2.0-3.0 eq.) or pyridine (as solvent). A catalytic amount of DMAP (0.05 eq.) can accelerate the reaction.

  • Cool the solution to 0 °C.

  • Add TsCl (1.2-1.5 eq.) portion-wise, ensuring the temperature does not rise significantly.

  • Stir at 0 °C for 1-2 hours, then allow to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water.

  • Wash the organic layer sequentially with 1 M HCl (to remove base), water, and brine.

  • Dry over Na₂SO₄, filter, and concentrate. The resulting tosylate is often used in the next step without extensive purification.

Step 2 Protocol: N-Alkylation with a Primary Amine

The activated tosylate can now be readily displaced by a nitrogen nucleophile.

Materials:

  • Crude tosylate from Step 1

  • Primary Amine (e.g., Benzylamine)

  • Potassium carbonate (K₂CO₃) or another non-nucleophilic base

  • Acetonitrile (MeCN) or DMF

Procedure:

  • Dissolve the crude tosylate (1.0 eq.) in MeCN or DMF.

  • Add the primary amine (1.2 eq.) and potassium carbonate (2.0 eq.).

  • Heat the reaction mixture to 50-80 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture, filter off the solids, and concentrate the filtrate.

  • Partition the residue between water and ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the N-alkylated product.

References

Application Notes & Protocols: Orthogonal Protecting Group Strategies for Difluorocyclobutane Amino Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Cyclobutanes

In modern medicinal chemistry, the incorporation of fluorinated motifs is a cornerstone of rational drug design. The introduction of fluorine can profoundly modulate key physicochemical properties such as pKₐ, metabolic stability, and binding affinity.[1][2] Among these motifs, gem-difluorocyclobutanes have emerged as particularly valuable building blocks.[3][4] This small, polar, yet lipophilic scaffold can stabilize bioactive conformations and block sites of metabolic degradation.[5] When combined with the versatile amino alcohol functionality—a common pharmacophore in its own right—the resulting difluorocyclobutane amino alcohol presents a powerful scaffold for creating novel therapeutics.

However, the synthetic manipulation of these bifunctional molecules is non-trivial. The presence of both a nucleophilic amine and a reactive alcohol necessitates a robust and precise protecting group strategy to mask one group while chemical transformations are performed on the other.[6] This guide provides a detailed examination of orthogonal protecting group strategies, offering both the causal logic behind experimental choices and field-proven protocols for their application.

The Core Principle: Orthogonal Protection

A successful synthesis of a complex molecule containing multiple reactive sites hinges on the concept of orthogonal protection .[7] This strategy employs a set of protecting groups that can be removed under distinct and mutually exclusive conditions.[6][8] For a difluorocyclobutane amino alcohol, this means we must be able to cleave the amine protecting group without affecting the alcohol protection, and vice-versa.[7]

The ideal protecting group should be:

  • Easy to introduce in high yield.

  • Stable to a wide range of reaction conditions.

  • Easy to remove selectively in high yield under specific, mild conditions.[8]

The primary challenge is selecting a matched pair of protecting groups for the amine and alcohol that are truly orthogonal. The most common orthogonal sets rely on differential lability to acid, base, fluoride ions, or catalytic hydrogenation.[9]

Strategic Selection of Protecting Groups

The choice of protecting groups is dictated by the planned synthetic route. The key question is: which functional group needs to be unmasked first for subsequent reactions?

Amine Protection: Carbamate-Based Groups

Carbamates are the most reliable and widely used protecting groups for amines due to their stability and well-established deprotection methods.[10][11]

  • Boc (tert-Butoxycarbonyl): This is arguably the most common amine protecting group in non-peptide synthesis.[12][13] It is stable to a wide range of nucleophilic and basic conditions but is readily cleaved with strong acid.[10][14]

    • Protection: Di-tert-butyl dicarbonate (Boc₂O) with a mild base.[12][15]

    • Deprotection: Strong acids like trifluoroacetic acid (TFA) or HCl.[13][16]

  • Cbz (Benzyloxycarbonyl): Introduced by Bergmann and Zervas, the Cbz group is a pillar of peptide chemistry and beyond.[17] It is stable to both acidic and basic conditions, making it orthogonal to the Boc group.[18][19]

    • Protection: Benzyl chloroformate (Cbz-Cl) with a base.[18][20]

    • Deprotection: Catalytic hydrogenolysis (H₂ gas with a palladium catalyst) or transfer hydrogenolysis.[19][21][22] Acid-mediated cleavage is also possible but less common.[22][23]

Alcohol Protection: Silyl Ethers

Silyl ethers are ideal for protecting alcohols due to their ease of formation, general stability, and, most importantly, their unique cleavage mechanism using fluoride ions.[24][25] This fluoride lability makes them perfectly orthogonal to both acid-labile (Boc) and hydrogenation-labile (Cbz) amine protecting groups.

  • TBS (tert-Butyldimethylsilyl): The TBS group is a workhorse in organic synthesis, offering a good balance of stability and reactivity.[26] It is robust against many non-acidic and non-fluoride conditions.[27][28]

    • Protection: tert-Butyldimethylsilyl chloride (TBSCl) with an activator base like imidazole in DMF.[24][26]

    • Deprotection: Fluoride ion sources, most commonly tetra-n-butylammonium fluoride (TBAF).[26][29][30]

Orthogonal Strategy Workflow

The selection of a protecting group pair is a critical decision point in the synthesis design. The following workflow illustrates how to choose an orthogonal strategy based on the desired order of deprotection.

G start Start: Difluorocyclobutane Amino Alcohol Substrate decision Which functional group will be modified first in the synthesis? start->decision amine_path Amine Functionalization First decision->amine_path Amine alcohol_path Alcohol Functionalization First decision->alcohol_path Alcohol protect_boc_tbs 1. Protect Amine (N-Boc) 2. Protect Alcohol (O-TBS) amine_path->protect_boc_tbs protect_cbz_tbs 1. Protect Alcohol (O-TBS) 2. Protect Amine (N-Cbz) alcohol_path->protect_cbz_tbs deprotect_boc 3. Selective N-Boc Deprotection (TFA) protect_boc_tbs->deprotect_boc deprotect_tbs 3. Selective O-TBS Deprotection (TBAF) protect_cbz_tbs->deprotect_tbs amine_rxn 4. Amine Modification (e.g., Acylation, Alkylation) deprotect_boc->amine_rxn alcohol_rxn 4. Alcohol Modification (e.g., Etherification, Esterification) deprotect_tbs->alcohol_rxn final_deprotect_tbs 5. Final O-TBS Deprotection (TBAF) amine_rxn->final_deprotect_tbs final_deprotect_cbz 5. Final N-Cbz Deprotection (H₂/Pd) alcohol_rxn->final_deprotect_cbz end_product Final Product final_deprotect_tbs->end_product final_deprotect_cbz->end_product

Caption: Decision workflow for selecting an orthogonal protecting group strategy.

Data Presentation: Protecting Group Stability

The following table provides a quick reference for the stability of the recommended protecting group combinations under common reaction conditions.

Protecting Group PairReagent/Condition CategoryN-Boc StabilityO-TBS StabilityN-Cbz StabilityOrthogonal?
N-Boc / O-TBS Strong Acid (TFA, HCl) Labile StableStableYes
Fluoride (TBAF) StableLabile StableYes
Catalytic Hydrogenolysis StableStableLabile Yes
Mild Base (e.g., K₂CO₃) StableStableStable-
N-Cbz / O-TBS Strong Acid (TFA, HCl) StableStableStableNo
Fluoride (TBAF) StableLabile StableYes
Catalytic Hydrogenolysis StableStableLabile Yes
Mild Base (e.g., K₂CO₃) StableStableStable-

Table adapted from various sources.[31][32]

Detailed Experimental Protocols

The following protocols are provided as a general guide. Researchers should optimize conditions for their specific difluorocyclobutane amino alcohol substrate.

Protocol 1: N-Boc Protection of an Amino Alcohol

This protocol describes the protection of the amine functionality using di-tert-butyl dicarbonate.

  • Materials:

    • Difluorocyclobutane amino alcohol (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.3 eq)

    • Triethylamine (TEA) (1.2 - 1.5 eq) or 4-DMAP (catalytic)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the amino alcohol in anhydrous DCM (at a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.

    • Add triethylamine to the solution and stir for 5 minutes at room temperature.

    • Add Boc₂O to the stirring solution, either as a solid or as a solution in DCM.

    • Stir the reaction mixture at room temperature for 2-12 hours. Monitor progress by Thin Layer Chromatography (TLC).[12]

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: O-TBS Protection of an N-Boc Amino Alcohol

This protocol describes the subsequent protection of the hydroxyl group.

  • Materials:

    • N-Boc protected amino alcohol (1.0 eq)

    • tert-Butyldimethylsilyl chloride (TBSCl) (1.1 - 1.5 eq)

    • Imidazole (2.0 - 2.5 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the N-Boc amino alcohol and imidazole in anhydrous DMF in a round-bottom flask under an inert atmosphere (N₂ or Ar).

    • Add TBSCl portion-wise to the solution at 0 °C (ice bath).

    • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC.[24][26]

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 3: Selective N-Boc Deprotection with TFA

This protocol removes the Boc group while leaving the TBS ether intact.

  • Materials:

    • N-Boc, O-TBS protected substrate (1.0 eq)

    • Trifluoroacetic acid (TFA) (10 - 20 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the fully protected substrate in anhydrous DCM (0.1 - 0.2 M) and cool to 0 °C.

    • Add TFA dropwise to the stirring solution.[13]

    • Stir the reaction at 0 °C to room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS.[16]

    • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.

    • Dissolve the residue in DCM and wash carefully with saturated aqueous NaHCO₃ to neutralize any remaining acid and obtain the free amine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the O-TBS protected amine.

Protocol 4: Selective O-TBS Deprotection with TBAF

This protocol removes the TBS ether while leaving the Boc or Cbz group intact.

  • Materials:

    • N-Protected, O-TBS protected substrate (1.0 eq)

    • Tetra-n-butylammonium fluoride (TBAF) (1.1 - 1.5 eq, 1.0 M solution in THF)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the substrate in anhydrous THF.

    • Add the TBAF solution dropwise at room temperature.[26]

    • Stir for 1-4 hours, monitoring the reaction by TLC.[29]

    • Once complete, quench the reaction by adding water.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography. A specialized work-up using a sulfonic acid resin can also be employed to simplify purification.[33]

Protocol 5: N-Cbz Protection of an Amino Alcohol

This protocol offers an alternative to N-Boc protection.

  • Materials:

    • Difluorocyclobutane amino alcohol (1.0 eq)

    • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

    • Sodium bicarbonate (NaHCO₃) (2.0 - 3.0 eq)

    • Dioxane/Water or THF/Water solvent mixture

  • Procedure:

    • Dissolve the amino alcohol in the solvent mixture (e.g., 2:1 THF/H₂O).

    • Add NaHCO₃ and cool the mixture to 0 °C.

    • Add Cbz-Cl dropwise while stirring vigorously.[19]

    • Allow the reaction to warm to room temperature and stir for 4-20 hours.[17][19]

    • Dilute with water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify as needed.

Protocol 6: Selective N-Cbz Deprotection by Hydrogenolysis

This protocol is the standard method for cleaving the Cbz group.

  • Materials:

    • N-Cbz, O-TBS protected substrate (1.0 eq)

    • Palladium on carbon (Pd/C), 10 wt. % (5-10 mol %)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen (H₂) gas source (e.g., balloon or Parr apparatus)

  • Procedure:

    • Dissolve the substrate in MeOH in a flask suitable for hydrogenation.

    • Carefully add the Pd/C catalyst under an inert atmosphere.

    • Evacuate the flask and backfill with H₂ gas (repeat 3x).

    • Stir the reaction mixture vigorously under an atmosphere of H₂ at room temperature.[17][34]

    • Monitor the reaction by TLC. The reaction is typically complete in 2-24 hours.

    • Upon completion, carefully vent the H₂ and purge the system with an inert gas.

    • Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with MeOH.[22]

    • Concentrate the filtrate under reduced pressure to yield the deprotected product.

Conclusion

The successful synthesis and derivatization of difluorocyclobutane amino alcohols are critically dependent on the logical and systematic application of orthogonal protecting groups. The N-Boc/O-TBS and N-Cbz/O-TBS pairings represent two of the most robust and versatile strategies available. By understanding the specific lability of each group—acid-labile (Boc), fluoride-labile (TBS), and hydrogenation-labile (Cbz)—researchers can design complex, multi-step synthetic routes with a high degree of control and precision. The protocols and data provided herein serve as a foundational guide for chemists working to unlock the full potential of these valuable fluorinated building blocks in drug discovery and development.

References

purification techniques for 1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Purification of 1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol Derivatives

Authored by: A Senior Application Scientist

Introduction: Navigating the Purification of Novel Fluorinated Scaffolds

The incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability. The this compound scaffold and its derivatives are valuable building blocks in this arena, combining a constrained, gem-difluorinated cyclobutane ring with a protected amino alcohol functionality.[][2] These features, however, present unique and significant challenges during purification.

The polarity imparted by the hydroxyl group, the lipophilicity of the tert-butoxycarbonyl (Boc) protecting group, and the unique electronic nature of the C-F bonds necessitate a multi-faceted and carefully considered purification strategy. Common synthetic impurities may include unreacted starting materials, deprotected amine, or by-products from side reactions. Furthermore, these compounds often present as viscous oils or amorphous solids, making traditional crystallization techniques difficult.[3][4]

This guide provides an in-depth exploration of robust purification techniques tailored for this specific class of molecules. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to make informed decisions and troubleshoot effectively. The protocols described herein are designed to be self-validating, ensuring the isolation of highly pure materials critical for downstream applications in drug discovery and development.

Chapter 1: The Chromatographic Workhorse: Taming Polarity and Fluorophilicity

Chromatography is the most powerful and versatile tool for the purification of this compound derivatives. The choice between normal-phase, reverse-phase, and fluorous-phase chromatography depends on the specific impurity profile and the scale of the purification.

Normal-Phase Chromatography (Silica Gel)

Principle of Separation: Normal-phase chromatography on silica gel separates compounds based on their polarity. Polar molecules, like our target amino alcohol, interact more strongly with the polar silica stationary phase and thus elute later than non-polar impurities. The selection of the mobile phase (eluent) is critical for achieving effective separation.

Causality Behind Experimental Choices:

  • Solvent System: A mixture of a non-polar solvent (e.g., Hexanes, Heptane) and a more polar solvent (e.g., Ethyl Acetate, Acetone) is typically used. The ratio is optimized to achieve a retention factor (Rf) for the target compound of ~0.2-0.4 on analytical Thin Layer Chromatography (TLC) for optimal separation.

  • Tailing Reduction: The free silanol groups on the silica surface are acidic and can interact strongly with the basic nitrogen of the Boc-protected amine, leading to peak tailing and poor separation. Adding a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia to the mobile phase neutralizes these acidic sites, resulting in sharper peaks and improved resolution.

  • Gradient Elution: For complex mixtures with impurities of widely varying polarities, a gradient elution (gradually increasing the proportion of the polar solvent) is highly effective. This allows for the efficient elution of all components in a reasonable time.

Experimental Protocol: Silica Gel Flash Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Carefully pack the slurry into a glass column, ensuring a flat, stable bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity (e.g., step gradient to 90:10, 80:20 Hexane:Ethyl Acetate) based on TLC analysis of the starting mixture.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Fluorous-Phase Chromatography: Leveraging the "Fluorophilic" Effect

Principle of Separation: This technique exploits the unique partitioning behavior of highly fluorinated compounds.[5] A stationary phase functionalized with perfluoroalkyl chains (a "fluorous" phase) will selectively retain fluorinated molecules while allowing non-fluorinated (hydrocarbon-based) molecules to pass through.[6][7] This is exceptionally useful for separating the difluorocyclobutane target from non-fluorinated starting materials or reagents.

Causality Behind Experimental Choices:

  • Stationary Phase Selection: Fluorous silica gels are available with varying fluorine content, such as Pentafluorophenyl (PFP) or Tridecafluoro (TDF) phases. Higher fluorine content leads to stronger retention of fluorinated analytes.[6][7]

  • Elution Strategy: A two-stage elution is typically employed. First, a "fluorophobic" solvent (e.g., methanol/water or acetonitrile) is used to wash out all non-fluorinated impurities. Second, a "fluorophilic" solvent (e.g., 2,2,2-trifluoroethanol (TFE) or a perfluorinated solvent) is used to elute the retained fluorinated target compound.[6][8]

Experimental Protocol: Fluorous Solid-Phase Extraction (F-SPE)

  • Cartridge Conditioning: Condition a fluorous SPE cartridge (e.g., SiliaPrep Tridecafluoro) with a fluorophilic solvent (e.g., TFE), followed by a fluorophobic solvent (e.g., 80:20 Methanol:Water).

  • Sample Loading: Dissolve the crude mixture in the fluorophobic solvent and load it onto the conditioned cartridge.

  • Wash Step: Elute the cartridge with several column volumes of the fluorophobic solvent to wash away all non-fluorinated impurities. Collect this eluate and check for product loss via TLC or LC-MS.

  • Elution Step: Elute the desired fluorinated product from the cartridge using a fluorophilic solvent (e.g., TFE or acetonitrile).

  • Product Isolation: Collect the fluorophilic eluate and remove the solvent under reduced pressure.

Data Presentation: Comparison of Chromatographic Techniques

TechniqueStationary PhaseTypical Mobile PhasePrinciple of SeparationBest For...
Normal-Phase Silica GelHexane / Ethyl Acetate (+ 0.5% TEA)PolarityGeneral purpose purification, separating isomers.
Reverse-Phase C18-functionalized SilicaAcetonitrile / Water (+ 0.1% TFA)HydrophobicityHigh-resolution analysis and prep-HPLC of polar impurities.
Fluorous-Phase Tridecafluoro-functionalized Silica1. MeOH/H₂O (Wash)2. TFE (Elute)FluorophilicityRemoving non-fluorinated reagents/by-products.[6][9]

Chapter 2: The Art of Crystallization: From Oil to Solid

While chromatography is effective, crystallization offers a potentially more scalable and cost-effective method for achieving high purity. However, Boc-protected amino alcohols are notoriously difficult to crystallize, often remaining as persistent oils.[4][10] Success requires overcoming the kinetic barrier to nucleation.

Principle of Purification: Crystallization relies on the solubility difference of a compound and its impurities in a given solvent system. A supersaturated solution is created by dissolving the compound in a hot solvent, and as it cools, the solubility decreases, forcing the pure compound to crystallize while impurities remain dissolved in the mother liquor.

Strategies to Induce Crystallization
  • Solvent System Screening: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Common binary solvent systems like ethyl acetate/hexanes, dichloromethane/pentane, or diethyl ether/hexanes are effective.[11][12] The compound is dissolved in the "good" solvent (e.g., ethyl acetate), and the "poor" solvent (anti-solvent, e.g., hexanes) is added dropwise until turbidity persists, followed by gentle heating to redissolve and slow cooling.

  • Pulping (Trituration): This is a powerful technique for converting an oil into a solid. The oil is stirred vigorously as a slurry in a solvent in which it is poorly soluble (e.g., hexanes or diethyl ether). The mechanical energy can induce nucleation and formation of a microcrystalline solid.[4][13]

  • Seed Crystallization: If a small amount of pure, solid material is available, it can be added to a cold, supersaturated solution. This "seed" acts as a template for crystal growth, dramatically accelerating the crystallization process.[10][13]

  • Vapor Diffusion: This gentle method is excellent for growing high-quality crystals. The compound is dissolved in a small amount of a relatively volatile "good" solvent in an open vial. This vial is then placed inside a larger, sealed jar containing a larger volume of a more volatile "poor" solvent (anti-solvent). The anti-solvent vapor slowly diffuses into the solution, gradually decreasing the compound's solubility and promoting slow, controlled crystal growth.[3]

Experimental Protocol: Recrystallization via Solvent/Anti-Solvent Method

  • Dissolution: Dissolve the crude, oily product in a minimum volume of a suitable "good" solvent (e.g., ethyl acetate) at room temperature.

  • Induce Supersaturation: Slowly add a "poor" solvent (e.g., hexanes) dropwise while stirring until the solution becomes persistently cloudy.

  • Clarification: Gently warm the mixture until it becomes a clear solution again.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature, then transfer it to a refrigerator or freezer (0 to -20 °C) for several hours or overnight.

  • Isolation: Collect the resulting crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Data Presentation: Common Recrystallization Solvent Systems

"Good" Solvent (Solubilizing)"Poor" Solvent (Anti-Solvent)Polarity of Target
Ethyl AcetateHexanes / HeptaneMedium
DichloromethanePentane / HexanesMedium
AcetoneHexanes / Diethyl EtherMedium-High
MethanolDiethyl Ether / WaterHigh
Tetrahydrofuran (THF)Hexanes / PentaneMedium

Chapter 3: Chiral Purification: Resolving Enantiomers

If the synthesis of the this compound derivative is not stereospecific, the final product will be a racemic mixture. Since enantiomers often exhibit different pharmacological activities, their separation is a critical step in drug development.[14]

Principle of Separation: Enantiomers have identical physical properties and cannot be separated by the achiral methods described above. Chiral separation requires a chiral environment, most commonly provided by a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[15][16] The enantiomers form transient, diastereomeric complexes with the CSP, which have different energies and stabilities, leading to different retention times and thus, separation.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a preferred technique for preparative chiral separations due to its speed, lower solvent consumption, and reduced environmental impact compared to HPLC.[17][18] It uses supercritical CO₂ as the main mobile phase, modified with a small amount of an organic solvent like methanol or isopropanol.

Experimental Protocol: Chiral Method Development Screen (SFC)

  • Column Screening: Prepare a ~1 mg/mL solution of the racemic mixture in an appropriate solvent (e.g., methanol or ethanol).

  • Injection: Inject the sample onto a panel of common polysaccharide-based chiral columns (e.g., Chiralpak® AD, AS, OD, OJ).

  • Mobile Phase: Run a generic gradient using supercritical CO₂ and a co-solvent (e.g., methanol).

  • Evaluation: Identify the column/co-solvent combination that provides the best separation (resolution > 1.5).

  • Optimization: If necessary, optimize the separation by adjusting the co-solvent percentage (isocratic elution), temperature, or back-pressure.

  • Scale-Up: Once an analytical method is established, it can be scaled up to a preparative system by increasing the column diameter, flow rate, and injection volume.

Chapter 4: Workflow and Purity Verification

The final step in any purification is the rigorous assessment of purity. A combination of analytical techniques should be employed to confirm both chemical and stereochemical integrity.

Purification Decision Workflow

PurificationWorkflow start Crude Product check_impurities Analyze Impurity Profile (TLC, LC-MS) start->check_impurities is_fluorous Non-fluorinated impurities present? check_impurities->is_fluorous fspe Fluorous SPE (F-SPE) is_fluorous->fspe Yes is_solid Is product a solid or an oil? is_fluorous->is_solid No fspe->is_solid crystallize Attempt Crystallization (Solvent Screen, Trituration) is_solid->crystallize Solid chromatography Normal-Phase Flash Chromatography is_solid->chromatography Oil check_purity Assess Purity (LC-MS, NMR) crystallize->check_purity chromatography->check_purity check_purity->chromatography Purity <98% is_racemic Is product a racemic mixture? check_purity->is_racemic Purity >98% chiral_sep Chiral SFC/HPLC is_racemic->chiral_sep Yes final_product Pure Product is_racemic->final_product No chiral_sep->final_product

Caption: Decision workflow for selecting a purification strategy.

Analytical Techniques for Purity Validation
  • HPLC/LC-MS: To determine chemical purity and confirm the mass of the product.[19]

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and identify any residual impurities. ¹⁹F NMR is particularly useful for fluorinated compounds.

  • Chiral HPLC/SFC: To determine the enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) of the final product.

  • Quantitative NMR (qNMR): Provides an absolute measure of purity without needing a specific reference standard.[20]

References

Application Notes and Protocols for the Scale-Up Synthesis of Fluorinated Cyclobutane Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rising Prominence of Fluorinated Cyclobutanes in Drug Discovery

The incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates.[1] Fluorine's unique characteristics—high electronegativity, small size, and the ability to form strong C-F bonds—can enhance metabolic stability, improve target binding affinity, and alter lipophilicity and pKa, thereby optimizing pharmacokinetic and pharmacodynamic profiles.[1][2]

Among the various fluorinated motifs, the cyclobutane ring has emerged as a particularly valuable structural unit. This strained, non-planar carbocycle serves as a versatile bioisostere for commonly found groups like alkenes, larger rings, and aryl moieties.[2] The rigid, three-dimensional nature of the cyclobutane scaffold provides a unique conformational constraint that can lock a molecule into its bioactive conformation, leading to improved potency and selectivity.[2] When combined, fluorine and the cyclobutane ring create a powerful synergistic effect, making fluorinated cyclobutane intermediates highly sought-after building blocks in the synthesis of novel therapeutics.

This guide provides an in-depth analysis of the key methodologies for the scale-up synthesis of these valuable intermediates. It moves beyond simple procedural lists to explain the underlying principles and causality behind experimental choices, offering field-proven insights for researchers and process chemists.

Strategic Decision-Making in Synthetic Route Selection

The choice of synthetic strategy for a fluorinated cyclobutane is a critical decision dictated by factors such as the desired substitution pattern, stereochemistry, available starting materials, and scalability. The primary approaches can be broadly categorized into two main pathways: A) Ring Formation via cycloaddition to construct the cyclobutane core with fluorine already present on one of the precursors, and B) Fluorination of a Pre-formed Ring , where the cyclobutane is constructed first, followed by the introduction of fluorine.

G start Target Fluorinated Cyclobutane Structure strategy Select Synthetic Strategy start->strategy ring_formation A) Ring Formation ([2+2] Cycloaddition) strategy->ring_formation Fluorinated alkene precursor available? fluorination B) Fluorination of Pre-formed Ring strategy->fluorination Cyclobutane precursor more accessible? thermal Thermal [2+2] (e.g., with Ketenes) ring_formation->thermal Thermally allowed partners? photo Photochemical [2+2] (Batch or Flow) ring_formation->photo Thermally forbidden or requires stereocontrol? nucleophilic Nucleophilic Fluorination (DAST, Deoxo-Fluor) fluorination->nucleophilic Hydroxyl or other leaving group present? decarboxylative Deoxyfluorination of Acids (SF4) fluorination->decarboxylative Carboxylic acid precursor available? batch Small Scale (<10g) Proof of Concept photo->batch flow Large Scale (>10g) Improved Efficiency photo->flow chiral_alc Chiral Alcohols (Stereospecific) nucleophilic->chiral_alc ketones Ketones (gem-Difluorination) nucleophilic->ketones

Caption: Decision workflow for selecting a scale-up synthetic strategy.

Part 1: Ring Formation Strategies - The [2+2] Cycloaddition

The [2+2] cycloaddition is a direct and powerful method for constructing the cyclobutane ring from two alkene components.[3] This approach can be initiated thermally or photochemically, with the choice depending on the electronic nature of the substrates and the desired stereochemical outcome.

Thermal [2+2] Cycloaddition

Concerted thermal [2+2] cycloadditions between two standard alkenes are generally forbidden by orbital symmetry rules.[4][5] However, these reactions become thermally allowed when one of the components has a specific electronic structure, such as a ketene. The reaction of a ketene with an alkene proceeds through a concerted, suprafacial-antarafacial pathway, which is geometrically feasible.[5] While useful, the scope for fluorinated cyclobutane synthesis is often limited by the availability of appropriately substituted fluorinated ketene precursors. A more common approach for fluorinated systems involves a stepwise, non-concerted mechanism with highly electrophilic fluorinated alkenes, which can proceed thermally.[6]

Photochemical [2+2] Cycloaddition: A Scalable Approach

Photochemical [2+2] cycloaddition is the most versatile and widely used method for synthesizing complex cyclobutanes.[7] Unlike the thermal process, the photochemical reaction proceeds via excitation of one alkene to its excited state, which can then react with a ground-state alkene in a suprafacial manner, making it geometrically favorable.[4]

Causality Behind Experimental Choices:

  • Wavelength: The choice of UV wavelength is critical. It must be sufficient to excite one of the alkene partners to its triplet state (often via a photosensitizer) without causing product degradation.

  • Photosensitizers: For reactions that do not proceed efficiently via direct irradiation, a triplet photosensitizer (e.g., benzophenone, thioxanthone) is used. The sensitizer absorbs the light, transitions to its triplet state, and then transfers this energy to one of the alkene substrates, initiating the cycloaddition.[8]

  • Solvent: The solvent must be transparent at the irradiation wavelength and is typically degassed to remove oxygen, which can quench the excited triplet state.

Scale-Up Challenge & Solution: Batch vs. Continuous Flow

A significant hurdle in scaling up photochemical reactions is the "photon transport limitation." In large batch reactors, light penetration is poor due to the Beer-Lambert law, leading to inefficient irradiation, long reaction times, and potential side reactions.[9]

Continuous flow chemistry offers a robust solution.[10][11] By pumping the reaction mixture through narrow, transparent tubing coiled around a light source, several key advantages are realized:

  • Improved Irradiation: The short path length ensures uniform and efficient light penetration throughout the reaction mixture.

  • Enhanced Safety and Control: The small internal volume of the reactor minimizes risk, and precise control over residence time and temperature is achieved.

  • Scalability: Throughput is increased by simply running the reactor for longer periods or by "numbering-up" (running multiple reactors in parallel).[12]

G cluster_0 Reagent Delivery cluster_1 Photochemical Reactor cluster_2 Collection & Analysis reagent_a Alkene A in Solvent pump_a Pump A reagent_a->pump_a reagent_b Alkene B / Sensitizer in Solvent pump_b Pump B reagent_b->pump_b mixer Static Mixer pump_a->mixer pump_b->mixer reactor Transparent Tubing (PFA/FEP) mixer->reactor Reaction Mixture light UV/Vis LED Light Source bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection

Caption: Schematic of a continuous flow photochemical reactor setup.

Protocol 1: Gram-Scale Continuous Flow [2+2] Photocycloaddition

This protocol is a representative example for the synthesis of a cyclobutane via a photosensitized [2+2] cycloaddition, adapted from principles described in the literature.[9][10]

Materials:

  • Alkene 1 (e.g., a fluorinated styrene derivative)

  • Alkene 2 (e.g., maleic anhydride)

  • Photosensitizer (e.g., benzophenone, 5 mol%)

  • Solvent (e.g., degassed acetone or acetonitrile)

  • Continuous flow reactor system with PFA/FEP tubing (e.g., 1/8" OD)

  • HPLC pumps, static mixer, back pressure regulator

  • High-power LED light source (e.g., 365 nm or 420 nm, depending on sensitizer)

Procedure:

  • Solution Preparation: Prepare two stock solutions. Solution A: Alkene 1 in solvent. Solution B: Alkene 2 and the photosensitizer in the same solvent. Degas both solutions by sparging with nitrogen or argon for 30 minutes.

  • System Setup: Assemble the continuous flow reactor, ensuring all connections are secure. Set the LED light source to the desired wavelength and intensity. Set the reactor temperature (often ambient).

  • Reaction Initiation: Using two separate HPLC pumps, deliver Solution A and Solution B at equal flow rates into a static mixer. The combined stream then enters the photoreactor. The total flow rate determines the residence time within the irradiated zone.

  • Execution: The reaction mixture is irradiated as it flows through the tubing. The product stream exits the reactor, passes through a back pressure regulator (to maintain a single liquid phase), and is collected.

  • Steady State: Allow the system to reach a steady state (typically 3x the residence time) before collecting the product for analysis and workup.

  • Workup & Purification: The collected solution is concentrated under reduced pressure. The crude product is then purified by flash chromatography or crystallization. A production rate exceeding 5 kg/day has been demonstrated for similar processes.[9]

Part 2: Fluorination of Pre-formed Cyclobutane Cores

This strategy is particularly useful when the non-fluorinated cyclobutane precursor is readily available or when direct cycloaddition with a fluorinated partner is challenging.

Nucleophilic Deoxofluorination with DAST and Analogs

Deoxofluorination is a powerful method for converting hydroxyl groups and carbonyls into C-F bonds. Reagents like diethylaminosulfur trifluoride (DAST) and the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are widely used.[12][13]

Causality Behind Experimental Choices:

  • Mechanism: The reaction of an alcohol with DAST proceeds via an intermediate alkoxyaminosulfur difluoride, followed by an SN2-like displacement by fluoride. This generally results in an inversion of stereochemistry at the reacting center, a crucial consideration for chiral substrates.

  • Reagent Choice: Deoxo-Fluor® is often preferred for scale-up over DAST due to its higher decomposition temperature, reducing the risk of thermal runaway.[12] However, DAST can be effective at lower temperatures.

  • Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) or toluene is typically used to prevent reaction with the fluorinating agent.

Protocol 2: Scale-Up Deoxofluorination of a Cyclobutanol (5-15 g scale)

This protocol is a generalized procedure based on established methods for deoxofluorination.[13]

Materials:

  • Cyclobutanol derivative (1.0 equiv)

  • Deoxo-Fluor® (1.2-1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the cyclobutanol derivative and anhydrous DCM.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add Deoxo-Fluor® dropwise via syringe, ensuring the internal temperature does not rise significantly. Caution: The reaction can be exothermic.

  • Reaction: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and very slowly and carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Vigorous gas evolution (HF) will occur.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica gel.

Deoxyfluorination of Carboxylic Acids with Sulfur Tetrafluoride (SF₄)

For the synthesis of trifluoromethyl (-CF₃) substituted cyclobutanes, the reaction of a cyclobutane carboxylic acid with sulfur tetrafluoride (SF₄) is a highly effective and scalable method.[14]

Causality Behind Experimental Choices:

  • Reactivity: SF₄ is a powerful but highly toxic and corrosive gas. It reacts with carboxylic acids to form an intermediate acyl fluoride, which is then further fluorinated to the trifluoromethyl group.

  • Catalysis: The reaction is often catalyzed by anhydrous hydrogen fluoride (HF) or can be promoted by the addition of water.

  • Scale-Up: This reaction is well-suited for gram-to-multigram scale synthesis and has been used to prepare libraries of CF₃-cyclobutane building blocks.[14] Due to the hazardous nature of SF₄, specialized equipment (e.g., a pressure reactor or autoclave) and extensive safety precautions are mandatory.

Protocol 3: Multigram-Scale Trifluoromethylation with SF₄

This protocol is based on the methods reported for the synthesis of CF₃-cyclobutanes.[14] WARNING: This reaction should only be performed by trained personnel in a specialized, well-ventilated fume hood or facility designed for handling highly toxic gases.

Materials:

  • Cyclobutane carboxylic acid (1.0 equiv)

  • Sulfur Tetrafluoride (SF₄, 3-10 equiv)

  • Anhydrous HF (catalytic amount, optional)

  • Pressure-rated reaction vessel (e.g., stainless steel autoclave)

Procedure:

  • Reactor Charging: In a well-ventilated fume hood, charge the autoclave with the cyclobutane carboxylic acid.

  • Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the vessel with nitrogen.

  • Reagent Addition: Cool the reactor and condense the required amount of SF₄ gas into it. If using, a catalytic amount of anhydrous HF can also be added.

  • Reaction: Heat the sealed reactor to the required temperature (typically 60-110 °C) and stir for 12-72 hours. The pressure inside the vessel will increase significantly.

  • Cooling and Venting: After the reaction period, cool the reactor to a low temperature (e.g., -20 °C) before slowly and carefully venting the excess SF₄ through a scrubbing system containing a caustic solution (e.g., KOH).

  • Workup: Once vented, open the reactor, and carefully transfer the crude reaction mixture. Dilute with a suitable organic solvent and neutralize any remaining acidic components by washing with a saturated NaHCO₃ solution.

  • Purification: Dry the organic phase, concentrate, and purify the product by vacuum distillation, crystallization, or column chromatography.[14]

Method Precursor Fluorinating Agent Typical Scale Key Advantages Key Challenges
Photochemical [2+2] AlkenesN/A (uses fluorinated alkene)Grams to >5 kg/day (Flow)High versatility, direct ring formationLight penetration in batch, side reactions
Deoxofluorination Alcohols, KetonesDAST, Deoxo-Fluor®Grams to >15 gStereospecific (for alcohols), mild conditionsThermal stability of DAST, handling HF quench
Carboxylic Acid Fluorination Carboxylic AcidsSulfur Tetrafluoride (SF₄)Grams to >10 gDirect access to -CF₃ group, scalableExtreme toxicity and corrosivity of SF₄

Part 3: Large-Scale Purification Strategies

Purification is often a major bottleneck in scaling up synthesis. Standard laboratory-scale flash chromatography does not always translate efficiently to multi-gram or kilogram scales.

Key Considerations for Scale-Up Purification:

  • Method Optimization: Before scaling up, optimize the separation on a smaller column to develop a focused gradient. This minimizes solvent consumption and run time.[15]

  • Loading Technique: For large quantities, direct liquid injection is often impractical. A sample loop or direct pumping of the dissolved crude material onto the column is more efficient. Solid loading, where the crude material is adsorbed onto silica, can also improve resolution.[15]

  • Supercritical Fluid Chromatography (SFC): For challenging separations, particularly of isomers, preparative SFC is a powerful technique. It uses supercritical CO₂ as the main mobile phase, which reduces solvent usage and simplifies product isolation (evaporation of CO₂). It has been successfully used to separate hundreds of grams of unstable intermediates.[16]

Part 4: Safety Protocols for Scale-Up Fluorination

Fluorinating agents are among the most hazardous chemicals used in organic synthesis. A rigorous and unwavering commitment to safety is paramount.

4.1 Engineering Controls

  • Fume Hoods: All manipulations should be performed in a certified, high-performance fume hood.

  • Glove Boxes: For particularly moisture-sensitive or toxic reagents, a glove box with an inert atmosphere is recommended.

  • Scrubbers: For reactions involving toxic gases like SF₄ or generating HF, the exhaust must be passed through a caustic scrubber.

4.2 Personal Protective Equipment (PPE)

  • Eye Protection: Chemical splash goggles and a full-face shield are mandatory.

  • Hand Protection: Use chemically resistant gloves. Double-gloving is recommended. Consult glove compatibility charts for specific reagents and solvents.

  • Body Protection: A flame-resistant lab coat and a chemical-resistant apron are required.

4.3 Reagent-Specific Hazards

  • Sulfur Tetrafluoride (SF₄): Extremely toxic and corrosive gas.[17][18] It reacts violently with water to produce HF.[18] The ACGIH recommended airborne exposure limit is a ceiling of 0.1 ppm, which should not be exceeded at any time.[19] Emergency showers and eyewash stations must be immediately accessible.[19]

  • DAST/Deoxo-Fluor®: Can decompose violently upon heating.[12] The quenching process produces HF gas and must be done slowly at low temperatures in a well-ventilated hood.

Emergency Procedures: In case of exposure, especially to HF (which can be generated from SF₄ or DAST/Deoxo-Fluor®), immediate medical attention is critical. Skin contact with HF may not be immediately painful but can cause severe, deep-tissue damage. Calcium gluconate gel should be readily available for topical application in case of skin exposure.

Conclusion

The scale-up synthesis of fluorinated cyclobutane intermediates presents unique challenges but offers immense rewards for drug discovery and development. By understanding the mechanistic principles behind the key synthetic transformations—[2+2] photocycloaddition and deoxofluorination—chemists can make informed decisions to overcome scalability hurdles. The adoption of enabling technologies like continuous flow chemistry is transforming the landscape, particularly for photochemical reactions, allowing for safer and more efficient production on a large scale. A successful scale-up campaign is built on a foundation of robust process development, optimized purification strategies, and an uncompromising culture of safety. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently and safely access these valuable molecular building blocks.

References

analytical methods for monitoring reactions with 1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Methods for Monitoring Reactions of 1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of analytical methodologies for monitoring chemical transformations involving This compound . This valuable building block is increasingly utilized in medicinal chemistry and drug development due to the unique conformational constraints and metabolic stability imparted by the gem-difluoro cyclobutane motif.[1][2] Effective reaction monitoring is critical for optimizing reaction conditions, maximizing yield, and minimizing impurities. This document details field-proven protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), explaining the scientific rationale behind procedural choices to empower researchers in their synthetic campaigns.

Introduction: The Analytical Challenge

This compound presents a unique combination of functional groups that dictate the strategy for analytical monitoring:

  • The Boc-Protecting Group: While robust under many basic and nucleophilic conditions, its lability in acidic environments is a key feature.[3][4] Analytically, it provides a strong signal in ¹H NMR (a 9-proton singlet) and characteristic fragmentation patterns in mass spectrometry.[5][6]

  • The Primary Alcohol: This group is a common site for transformations such as oxidation, esterification, or etherification. Monitoring these reactions involves tracking the disappearance of the alcohol functionality and the appearance of new functional groups.

  • The gem-Difluorocyclobutane Core: This highly fluorinated moiety offers a powerful analytical handle. ¹⁹F NMR is an exceptionally sensitive and specific technique for monitoring any changes in the electronic environment of the cyclobutane ring.[7][8][9]

  • Polarity: The presence of both a hydroxyl group and a Boc-protected amine lends the molecule moderate polarity, making it well-suited for reversed-phase chromatography.

This guide will address how to leverage these features for robust, real-time reaction analysis.

Workflow for Reaction Monitoring

A systematic approach is crucial for obtaining reliable data. The following workflow illustrates the logical progression from reaction sampling to data-driven decision-making.

G cluster_0 Reaction & Sampling cluster_1 Sample Preparation cluster_2 Primary & Confirmatory Analysis cluster_3 Data Interpretation & Decision A Reaction Setup B Withdraw Aliquot (e.g., 5-10 µL) A->B C Quench Reaction (if necessary) B->C D Dilute with Appropriate Solvent C->D E Filter (e.g., 0.45 µm syringe filter) D->E F Qualitative Screen: TLC Analysis E->F G Quantitative Analysis: RP-HPLC E->G I Reaction Complete? F->I H Structural Verification: LC-MS & NMR G->H G->I H->I J Stop Reaction & Work-up I->J  Yes K Continue Reaction & Monitor I->K  No

Caption: General workflow for monitoring chemical reactions.

Chromatographic Methods: TLC and HPLC

Chromatography separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. It is the cornerstone of reaction monitoring.

Thin-Layer Chromatography (TLC)

TLC is a rapid, inexpensive, and indispensable qualitative tool for visualizing the progress of a reaction. It allows for a quick check on the consumption of starting material and the formation of products.

Causality Behind the Protocol: The choice of a silica gel plate is standard for moderately polar organic molecules. The eluent system (ethyl acetate/hexanes) is selected because it provides good separation based on polarity; the less polar the compound, the higher its Retention Factor (Rf). The starting material, with its free hydroxyl group, is more polar than a potential product where the hydroxyl is, for example, esterified. Visualization with potassium permanganate stain is effective because the alcohol in the starting material will be readily oxidized, appearing as a yellow spot on a purple background.

Experimental Protocol: TLC Monitoring

  • Plate Preparation: On a silica gel TLC plate, draw a faint pencil line ~1 cm from the bottom. Mark lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).

  • Spotting: Using a capillary tube, spot a dilute solution of the starting material in the 'SM' lane. Spot the reaction mixture in the 'RM' lane. Spot both SM and RM on top of each other in the 'Co' lane.

  • Development: Place the plate in a sealed chamber containing an appropriate eluent system (e.g., 30-50% Ethyl Acetate in Hexanes). Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and dry it. Visualize the spots under a UV lamp if any components are UV-active. Submerge the plate in a potassium permanganate staining solution and gently heat with a heat gun until spots appear.

  • Interpretation: The reaction is progressing if the intensity of the SM spot in the RM lane decreases over time and a new spot (the product) appears. The product will typically have a different Rf value.

High-Performance Liquid Chromatography (HPLC)

HPLC provides quantitative data on the conversion of starting material to product, as well as the purity of the reaction mixture. Reversed-phase (RP) HPLC is the method of choice for this compound.

Causality Behind the Protocol: A C18 column is used as it is a versatile stationary phase that effectively retains compounds of moderate polarity.[10] The mobile phase consists of water and acetonitrile, common solvents for RP-HPLC. A gradient elution (increasing the proportion of organic solvent over time) is employed to ensure that both the relatively polar starting material and potentially less polar products or byproducts are eluted with good peak shape in a reasonable timeframe.[10] Trifluoroacetic acid (TFA) is added to the mobile phase to improve peak shape by suppressing the ionization of any free amines (if deprotection occurs) and interacting with the silica backbone. Detection at 210 nm is chosen because the carbamate carbonyl of the Boc group has a weak absorbance in the far UV range.

Experimental Protocol: RP-HPLC Analysis

  • Sample Preparation: Withdraw ~5 µL of the reaction mixture and dilute it with 1 mL of 50:50 acetonitrile/water. Filter the sample through a 0.45 µm syringe filter.

  • Instrumentation & Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]

    • Mobile Phase A: 0.1% TFA in Water.[10]

    • Mobile Phase B: 0.1% TFA in Acetonitrile.[10]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Data Analysis: Integrate the peak areas for the starting material and the product(s). Calculate the percent conversion by comparing the relative peak areas over the course of the reaction.

Note: For compounds lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used.

Spectroscopic Methods: NMR and MS

Spectroscopic techniques provide detailed structural information, confirming the identity of products and byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for reaction monitoring, offering unambiguous structural data and quantitative analysis without the need for response factor calibration. For this specific molecule, both ¹H and ¹⁹F NMR are highly informative.

Causality Behind the Protocol: ¹H NMR allows for direct observation of protons near the reaction site. For instance, in an oxidation of the primary alcohol to an aldehyde, the disappearance of the CH₂OH signals and the appearance of a new aldehyde proton signal (~9-10 ppm) would be definitive. The large singlet for the Boc group's nine equivalent protons at ~1.4 ppm serves as a useful internal reference point.[6] ¹⁹F NMR is exceptionally powerful due to its high sensitivity and the large chemical shift range, which minimizes peak overlap.[7][9] Any chemical modification to the molecule, even several bonds away, will likely induce a change in the chemical shift of the fluorine atoms, providing a very clean signal in a region of the spectrum free from background interference.[8][11]

Experimental Protocol: NMR Reaction Monitoring

  • Sample Preparation: Withdraw a larger aliquot from the reaction (e.g., 50 µL), quench if necessary, and remove the solvent under reduced pressure or a stream of nitrogen.

  • Dissolution: Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that will not obscure key signals.

  • ¹H NMR Analysis:

    • Acquire a standard ¹H NMR spectrum.

    • Key Signals to Monitor (Starting Material):

      • ~1.4 ppm (singlet, 9H, Boc group)

      • Protons corresponding to the CH₂OH group.

      • Protons on the cyclobutane ring.

    • Monitor the decrease in the starting material signals and the emergence of new signals corresponding to the product.

  • ¹⁹F NMR Analysis:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum. This provides sharp singlets and is faster.

    • The two fluorine atoms of the starting material will produce a specific signal (or set of signals).

    • Monitor for a shift in this signal or the appearance of a new signal, which indicates a change in the chemical environment of the difluorocyclobutane ring.

NucleusKey Diagnostic Signals for Starting MaterialExpected Changes Upon Reaction
¹H Singlet, ~1.4 ppm (9H, Boc); Signals for CH₂OH and cyclobutane protons.Disappearance of CH₂OH signals (oxidation/esterification); Shift of adjacent protons.
¹⁹F Characteristic signal(s) for the CF₂ group.Chemical shift change indicates modification of the molecule. A very clean diagnostic tool.
¹³C Signals for Boc carbons (~28, 80 ppm), CF₂, CH₂OH, and C-NHBoc carbons.Appearance/disappearance of signals corresponding to new/lost functional groups.
Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is essential for confirming the molecular weight of reactants, products, and any intermediates or byproducts.

Causality Behind the Protocol: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound, typically forming protonated molecular ions [M+H]⁺.[5] This allows for the direct determination of the molecular weight. A key diagnostic feature of Boc-protected compounds is their tendency to fragment in the mass spectrometer. The most common fragmentation is the loss of isobutylene (56 Da) or the formation of the tert-butyl cation (m/z 57).[5] Observing these characteristic fragments can help confirm the presence of the Boc group in a product or intermediate.

G SM Starting Material [M+H]⁺ Frag1 [M+H - 56]⁺ (Loss of isobutylene) SM->Frag1 Frag2 [M+H - 100]⁺ (Loss of Boc group) SM->Frag2 Frag3 t-Butyl Cation (m/z 57) SM->Frag3

Caption: Common MS fragmentation pathways for Boc-protected compounds.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Use the same sample prepared for HPLC analysis.

  • Instrumentation: Interface the HPLC system with a mass spectrometer (e.g., a quadrupole or time-of-flight instrument) equipped with an ESI source.

  • Acquisition: Acquire data in positive ion mode.

  • Analysis:

    • Extract the ion chromatogram for the expected mass of the starting material [M+H]⁺ and the expected product [P+H]⁺.

    • Examine the mass spectrum associated with each chromatographic peak.

    • Confirm the molecular weight of the product and look for characteristic fragments (e.g., [P+H - 56]⁺) to support the structural assignment.

Conclusion

The successful synthesis of novel entities from This compound relies on a robust and multi-faceted analytical strategy. No single technique provides a complete picture. A synergistic approach, beginning with rapid qualitative checks by TLC, followed by quantitative analysis with HPLC, and confirmed by the detailed structural insights from NMR and MS, forms a self-validating system. By understanding the principles behind each method and applying the protocols described herein, researchers can efficiently monitor their reactions, troubleshoot issues, and accelerate the drug development process.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incomplete deprotection of tert-butyloxycarbonyl (Boc) groups from fluorinated compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively.

Introduction: The Fluorine Conundrum in Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, valued for its stability and predictable cleavage under acidic conditions.[1] However, the introduction of fluorine atoms into a molecule, a common strategy in medicinal chemistry to modulate physicochemical properties like pKa and metabolic stability, can significantly impact the lability of the Boc group.[2]

Fluorine's high electronegativity exerts a powerful electron-withdrawing inductive effect, which can decrease the basicity of the nitrogen atom to which the Boc group is attached. This reduced basicity can hinder the initial and crucial protonation step of the acid-catalyzed deprotection mechanism, leading to sluggish or incomplete reactions under standard conditions.[3] This guide provides a structured approach to diagnosing and resolving these issues.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers face when dealing with this specific challenge.

Q1: Why is my standard TFA/DCM protocol failing for my fluorinated compound?

The most common reason is the reduced nucleophilicity and basicity of the nitrogen atom due to the electron-withdrawing nature of nearby fluorine atoms. The standard mechanism for Boc deprotection initiates with the protonation of the carbamate's carbonyl oxygen.[3][4] However, the decreased electron density on the nitrogen atom can destabilize the protonated intermediate, thereby increasing the activation energy for the cleavage of the tert-butyl group.

Q2: How can I confirm that the Boc group is indeed the issue and not another part of my molecule?

Careful reaction monitoring is key.

  • Thin-Layer Chromatography (TLC): A simple and effective way to visualize the consumption of your starting material and the appearance of the product. An incomplete reaction will show a persistent spot corresponding to the Boc-protected starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive evidence by allowing you to track the mass of the starting material and the expected product.[5]

  • ¹H NMR Spectroscopy: The disappearance of the characteristic singlet of the nine tert-butyl protons of the Boc group, typically around 1.4 ppm, is a clear indicator of successful deprotection.[5]

Q3: What are those unexpected higher mass peaks in my LC-MS analysis?

This is often due to a side reaction where the tert-butyl cation, generated during the deprotection, alkylates electron-rich sites on your molecule.[6][7] This is particularly problematic with electron-rich aromatic rings or sulfur-containing residues. The use of "scavengers" is the standard method to prevent this.[5] Common scavengers include triisopropylsilane (TIS), water, and thioanisole, which act as sacrificial nucleophiles to trap the reactive tert-butyl cation.[5]

Troubleshooting Guide: A Stepwise Approach

If you are facing an incomplete deprotection, follow this logical progression of troubleshooting steps.

Step 1: Modifying Standard Acidic Conditions

Before moving to alternative reagents, optimizing your existing protocol is often the most straightforward approach.

1.1. Increase Acid Concentration and/or Temperature

For recalcitrant substrates, gently pushing the reaction conditions can be effective.

  • Increase TFA Concentration: Move from a 20-50% solution of TFA in DCM to neat TFA.[8][9] This increases the proton availability to drive the equilibrium towards the protonated intermediate.

  • Elevate Temperature: If the reaction is sluggish at room temperature, consider a moderate increase to 40-50 °C.[5] However, be mindful that higher temperatures can also promote side reactions, so careful monitoring is crucial.

1.2. Switch to a Stronger Acid System

If increasing the TFA concentration is insufficient, a stronger acidic medium may be required.

  • HCl in Dioxane/Methanol: A 4M solution of HCl in dioxane is a common and more potent alternative to TFA.[5][6] The resulting product will be the hydrochloride salt, which often precipitates from the reaction mixture and can be isolated by filtration.

Step 2: Alternative Deprotection Methodologies for Sensitive Substrates

When your fluorinated compound also contains other acid-labile functional groups, or if strong acids are simply ineffective, it's time to consider alternative strategies.

2.1. Lewis Acid-Mediated Deprotection

Lewis acids offer a different mechanistic pathway for Boc cleavage that does not rely on strong protonation.[10] The Lewis acid coordinates to the carbonyl oxygen, facilitating the departure of the tert-butoxy group.

  • Common Lewis Acids: Aluminum chloride (AlCl₃), Zinc Bromide (ZnBr₂), and Iron(III) chloride (FeCl₃) have all been successfully employed for Boc deprotection.[10][11][12] These methods are often milder and can be more selective.[11]

2.2. Thermolytic Deprotection with Fluorinated Alcohols

A particularly elegant solution for fluorinated compounds is the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both solvent and catalyst.[13][14] These solvents have high ionizing power and can facilitate the thermolytic cleavage of the Boc group, often accelerated by microwave irradiation.[13][15]

  • Reactivity Difference: HFIP is generally more reactive than TFE, which can sometimes be exploited for selective deprotection if multiple Boc groups are present in the molecule.[13][16]

2.3. Oxalyl Chloride in Methanol

This mild and efficient method has been shown to be particularly effective for Boc-protected anilines bearing electron-withdrawing groups, including fluorine.[17][18][19] The reaction proceeds at room temperature and often yields clean products.

Decision-Making Workflow for Troubleshooting

To aid in selecting the appropriate troubleshooting path, the following workflow is recommended:

troubleshooting_workflow start Incomplete Boc Deprotection of Fluorinated Compound q1 Is the substrate sensitive to strong acids? start->q1 action_increase_acid Increase TFA concentration or switch to neat TFA. Increase temperature moderately (e.g., 40°C). q1->action_increase_acid No action_lewis_acid Try Lewis Acid-mediated deprotection: AlCl₃, ZnBr₂, or FeCl₃. q1->action_lewis_acid Yes sub_q1_yes YES sub_q1_no NO action_stronger_acid Use a stronger acid system: 4M HCl in dioxane. action_increase_acid->action_stronger_acid q2 Was the reaction successful? action_stronger_acid->q2 q2->action_lewis_acid No end_success Problem Solved q2->end_success Yes sub_q2_yes YES sub_q2_no NO action_thermolytic Consider thermolytic deprotection with fluorinated alcohols (TFE/HFIP), with or without microwave heating. action_lewis_acid->action_thermolytic action_oxalyl For aromatic amines, try oxalyl chloride in methanol. action_thermolytic->action_oxalyl oxalyl oxalyl oxalyl->q2 thermolytic_deprotection BocN R₂N-Boc TS [Transition State] BocN->TS HFIP HFIP HFIP->TS Amine R₂NH₂⁺ TS->Amine Isobutylene Isobutylene TS->Isobutylene CO2 CO₂ TS->CO2 HFIP_anion HFIP Anion TS->HFIP_anion

References

Technical Support Center: Optimizing Coupling Reactions with 1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for coupling reactions involving this valuable building block. We will address common challenges and provide scientifically grounded solutions to help you achieve optimal reaction yields and purity.

Understanding the Substrate: Inherent Reactivity and Challenges

This compound is an increasingly popular building block in drug discovery. The gem-difluorocyclobutane motif is known to enhance metabolic stability and modulate physicochemical properties.[1] However, its unique structure presents distinct synthetic challenges that must be addressed to ensure successful coupling reactions.

  • Steric Hindrance: The primary alcohol is situated on a quaternary carbon, creating a sterically encumbered environment. This can significantly slow the rate of nucleophilic attack, making standard coupling conditions inefficient.

  • Reduced Nucleophilicity of the Amine (Post-Deprotection): While the primary focus is often on the alcohol, the Boc-protected amine is a key functional handle. Upon deprotection, the electron-withdrawing effect of the adjacent gem-difluoro group can decrease the nucleophilicity of the resulting primary amine, making subsequent amide bond formation more challenging than with simple alkylamines.[2]

  • Boc Group Lability: The tert-butyloxycarbonyl (Boc) protecting group is designed to be removed under acidic conditions.[3][4] Inadvertent cleavage can occur if the coupling reaction or workup conditions are too acidic, leading to undesired side products.

This guide will provide strategies to overcome these specific hurdles for the two most common transformations: etherification/esterification at the primary alcohol and amide coupling at the amine following Boc deprotection .

Troubleshooting Guide for Low Reaction Yield

Low conversion and poor isolated yields are the most frequently reported issues. The following table outlines common problems, their probable causes, and actionable solutions grounded in established chemical principles.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion of Starting Material Insufficient Activation of Coupling Partner: For amide/ester couplings, the carboxylic acid may not be sufficiently activated to react with the sterically hindered nucleophile.Use a high-performance coupling reagent known for overcoming steric hindrance, such as HATU, HCTU, or PyBOP. These form highly reactive acyl-uronium/phosphonium species.[5][6]
Low Reactivity of the Alcohol/Amine: The inherent steric bulk and electronic properties of the substrate are impeding the reaction.For etherification, avoid SN2-type conditions (e.g., Williamson ether synthesis) which are sensitive to sterics. Employ a Mitsunobu reaction, which proceeds through a different mechanism that is more tolerant of hindered alcohols. For all reactions, increasing the temperature (e.g., 40-60 °C) may be necessary, but should be done cautiously while monitoring for byproduct formation.[7]
Inadequate Base or Incorrect Stoichiometry: For amide couplings post-deprotection, the free amine hydrochloride salt may not be fully neutralized. For Mitsunobu reactions, the pKa of the nucleophile must be considered.Use a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) at a stoichiometry of at least 2.2 equivalents for amine salts to ensure complete liberation of the free amine.[2]
Presence of Moisture: Carbodiimide, uronium, and phosphonium-based reagents are highly sensitive to water, which can hydrolyze activated intermediates and consume reagents.[8]Ensure all glassware is flame or oven-dried.[7] Use anhydrous solvents. Handle hygroscopic reagents in a glovebox or under a strong stream of inert gas.
Formation of Significant Byproducts Partial or Complete Boc Deprotection: The reaction conditions (e.g., use of an amine hydrochloride salt without sufficient base, or an acidic additive like HOBt) may be acidic enough to cleave the Boc group.Ensure the reaction medium remains neutral or slightly basic. If using EDC/HOBt, consider replacing HOBt with a less acidic additive or switching to a HATU/DIPEA system.[6] Avoid acidic workup conditions if the Boc group needs to be retained.
N-acylurea Formation (Carbodiimides): When using EDC or DCC, the activated O-acylisourea intermediate can rearrange to a stable, difficult-to-remove N-acylurea byproduct instead of reacting with the nucleophile.This is common with sterically hindered or poorly nucleophilic amines/alcohols. Minimize this by using an activating agent like HOBt or switching to a uronium-based reagent like HATU, which is less prone to this side reaction.
Homocoupling or Side Reactions of Reagents: In Sonogashira couplings, copper co-catalysts can promote undesired alkyne homocoupling (Glaser coupling).[9] In Mitsunobu reactions, elimination can compete with substitution.For cross-coupling reactions, consider using a copper-free protocol.[9] For Mitsunobu reactions, ensure the temperature is carefully controlled.
Difficulty in Product Purification Urea Byproducts: Dicyclohexylurea (DCU) from DCC is notoriously difficult to remove. The urea byproduct from EDC is water-soluble but can sometimes be trapped in the organic layer.If using DCC, attempt to precipitate the DCU by storing the reaction mixture at 0-4 °C and filtering. Preferentially, use EDC and perform multiple aqueous washes during workup to remove its urea byproduct.
Residual Coupling Reagent/Activator: Reagents like HATU or HOBt and their byproducts can be challenging to separate from the product via chromatography.Use a 5% LiCl (aq) or 10% citric acid (aq) wash during the workup, which can help remove residual basic/nitrogenous compounds.[5] Optimize stoichiometry to avoid a large excess of any single reagent.
Frequently Asked Questions (FAQs)

Q1: I need to form an amide bond with the amine of this building block. What is the most robust method? After deprotecting the Boc group (typically with TFA in DCM), the resulting amine salt must be neutralized in situ for the coupling reaction. The most reliable method for coupling a carboxylic acid is to use a uronium-based reagent like HATU in the presence of a non-nucleophilic base like DIPEA . This combination is highly effective for hindered and electronically deactivated amines, providing rapid reaction times and minimizing side reactions like epimerization.[2][6]

Q2: How can I form an ether linkage to the primary alcohol? Standard Williamson ether synthesis is failing. Williamson ether synthesis is an SN2 reaction and is highly sensitive to steric hindrance. Given the neopentyl-like environment of the alcohol, this method is expected to fail or give very low yields. The recommended alternative is the Mitsunobu reaction . This reaction involves activating the alcohol with a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD) to form an alkoxyphosphonium salt, which is then readily displaced by a nucleophile (e.g., a phenol). This method is highly effective for sterically hindered primary and secondary alcohols.

Q3: Can I perform an esterification on the alcohol? What conditions are recommended? Yes. While standard Fischer esterification is not suitable due to the strongly acidic conditions that would remove the Boc group, an acylation reaction under basic or neutral conditions is ideal. You can use a pre-formed acid chloride or anhydride with a base like pyridine or DMAP. Alternatively, the same high-performance peptide coupling reagents used for amide formation (e.g., HATU, EDC/DMAP) can be used to couple a carboxylic acid directly to the alcohol to form the ester.

Q4: My reaction is clean by TLC, but the isolated yield is low. Where could my product be going? Low isolated yield despite a clean reaction profile often points to issues during the workup and purification.[7]

  • Aqueous Workup: If your product has some water solubility due to the polar functional groups, it may be lost to the aqueous layer during extraction. Try back-extracting the aqueous layers with your organic solvent. Using brine for the final wash can also help reduce solubility in the aqueous phase.

  • Drying Agent: Ensure you rinse the drying agent (e.g., MgSO₄, Na₂SO₄) thoroughly with the extraction solvent to recover any adsorbed product.[7]

  • Chromatography: The product may be sticking to the silica gel column, especially if it is highly polar. Try using a more polar eluent system or adding a small amount of a modifier (e.g., 1% TEA for basic compounds, 1% acetic acid for acidic compounds) to the mobile phase.

Q5: Are there any specific solvent considerations I should be aware of? For coupling reactions, polar aprotic solvents like DMF , NMP , or DCM are generally preferred. DMF is excellent at dissolving most reactants and reagents, but can be difficult to remove.[5] DCM is a good choice for reactions run at or below room temperature. Always use anhydrous grade solvents to prevent hydrolysis of activated intermediates.[8]

Visual Workflow and Mechanistic Overview

The following diagrams illustrate a logical troubleshooting workflow and a generalized mechanism for the recommended amide coupling reaction.

G start_node start_node problem_node problem_node check_node check_node solution_node solution_node end_node end_node start Start: Low Reaction Yield check_conversion Check Conversion (TLC/LCMS) start->check_conversion no_conversion Problem: No/Low Conversion check_conversion->no_conversion Incomplete byproducts Problem: Byproducts Formed check_conversion->byproducts Complete w/ Impurities check_reagents Verify Reagent Quality & Anhydrous Conditions no_conversion->check_reagents check_activation Evaluate Coupling Reagent / Conditions no_conversion->check_activation check_byproducts Identify Byproducts (MS) byproducts->check_byproducts sol_reagents Solution: Use Fresh Reagents & Dry Solvents check_reagents->sol_reagents sol_activation Solution: Switch to HATU/DIPEA or Mitsunobu Conditions check_activation->sol_activation sol_temp Solution: Increase Temperature Incrementally check_activation->sol_temp optimized Optimized Reaction sol_reagents->optimized sol_activation->optimized sol_temp->optimized boc_loss Boc-Deprotection? check_byproducts->boc_loss urea N-Acylurea? check_byproducts->urea sol_boc Solution: Ensure Neutral/Basic pH; Avoid Strong Acids boc_loss->sol_boc sol_urea Solution: Switch from EDC to HATU urea->sol_urea sol_boc->optimized sol_urea->optimized

Caption: Troubleshooting workflow for low yield reactions.

G reactant reactant reagent reagent intermediate intermediate product product RCOOH Carboxylic Acid (R-COOH) ActiveEster O-Acyl-isouronium Active Ester RCOOH->ActiveEster HATU HATU + DIPEA HATU->ActiveEster Amide Amide Product ActiveEster->Amide Amine R'-NH2 (Deprotected Substrate) Amine->Amide Nucleophilic Attack

Caption: Generalized mechanism for HATU-mediated amide coupling.

Key Experimental Protocols

The following protocols provide a robust starting point for your experiments. Always perform reactions on a small scale first to optimize conditions for your specific substrates.

Protocol A: HATU-Mediated Amide Coupling (Post-Boc Deprotection)

This protocol describes the deprotection of the starting material followed by direct coupling to a generic carboxylic acid.

Step 1: Boc Deprotection

  • Dissolve this compound (1.0 eq) in Dichloromethane (DCM, ~0.1 M).

  • Add Trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. The resulting amine-TFA salt is typically used directly in the next step.

Step 2: Amide Coupling

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), HATU (1.1 eq), and the crude amine-TFA salt from the previous step.

  • Dissolve the solids in anhydrous DMF (~0.1 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) dropwise. The extra equivalent is to neutralize the TFA salt in addition to facilitating the coupling.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by LC-MS.

  • Workup: Quench the reaction with water and extract with Ethyl Acetate (3x). Combine the organic layers and wash sequentially with 5% aq. LiCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol B: Mitsunobu Etherification of the Primary Alcohol

This protocol is for coupling the primary alcohol with a nucleophile, such as a phenol, to form an ether.

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the phenol nucleophile (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (~0.1 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Add Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise over 15 minutes. A color change (typically to a milky white or yellow suspension) is often observed.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture in vacuo. The crude residue will contain the product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

  • Purification: Direct purification by silica gel column chromatography is often effective. The non-polar byproducts typically elute before the more polar product. In some cases, precipitating the byproducts from a non-polar solvent like diethyl ether or a hexanes/ethyl acetate mixture prior to chromatography can be beneficial.

References

Technical Support Center: Synthesis of Difluorocyclobutane-Containing Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of difluorocyclobutane-containing molecules. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable motif into their synthetic programs. The gem-difluorocyclobutane moiety is increasingly sought after in drug discovery to modulate physicochemical properties such as lipophilicity and metabolic stability[1]. However, its synthesis is not without challenges.

This document provides troubleshooting guides and answers to frequently asked questions (FAQs) in a direct, problem-and-solution format. We will delve into the mechanistic underpinnings of common side reactions and provide field-proven protocols to overcome them.

Troubleshooting Guide: Common Synthetic Issues

This section addresses specific problems encountered during the synthesis of difluorocyclobutane derivatives, particularly when starting from common precursors like 3,3-difluorocyclobutanone.

Issue 1: Low or No Yield in Nucleophilic Addition to 3,3-Difluorocyclobutanone

Question: I am attempting to add an organometallic reagent (e.g., a Grignard or organolithium reagent) to 3,3-difluorocyclobutanone, but I am observing very low conversion to the desired tertiary alcohol. Instead, my crude NMR shows complex mixtures and potential byproducts. What is happening?

Answer: This is a classic issue when using highly basic organometallic reagents with 3,3-difluorocyclobutanone. The primary competing side reaction is an E1cb elimination (Elimination, Unimolecular, conjugate Base).

  • Mechanistic Explanation: The protons alpha (α) to the carbonyl group in 3,3-difluorocyclobutanone are significantly more acidic than those in a non-fluorinated cyclobutanone. This increased acidity is due to the powerful electron-withdrawing inductive effect of the geminal fluorine atoms.[2] Highly basic reagents, such as Grignards (R-MgX) or organolithiums (R-Li), preferentially act as a base, deprotonating the α-carbon to form an enolate. This intermediate can then rapidly eliminate a fluoride ion to yield the highly reactive and often unstable byproduct, 3-fluorocyclobut-2-enone.[2] This enone can then react further with the organometallic reagent or polymerize, leading to a complex mixture of undesired products.

Diagram: Desired Nucleophilic Addition vs. E1cb Side Reaction

G cluster_desired Desired Pathway: Nucleophilic Addition cluster_side Side Reaction: E1cb Elimination ketone_d 3,3-Difluorocyclobutanone product_d Target gem-Difluorocyclobutanol ketone_d->product_d 1) R-M 2) H+ Workup reagent_d R-M (Less Basic) e.g., Organolanthanum ketone_s 3,3-Difluorocyclobutanone enolate Enolate Intermediate ketone_s->enolate Deprotonation reagent_s R-M (Strongly Basic) e.g., Grignard, R-Li enone 3-Fluorocyclobut-2-enone enolate->enone - F⁻ byproducts Polymerization / Further Reaction enone->byproducts start Starting Material

Caption: Competing reaction pathways at 3,3-difluorocyclobutanone.

Troubleshooting Protocol: Mitigating E1cb Elimination

The key to success is to use an organometallic reagent that is sufficiently nucleophilic to attack the carbonyl but not so basic that it preferentially deprotonates the α-position.

Solution: Switch to Organolanthanum (La) or Organocerium (Ce, "Cerated") reagents. These reagents are known to be less basic while retaining high nucleophilicity, which is crucial for this specific substrate.[1][2][3]

Step-by-Step Protocol for Generating and Using Organolanthanum Reagents:

  • Preparation: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), suspend anhydrous Lanthanum(III) Chloride (LaCl₃) or Cerium(III) Chloride (CeCl₃) (1.1 equivalents) in anhydrous Tetrahydrofuran (THF) (approx. 0.4 M).

  • Activation: Stir the suspension vigorously at room temperature for 2-4 hours. For LaCl₃, which is often used as a 2LiCl adduct (LaCl₃·2LiCl), this step ensures a fine, reactive suspension.

  • Cooling: Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Transmetalation: Add your organolithium or Grignard reagent (1.0 equivalent) dropwise to the cold LaCl₃/CeCl₃ suspension. Stir at -78 °C for 30-60 minutes. This in-situ process generates the more selective organolanthanum/organocerium species.

  • Addition: While maintaining the temperature at -78 °C, slowly add a solution of 3,3-difluorocyclobutanone (1.0 equivalent) in anhydrous THF to the freshly prepared organolanthanum reagent.

  • Reaction Monitoring: Stir the reaction at -78 °C for 1-3 hours. Progress can be monitored by TLC or, if taking aliquots is feasible, by ¹⁹F NMR.

  • Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude alcohol using flash column chromatography.

Reagent TypePrimary RoleTypical Outcome w/ DifluorocyclobutanoneRecommendation
Organolithium/Grignard Strong Nucleophile & Strong BaseLow yield, E1cb elimination dominates[2]Not Recommended
Organolanthanum/Cerium Strong Nucleophile & Weak BaseHigh yield of desired alcohol[1][3]Highly Recommended
Organocuprate Soft NucleophileGenerally less reactive with ketonesSubstrate Dependent
Issue 2: Ring-Opening or Rearrangement Side Reactions

Question: I am performing a Lewis acid-catalyzed reaction on a 3-aryl-3,3-difluorocyclobutanol, and I'm getting unexpected products that appear to result from a skeletal rearrangement. Is the difluorocyclobutane ring unstable?

Answer: While the difluorocyclobutane ring is generally quite stable under many conditions, including acidic and basic media[2][3], it is susceptible to rearrangement if a carbocation is formed on the ring, especially under strong Lewis acidic conditions. The high ring strain of the cyclobutane system (approx. 26 kcal/mol) can be a driving force for rearrangement to a less strained system, such as a cyclopentyl cation, if a favorable pathway exists.[4]

Mechanistic Explanation: In the presence of a Lewis acid (e.g., FeCl₃, BF₃·OEt₂), the hydroxyl group of the cyclobutanol can be protonated and eliminated as water, generating a tertiary carbocation on the cyclobutane ring. This strained carbocation can undergo a 1,2-alkyl shift, leading to a ring-expanded cyclopentyl cation, which is more stable. This new carbocation is then trapped by a nucleophile, leading to a rearranged product.

Diagram: Troubleshooting Workflow for Unexpected Products

G start Unexpected Product Observed (Possible Rearrangement) characterize Fully Characterize Byproduct (2D NMR, MS) start->characterize check_cation Is a Carbocation Intermediate Plausible? check_cation->start No (Re-evaluate Mechanism) reduce_LA Reduce Lewis Acid Strength or Loading check_cation->reduce_LA Yes change_reagent Use Non-Cationic Pathway (e.g., Radical Reaction) check_cation->change_reagent Yes characterize->check_cation lower_temp Lower Reaction Temperature reduce_LA->lower_temp success Target Product Obtained lower_temp->success change_reagent->success

Caption: Decision workflow for addressing rearrangement side reactions.

Troubleshooting Protocol: Suppressing Carbocation Rearrangements

  • Lower the Temperature: Carbocation rearrangements often have a higher activation energy than the desired nucleophilic attack. Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) can significantly favor the desired pathway.

  • Reduce Lewis Acid Strength/Loading: Use a milder Lewis acid or decrease the catalytic loading. For instance, if you are using FeCl₃ (a strong Lewis acid), consider switching to ZnCl₂ or reducing the loading from 10 mol% to 2-5 mol%.

  • Change Solvent: A more coordinating solvent can sometimes temper the reactivity of the Lewis acid and stabilize intermediates.

  • Explore Alternative Pathways: If carbocation-mediated reactions prove consistently problematic, consider pathways that avoid this intermediate. For example, radical-based functionalizations of the C-O bond using low-valent titanium catalysts have been shown to be effective for difluorocyclobutanols without rearrangement.[2][3]

Frequently Asked Questions (FAQs)

Q1: How stable is the gem-difluorocyclobutane motif to common synthetic conditions? A1: The motif is remarkably stable. Once formed, 1,1-disubstituted-3,3-difluorocyclobutanes have been shown to be stable across a wide range of conditions, including strong acids (TFA), bases (LiOH), and in the presence of strong nucleophiles like NaI. They are also stable under conditions for Suzuki-Miyaura cross-coupling and click chemistry, making them robust building blocks for further diversification.[2][3]

Q2: I am performing a [2+2] cycloaddition with a fluoroalkene to build the ring. What are the common pitfalls? A2: The primary side reactions in [2+2] cycloadditions are often related to the diene or alkene partner. A common issue is the thermal polymerization of a reactive diene, which can outcompete the desired cycloaddition.[5] Another potential problem is a lack of regioselectivity or stereoselectivity. To mitigate this, consider photochemical conditions (if applicable) or the use of Lewis acid catalysts to promote a more concerted and selective pathway. Careful optimization of temperature and concentration is key; higher dilution can sometimes disfavor polymerization relative to the intramolecular cycloaddition.

Q3: My deoxofluorination of a cyclobutanone precursor is incomplete. How can I improve this? A3: Incomplete conversion during deoxofluorination (e.g., using DAST or Deoxo-Fluor®) can result from several factors.

  • Steric Hindrance: Ensure the ketone is not overly hindered.

  • Reagent Stoichiometry: Use a slight excess of the fluorinating agent (e.g., 1.2-1.5 equivalents).

  • Reaction Time/Temperature: These reactions can be slow. Ensure you are running it for a sufficient time, and consider a modest increase in temperature as long as it doesn't cause decomposition.

  • Byproduct Formation: The formation of HF during the reaction can sometimes be detrimental. Adding a fluoride scavenger like pyridine can sometimes improve results. Always perform these reactions in appropriate fluoropolymer or inert plastic vessels, as HF can etch glass.

References

Technical Support Center: Stereochemical Integrity in Chiral Cyclobutane Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with chiral cyclobutane derivatives. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of maintaining stereochemical integrity during coupling reactions. Our goal is to equip you with the knowledge to anticipate, diagnose, and solve racemization issues, ensuring the stereopurity of your valuable molecules.

I. Understanding the Challenge: Racemization in Chiral Cyclobutanes

Chiral cyclobutanes are increasingly vital scaffolds in medicinal chemistry and materials science, prized for their unique conformational constraints and three-dimensional diversity.[1] However, the inherent ring strain of the cyclobutane moiety can influence the reactivity of adjacent functional groups, creating specific challenges in maintaining stereochemical purity during synthetic modifications, particularly amide bond formation and cross-coupling reactions.[2][3]

Racemization, the conversion of a single enantiomer into a mixture of both enantiomers, is a critical issue that can compromise the biological activity and therapeutic efficacy of your final product.[4] This guide will provide actionable strategies to prevent this loss of stereochemical information.

II. Troubleshooting Guide: Diagnosing and Solving Racemization

This section is designed to help you identify the potential causes of racemization in your coupling reactions and provides concrete solutions to address them.

Issue 1: Significant Racemization Detected After Amide Coupling of a Chiral Cyclobutane Carboxylic Acid

Question: I'm coupling a chiral cyclobutane carboxylic acid with a primary amine using a standard carbodiimide reagent (like DCC or EDC) with triethylamine (TEA) as a base, and I'm observing significant racemization in my product. What's causing this, and how can I fix it?

Answer:

This is a common issue, and the primary culprits are likely your choice of base and coupling reagent, which can facilitate racemization through two main pathways: direct enolization and oxazolone formation.[4]

  • Direct Enolization: The proton on the chiral carbon adjacent to the activated carboxyl group becomes acidic. A strong, non-hindered base like triethylamine can abstract this proton, leading to a planar, achiral enolate intermediate. Subsequent protonation can occur from either face, resulting in a racemic mixture.

  • Oxazolone Formation: With N-protected cyclobutane amino acids, the activated carboxyl group can cyclize to form a planar oxazolone intermediate. The α-proton of this intermediate is highly acidic and readily abstracted by a base, leading to racemization.[4]

The strained nature of the cyclobutane ring can potentially increase the acidity of the α-proton compared to acyclic analogues, making it more susceptible to base-mediated epimerization.[5][6]

Solutions:

  • Change Your Base: Switch from triethylamine to a more sterically hindered, weaker base.

    • N,N-Diisopropylethylamine (DIPEA or Hünig's Base): Its bulkiness makes it less likely to abstract the α-proton.

    • 2,4,6-Collidine: Even more sterically hindered and less nucleophilic than DIPEA, making it an excellent choice for sensitive substrates.

  • Upgrade Your Coupling Reagent and Use Additives: Move away from using carbodiimides alone.

    • Uronium/Aminium or Phosphonium Reagents: Reagents like HATU , HBTU , or PyBOP are highly efficient and promote rapid amide bond formation. This kinetically disfavors the competing racemization pathway.[4][7]

    • Additives are Crucial: When using carbodiimides like DIC or EDC, always include a racemization-suppressing additive such as 1-Hydroxybenzotriazole (HOBt) or, even better, Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) . These additives form active esters that are more stable and less prone to racemization.[7]

  • Control the Temperature: The rate of racemization increases with temperature.

    • Perform the coupling at a lower temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature if necessary.[7]

Experimental Protocol 1: Low-Racemization Amide Coupling of a Chiral Cyclobutane Carboxylic Acid

  • Preparation: In an inert atmosphere (e.g., Argon or Nitrogen), dissolve your chiral cyclobutane carboxylic acid (1.0 equiv.), the amine (1.1 equiv.), and OxymaPure® (1.2 equiv.) in anhydrous DMF or DCM.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Activation: Add N,N'-Diisopropylcarbodiimide (DIC) (1.2 equiv.) dropwise to the cooled solution.

  • Base Addition (if necessary): If the amine salt is used, add N,N-Diisopropylethylamine (DIPEA) (1.1 equiv.) dropwise.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, filter off the diisopropylurea byproduct (if using DIC), and proceed with a standard aqueous work-up and purification by column chromatography.

Issue 2: Epimerization Observed During a Cross-Coupling Reaction on a Cyclobutane Scaffold

Question: I am performing a palladium-catalyzed cross-coupling reaction on a chiral cyclobutane derivative that has an ester group. I'm using a strong base like sodium tert-butoxide, and I'm seeing epimerization at a carbon adjacent to the ester. How can I prevent this?

Answer:

Strong alkoxide bases are known to cause epimerization of stereocenters adjacent to carbonyl groups by forming an enolate. This is a thermodynamically driven process that will lead to the more stable diastereomer, or a mixture if the energy difference is small.

Solutions:

  • Screen Weaker Bases: Investigate if less basic conditions are sufficient for your cross-coupling reaction. Bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often effective in Suzuki, Heck, and Sonogashira couplings and are much less likely to cause epimerization.

  • Modify Your Substrate: If a strong base is unavoidable, consider if the ester can be temporarily converted to a different functional group that is less activating for enolization, such as an amide or an alcohol, and then regenerated after the coupling step.

  • Optimize Reaction Temperature: As with amide couplings, lower temperatures will disfavor the epimerization pathway. Explore if your catalytic cycle can proceed efficiently at a lower temperature.

Data Summary: Effect of Base on Epimerization of a Substituted Cyclobutane

EntryBaseTemperature (°C)Time (h)Ratio of Epimers (desired:undesired)Reference
1NaOMe2524~1:1[8]
2DBU80123:1[8]
3K-OtBu25121:1.5[8]
4Li-OtBu25121.2:1[8]

This table illustrates how different bases can influence the stereochemical outcome, with hindered amine bases like DBU showing some selectivity, while strong alkoxide bases can lead to significant epimerization.[8]

III. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization during the coupling of chiral cyclobutane carboxylic acids?

A1: The most common mechanism is through the deprotonation of the α-carbon (the chiral center adjacent to the carboxylic acid) after the carboxyl group has been activated for coupling.[4] This deprotonation is facilitated by a base and forms a planar, achiral enolate intermediate. Reprotonation of this intermediate is non-stereospecific, leading to a mixture of enantiomers.[4] For N-protected cyclobutane amino acids, formation of a 5(4H)-oxazolone intermediate is another significant pathway to racemization.

Q2: Which coupling reagents are generally recommended to minimize racemization for cyclobutane derivatives?

A2: Uronium/aminium salts like HATU and HCTU, and phosphonium salts like PyBOP and PyAOP are highly recommended.[7] These reagents promote very fast amide bond formation, which outcompetes the rate of racemization. If using a carbodiimide like DIC, it is essential to use it in combination with an additive like OxymaPure® or HOAt to suppress racemization.[7]

Q3: Can the solvent choice impact the degree of racemization?

A3: Yes, solvent polarity can play a role. Polar aprotic solvents like DMF and NMP are common for coupling reactions. While effective for solubility, they can also stabilize charged intermediates that may be involved in racemization pathways. In some cases, less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at lower temperatures might reduce racemization.

Q4: How can I accurately determine the extent of racemization in my product?

A4: The most reliable method is through chiral chromatography.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers or diastereomers. You will need to develop a method using a suitable chiral stationary phase (CSP).

  • Chiral Gas Chromatography (GC): This can be used for volatile and thermally stable derivatives.

  • NMR Spectroscopy with Chiral Shift Reagents: This can sometimes be used to resolve the signals of enantiomers, but it is generally less accurate for quantification than chiral chromatography.

Experimental Protocol 2: Chiral HPLC Analysis of a Cyclobutane Amide

  • Column Selection: Choose a suitable chiral stationary phase (CSP) column. Popular choices include polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) or Pirkle-type columns.

  • Mobile Phase Screening: Start with a standard mobile phase like a mixture of hexane/isopropanol or hexane/ethanol for normal phase, or an aqueous buffer with acetonitrile or methanol for reversed-phase.

  • Method Optimization: Adjust the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the stereoisomers.

  • Quantification: Integrate the peak areas for both the desired and undesired stereoisomers. The percentage of the undesired isomer represents the extent of racemization.

IV. Visualization of Key Concepts

Diagram 1: General Racemization Pathway via Enolization

G cluster_0 Racemization Mechanism Start Chiral Cyclobutane Carboxylic Acid Derivative (Activated) Enolate Planar Achiral Enolate Intermediate Start->Enolate Deprotonation Base Base (e.g., TEA) Base->Enolate Protonation Protonation Enolate->Protonation Non-stereospecific Product Racemic Mixture of Cyclobutane Products Protonation->Product

Caption: Mechanism of racemization via base-mediated enolization.

Diagram 2: Recommended Workflow for Minimizing Racemization

G Start Start: Chiral Cyclobutane Carboxylic Acid + Amine Step1 1. Choose Reagents - Coupling Reagent: HATU or DIC/Oxyma - Base: DIPEA or Collidine Start->Step1 Step2 2. Set Conditions - Solvent: Anhydrous DMF/DCM - Temperature: 0 °C to RT Step1->Step2 Step3 3. Perform Coupling - Monitor by LC-MS Step2->Step3 Step4 4. Work-up & Purify - Standard Procedures Step3->Step4 Step5 5. Analyze Stereopurity - Chiral HPLC Step4->Step5 End End: Enantiopure Coupled Product Step5->End

Caption: Workflow for racemization-free amide coupling.

V. References

  • Robert, E. G. L., & Waser, J. (2020). Hydrogenation and divergent epimerizations of cyclobutenes. Angewandte Chemie International Edition, 59(43), 18943-18947. --INVALID-LINK--

  • Zhang, J., et al. (2023). Collective Synthesis of Chiral Tetrasubstituted Cyclobutanes Enabled by Enantioconvergent Negishi Cross-Coupling of Cyclobutenones. Angewandte Chemie International Edition, 62(7), e202218008. --INVALID-LINK--

  • de la Torre, M. C., et al. (2021). Chiral resolution of the racemic cyclobutane amino acids 7. Organic & Biomolecular Chemistry, 19(30), 6675-6685. --INVALID-LINK--

  • Lee-Ruff, E., & Mladenova, G. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1449-1483. --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to Racemization in Peptide Synthesis: HATU vs. Alternative Coupling Reagents. BenchChem Tech Support. --INVALID-LINK--

  • Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2430-2452. --INVALID-LINK--

  • Hilf, J. H., et al. (2021). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. ACS Macro Letters, 10(7), 884-889. --INVALID-LINK--

  • Gomez-Cabeza, A., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. Organic Letters, 24(32), 5939-5944. --INVALID-LINK--

  • van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(7), e202200020. --INVALID-LINK--

  • Akondi, S. M., et al. (2014). Efficient, Racemization-Free Peptide Coupling of N-Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ—Total Syntheses of the Cyclopeptides Cyclosporin O and Omphalotin A. Chemistry – A European Journal, 20(2), 554-563. --INVALID-LINK--

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. --INVALID-LINK--

  • Wang, Y., et al. (2021). Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. European Journal of Medicinal Chemistry, 224, 113721. --INVALID-LINK--

  • Kirton, S. B., et al. (2020). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 26(65), 14856-14865. --INVALID-LINK--

  • Lee-Ruff, E., & Mladenova, G. (2003). Enantiomerically pure cyclobutane derivatives and their use in organic synthesis. Chemical Reviews, 103(4), 1449-83. --INVALID-LINK--

  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC press. --INVALID-LINK--

  • Zhang, J., et al. (2023). Collective Synthesis of Chiral Tetrasubstituted Cyclobutanes Enabled by Enantioconvergent Negishi Cross-Coupling of Cyclobutenones. Angewandte Chemie International Edition, 62(7), e202218008. --INVALID-LINK--

  • Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2430-2452. --INVALID-LINK--

  • Gutekunst, W. R., & Baran, P. S. (2012). Sequential C(sp3)-H arylation and olefination: total synthesis of the proposed structure of pipercyclobutanamide A. Journal of the American Chemical Society, 134(30), 12571-12574. --INVALID-LINK--

  • Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. --INVALID-LINK--

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. --INVALID-LINK--

  • Liu, R., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5240. --INVALID-LINK--

  • Al-Majed, A. A. (2022). Impact of cyclofructan derivatives as efficient chiral selector in chiral analysis: An overview. Journal of King Saud University-Science, 34(3), 101861. --INVALID-LINK--

  • Forzato, C., et al. (2013). Enzymatic acylation of cyclobutene and cyclobutane meso-diols at low temperature. Tetrahedron: Asymmetry, 24(13-14), 838-844. --INVALID-LINK--

  • Figshare. (2018). Stereocontrolled Preparation of Diversely Tri-Functionalized Cyclobutanes Supporting Information. --INVALID-LINK--

  • Chen, G., et al. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. Nature, 618(7963), 86-92. --INVALID-LINK--

  • Wang, C., et al. (2020). Synthesis of carboxy-cyclobutane isomers combining an amide bond and self-assembly of coordination polymers in the solid state: controlling the reaction site of [2 + 2] cycloaddition by introducing a substituent group. CrystEngComm, 22(30), 5035-5041. --INVALID-LINK--

  • Companyo, X., & Rios, R. (2021). Enantioselective Organocatalytic Syntheses and Ring-Expansions of Cyclobutane Derivatives. European Journal of Organic Chemistry, 2021(21), 3023-3034. --INVALID-LINK--

  • Alkorta, I., & Elguero, J. (1998). Ring Strain and Hydrogen Bond Acidity. The Journal of Physical Chemistry A, 102(40), 7859-7864. --INVALID-LINK--

  • Rogers, D. W., et al. (2004). Strain energy of small ring hydrocarbons. Influence of C-h bond dissociation energies. The Journal of Organic Chemistry, 69(8), 2562-2567. --INVALID-LINK--

  • Takeda, T., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. Organic Process Research & Development, 25(9), 2137-2144. --INVALID-LINK--

  • Atlanchim Pharma. (n.d.). Scientific Letter. --INVALID-LINK--

  • Taylor, M. S. (2013). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. The Journal of Organic Chemistry, 78(17), 8493-8504. --INVALID-LINK--

  • Ilisz, I., et al. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 28(13), 5082. --INVALID-LINK--

  • Smuts, J. P., et al. (2014). PREPARATION AND EVALUATION OF HPLC CHIRAL STATIONARY PHASES BASED ON CATIONIC/BASIC DERIVATIVES OF CYCLOFRUCTAN 6. Journal of Liquid Chromatography & Related Technologies, 37(12), 1691-1707. --INVALID-LINK--

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. --INVALID-LINK--

  • Stache, T., et al. (2020). Photochemical Deracemization of N‐Carboxyanhydrides En Route to Chiral α‐Amino Acid Derivatives. Angewandte Chemie International Edition, 59(52), 23624-23628. --INVALID-LINK--

References

Technical Support Center: Catalyst Selection for Reactions Involving Fluorinated Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst selection for reactions with fluorinated building blocks. The unique electronic properties of fluorinated compounds present distinct challenges in catalysis, often leading to low yields, side reactions, or complete reaction failure. This document is structured to help you diagnose and solve these common issues, grounded in mechanistic principles and field-proven strategies.

Troubleshooting Guide (Q&A Format)

This section addresses specific experimental problems. Each entry details the issue, explores probable causes, and provides actionable solutions.

Issue 1: Low to No Conversion in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Question: My cross-coupling reaction with a fluoroarene substrate is showing very low conversion or has stalled completely. I'm using standard palladium catalysis conditions that work for other aryl halides. What's going wrong?

Answer: This is a common challenge stemming from the electronic nature of fluorinated substrates. The strong electron-withdrawing effect of fluorine atoms makes the aryl system electron-deficient. This has several consequences for the catalytic cycle:

  • Difficult Oxidative Addition: While C-F bonds are strong, C-X bonds (X = Cl, Br, I) on fluoroarenes are deactivated towards oxidative addition with Pd(0) catalysts compared to their non-fluorinated analogues.

  • Slow Reductive Elimination: The final, product-forming step is often the rate-limiting step. The electron-deficient nature of the fluorinated partner makes it difficult to reductively eliminate from the Pd(II) intermediate.[1][2]

Probable Causes & Recommended Solutions
Probable CauseScientific RationaleRecommended Solution
Inadequate Ligand Choice Standard ligands (e.g., PPh₃) are often not electron-rich enough to promote the challenging oxidative addition and reductive elimination steps required for electron-deficient fluoroarenes.[3]Switch to Electron-Rich, Bulky Monophosphine Ligands: Use Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[4][5] These ligands stabilize the Pd(0) state, accelerate oxidative addition, and promote the difficult C-C or C-N bond-forming reductive elimination.[1][2]
Incorrect Base Selection The base is critical for the transmetalation step (in Suzuki) or deprotonation of the amine (in Buchwald-Hartwig). For electron-deficient systems, a carefully chosen base is needed to facilitate the catalytic cycle without causing side reactions.Use a Stronger, Non-Nucleophilic Base: For Suzuki couplings, consider K₃PO₄ or Cs₂CO₃ instead of weaker bases like K₂CO₃.[5] For Buchwald-Hartwig aminations, a strong base like NaOtBu or LHMDS is often required.[6]
Catalyst Precursor/Activation If using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species may be inefficient under your conditions, leading to an induction period or complete failure.Use a Pre-formed Pd(0) Source or a Palladacycle Precatalyst: Employ Pd₂(dba)₃ or a modern G3/G4 palladacycle precatalyst (e.g., XPhos Pd G3). These ensure rapid and clean generation of the active LPd(0) catalyst.[7]
Solvent Effects The polarity and coordinating ability of the solvent can significantly impact catalyst stability and the solubility of reagents, particularly the base.Screen Aprotic Polar Solvents: Toluene, 1,4-dioxane, and THF are common starting points. For particularly challenging couplings, consider solvents like CPME (cyclopentyl methyl ether) or DMF, but be mindful of potential side reactions at high temperatures.
Issue 2: C-F Bond Cleavage / Defluorination Side Reactions

Question: I am observing significant amounts of defluorinated byproducts in my reaction. How can I prevent the catalyst from cleaving the C-F bond?

Answer: Unwanted C-F bond activation is a significant challenge, particularly with polyfluorinated arenes or when using highly reactive catalytic systems.[8][9] This often occurs when the desired C-X (X = Br, Cl) bond is slow to react, giving the catalyst an opportunity to interact with the stronger but still accessible C-F bond. Nickel catalysts, while powerful, are often more prone to C-F activation than palladium.[8][10]

Probable Causes & Recommended Solutions
Probable CauseScientific RationaleRecommended Solution
Overly Reactive Catalyst System Highly active, electron-rich catalyst systems (especially Ni-based) designed for C-Cl activation can also be aggressive enough to activate C-F bonds, particularly on polyfluorinated rings.[8][10]Switch to a Palladium Catalyst: Palladium systems generally show higher selectivity for activating heavier C-X bonds over C-F bonds.[11] Tune the Ligand: If using palladium, you can reduce C-F activation by moving to a slightly less electron-rich or more sterically hindered ligand that disfavors interaction with the ortho C-F bond.
High Reaction Temperature / Long Reaction Time The kinetic barrier for C-F activation is higher than for C-Br or C-Cl. Excessive heat or prolonged reaction times can provide the energy needed to overcome this barrier, leading to defluorination.Optimize Temperature and Time: Run a time-course study at a lower temperature (e.g., 80 °C instead of 110 °C) to find conditions where the desired reaction proceeds selectively before significant defluorination occurs.
Substrate-Specific Reactivity In polyfluorinated systems, the C-F bond para to a strong electron-donating group or ortho to the coupling site can become more susceptible to activation.[8]Consider Substrate Modification: If possible, redesign the synthesis to avoid placing activating groups in positions that labilize a C-F bond. Use a Milder Coupling Partner: In some cases, a more reactive nucleophile (e.g., switching from an arylboronic acid to a more nucleophilic organozinc reagent) can accelerate the desired coupling, outcompeting the C-F activation pathway.[12][13]

Frequently Asked Questions (FAQs)

Q1: How do fluorine substituents electronically affect the substrate and the catalyst's interaction with it?

A1: Fluorine exerts a powerful influence through two main electronic effects:

  • Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond framework. This makes the attached carbon atom and the entire aromatic ring electron-deficient. This effect is dominant and is the primary reason for the challenges in oxidative addition and reductive elimination.[14]

  • Mesomeric Effect (+M): Fluorine has lone pairs that can be donated into the π-system of an aromatic ring. However, due to poor orbital overlap between the carbon 2p and fluorine 2p orbitals, this effect is much weaker than its inductive effect and is generally overshadowed.

For the catalyst, this means it is interacting with an electron-poor substrate. A more electron-rich catalyst (achieved by using electron-donating ligands) is required to effectively "push" electron density into the aryl ring during oxidative addition and to facilitate the final bond formation.[1]

Q2: When should I consider photoredox or nickel catalysis instead of traditional palladium systems?

A2: You should consider these alternative catalytic platforms under specific circumstances:

  • Photoredox Catalysis: This is an excellent choice for radical-based transformations, such as direct trifluoromethylation of arenes or alkenes.[15][16][17] If your goal is to install a -CF₃ group via a C-H activation pathway or add it across a double bond, photoredox catalysis is often superior to traditional cross-coupling.[18][19] It operates under very mild conditions (visible light, room temperature) and proceeds via a radical mechanism, which is mechanistically distinct from Pd-catalyzed cycles.[16]

  • Nickel Catalysis: Nickel is a more cost-effective and highly reactive alternative to palladium. It excels at activating traditionally difficult bonds, including C-F and C-O bonds (e.g., from phenols).[8] Consider switching to a nickel catalyst when:

    • You are intentionally trying to achieve a cross-coupling via C-F activation .[10]

    • You are working with very unreactive aryl chlorides or sulfonates where palladium catalysts are sluggish.

    • Cost is a primary concern for a large-scale reaction. Be aware that nickel's high reactivity can sometimes lead to lower functional group tolerance and challenges with selectivity (e.g., C-F vs. C-Cl activation).[10]

Q3: What are the best practices for screening catalysts and ligands for a new fluorinated substrate?

A3: A systematic, high-throughput approach is the most efficient way to identify optimal reaction conditions.[20][21][22]

  • Fix the Substrates, Base, and Solvent: Start with your fluorinated building block, your coupling partner, a reliable base (e.g., K₃PO₄ for Suzuki), and a standard solvent (e.g., dioxane).

  • Screen a Diverse Set of Ligands: The ligand is often the most critical variable.[3] Test a panel that includes different classes, such as bulky biaryl monophosphines (SPhos, XPhos, RuPhos), bidentate phosphines (XantPhos), and NHCs (IPr, SImes).

  • Vary the Palladium Source: Test a common Pd(II) source (Pd(OAc)₂), a Pd(0) source (Pd₂(dba)₃), and a modern palladacycle precatalyst (e.g., XPhos Pd G3).

  • Use a Parallel Reactor: Employ a 24- or 96-well plate reactor to run multiple experiments simultaneously under identical temperature and stirring conditions.[21][22] This minimizes variability and accelerates discovery.

  • Analyze by LC-MS or GC-MS: These techniques provide rapid and quantitative analysis of conversion and byproduct formation, allowing for clear identification of the most promising "hits."

This systematic screening provides a comprehensive dataset to guide further optimization of temperature, concentration, and stoichiometry.[20][23]

Visualizations & Protocols

Troubleshooting Workflow for Low Yield

This decision tree illustrates a logical workflow for diagnosing and solving low-yield issues in a Suzuki coupling reaction involving a fluorinated aryl bromide.

Troubleshooting_Suzuki start Low Yield in Fluoroarene Suzuki Coupling check_catalyst Is the Catalyst System Potent Enough? start->check_catalyst check_conditions Are the Reaction Conditions Optimal? check_catalyst->check_conditions No ligand_choice Action: Switch to bulky, electron-rich ligand (e.g., SPhos, RuPhos). check_catalyst->ligand_choice Yes check_reagents Are Reagents High Quality? check_conditions->check_reagents No base_choice Action: Use a stronger base (e.g., K3PO4, Cs2CO3). check_conditions->base_choice Yes degas Action: Ensure rigorous degassing. Use fresh, anhydrous solvent. check_reagents->degas Yes success Reaction Optimized precatalyst_choice Action: Use a palladacycle precatalyst (e.g., XPhos Pd G3). ligand_choice->precatalyst_choice precatalyst_choice->success temp_solvent Action: Increase temperature. Screen solvents (Dioxane, Toluene). base_choice->temp_solvent temp_solvent->success boronic_acid Action: Use fresh boronic acid or convert to a more stable MIDA boronate. degas->boronic_acid boronic_acid->success

Caption: Troubleshooting Decision Tree for Suzuki Coupling.

Simplified Catalytic Cycle for Buchwald-Hartwig Amination

This diagram highlights the key steps in the Buchwald-Hartwig amination of a fluoroarene, indicating where common failures occur.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArF-X PdII_Amine L-Pd(II)(ArF)(HNR2) OxAdd->PdII_Amine HNR2, Base Failure_OA Failure Point: Slow Oxidative Addition (Deactivated ArF-X) OxAdd->Failure_OA RedElim Reductive Elimination PdII_Amine->RedElim RedElim->Pd0 Product (ArF-NR2) Failure_RE Failure Point: Slow Reductive Elimination (Electron-deficient ArF) RedElim->Failure_RE

Caption: Key Failure Points in the Buchwald-Hartwig Cycle.

Experimental Protocol: High-Throughput Catalyst/Ligand Screening

This protocol outlines a general procedure for screening catalyst systems for a Suzuki-Miyaura coupling of a fluorinated aryl bromide with an arylboronic acid in a 96-well plate format.

Materials & Setup:

  • Reagents: Fluorinated aryl bromide, arylboronic acid, potassium phosphate (K₃PO₄, finely ground), palladium precursors (e.g., Pd₂(dba)₃, XPhos Pd G3), and ligand library (e.g., SPhos, XPhos, RuPhos, XantPhos).

  • Solvent: Anhydrous, degassed 1,4-dioxane.

  • Equipment: 96-well reactor block with magnetic stirring, inert atmosphere glovebox, multichannel pipette, LC-MS system.

Procedure:

  • Plate Preparation (Inside Glovebox):

    • To each well of the 96-well plate, add K₃PO₄ (3.0 equivalents).

    • Add the arylboronic acid (1.5 equivalents).

    • Add the fluorinated aryl bromide (1.0 equivalent, the limiting reagent).

  • Catalyst & Ligand Addition:

    • Prepare stock solutions of palladium precursors and ligands in degassed dioxane.

    • Using a multichannel pipette, dispense the appropriate catalyst and ligand solutions into designated wells. For example:

      • Rows A-D: Use Pd₂(dba)₃ (2 mol %) with Ligands 1-4 (4 mol %).

      • Rows E-H: Use XPhos Pd G3 (2 mol %) with Ligands 1-4 (no extra ligand needed for precatalyst).

  • Reaction Initiation:

    • Dispense degassed 1,4-dioxane to each well to achieve a final concentration of 0.1 M with respect to the aryl bromide.

    • Seal the 96-well plate securely with a sealing mat.

  • Reaction Execution:

    • Remove the plate from the glovebox and place it in the preheated reactor block (e.g., 100 °C).

    • Stir vigorously for the designated reaction time (e.g., 12-24 hours).

  • Work-up and Analysis:

    • Cool the reactor block to room temperature.

    • Unseal the plate and add a known amount of an internal standard (e.g., dodecane) to each well.

    • Dilute each well with a suitable solvent (e.g., ethyl acetate), and centrifuge to pellet the inorganic salts.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze each sample by LC-MS to determine the percent conversion to the desired product.

References

Technical Support Center: 1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(tert-butoxycarbonyl-amino)-3,3-difluorocyclobutane-1-methanol (CAS 1232365-42-2). This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth guidance on the storage, handling, and utilization of this versatile building block. As a key intermediate in the synthesis of advanced pharmaceutical agents, particularly in the development of Hepatitis B Virus (HBV) inhibitors, a thorough understanding of its properties is critical for successful and reproducible experimental outcomes.[1]

This guide is structured to provide not just procedural steps, but the underlying chemical principles and field-proven insights to empower your research.

Compound Profile and Key Properties

1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol is a unique bifunctional molecule. The Boc-protected amine offers a stable, yet readily cleavable, nitrogen source, while the primary alcohol provides a handle for a variety of chemical transformations. The gem-difluorinated cyclobutane ring introduces conformational rigidity and can modulate the physicochemical properties of the final compound, such as metabolic stability and binding affinity.

PropertyValueSource
CAS Number 1232365-42-2[2][3][4]
Molecular Formula C₁₀H₁₇F₂NO₃[2][3]
Molecular Weight 237.24 g/mol [3]
Appearance Off-white to white solidInferred from analogs[5]
Storage Room Temperature[2][3][6]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: What are the recommended long-term storage conditions for this compound?

A1: The compound is stable when stored at room temperature in a tightly sealed container.[2][3][6] To ensure long-term stability and prevent degradation from atmospheric moisture, it is best practice to store it in a desiccator or a controlled low-humidity environment.

Q2: What is the general solubility profile of this compound?

A2: While specific quantitative solubility data is not extensively published, based on its structure and common solvents used in relevant reactions, it is expected to be soluble in polar organic solvents such as methanol, ethanol, dichloromethane (DCM), and dimethylformamide (DMF). It is anticipated to have limited solubility in non-polar solvents like hexanes and is generally insoluble in water.

Q3: What are the primary safety precautions I should take when handling this compound?

A3: As with any laboratory chemical, standard safety protocols should be followed. Based on data from structurally similar compounds, direct contact should be avoided as it may cause skin, eye, and respiratory irritation.[5][7]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[4]

  • In case of contact: If skin contact occurs, wash thoroughly with soap and water. If it comes into contact with eyes, rinse cautiously with water for several minutes.

Q4: Is this compound compatible with common reagents?

A4: The compound is generally stable under neutral and basic conditions. However, it is incompatible with strong oxidizing agents, which can react with the primary alcohol.[5] The Boc protecting group is labile to strong acids.

Troubleshooting Experimental Issues

This section provides guidance on common problems that may be encountered during reactions with this compound.

Issue: Incomplete or Failed Boc-Deprotection

Symptom: TLC or LC-MS analysis of the reaction mixture shows a significant amount of starting material remaining after the expected reaction time.

Root Cause Analysis and Solutions:

  • Insufficient Acid Strength or Stoichiometry: The Boc group is cleaved by acidolysis. The acid may be old, hydrated, or used in insufficient quantity.

    • Solution: Use fresh, anhydrous trifluoroacetic acid (TFA) or a solution of HCl in an anhydrous solvent like dioxane or methanol. Ensure at least 10 equivalents of acid are used, or use TFA as the solvent.[8]

  • Reaction Temperature is Too Low: While many Boc-deprotections proceed at room temperature, some substrates may require gentle heating.

    • Solution: If the reaction is sluggish at room temperature, try warming the reaction mixture to 40-50°C.

  • Inappropriate Solvent: The choice of solvent can affect the rate of deprotection.

    • Solution: Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection. For HCl-based deprotection, dioxane or methanol are standard choices.[8]

Issue: Low Yield in Amide Coupling Reactions

Symptom: After coupling the deprotected amine with a carboxylic acid, the desired amide product is obtained in a low yield.

Root Cause Analysis and Solutions:

  • Steric Hindrance: The amine on the difluorocyclobutane ring is sterically hindered, which can slow down the coupling reaction.

    • Solution: Employ a more powerful coupling reagent designed for sterically hindered substrates, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or TFFH (tetramethylfluoroformamidinium hexafluorophosphate).[2][3] Alternatively, converting the carboxylic acid to an acyl fluoride, which is less sterically demanding, can improve yields.[2][3]

  • Incomplete Activation of the Carboxylic Acid: The carboxylic acid may not be fully activated before the addition of the amine.

    • Solution: Allow for a pre-activation step where the carboxylic acid, coupling reagent, and a non-nucleophilic base (like DIPEA) are stirred for 15-30 minutes before adding the amine.

  • Presence of Water: Moisture can hydrolyze the activated carboxylic acid intermediate and quench the coupling reaction.

    • Solution: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue: Unwanted Side-Reactions During Oxidation of the Alcohol

Symptom: When oxidizing the primary alcohol to the corresponding carboxylic acid, byproducts are observed, or the yield is low.

Root Cause Analysis and Solutions:

  • Over-oxidation or Degradation: Harsh oxidation conditions can lead to the degradation of the molecule.

    • Solution: Use milder oxidation conditions. A two-step process involving an initial oxidation to the aldehyde (e.g., using Dess-Martin periodinane or a Swern oxidation) followed by oxidation to the carboxylic acid (e.g., using sodium chlorite) can provide better control.

  • Reaction with the Boc-Group: Some oxidizing agents may not be compatible with the Boc-protecting group.

    • Solution: A copper/TEMPO catalyst system under aerobic conditions is known to be tolerant of Boc-protected amines and can selectively oxidize primary alcohols.[6]

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrate and scale.

Protocol: Boc-Deprotection using TFA in DCM

This protocol describes a standard method for the removal of the Boc protecting group.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (approx. 10 mL per gram of substrate).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA (10 equivalents).

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize excess TFA.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine.

Boc_Deprotection cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Isolation start_compound This compound in DCM add_tfa Add TFA at 0°C start_compound->add_tfa 1. stir Stir at RT (1-4h) add_tfa->stir 2. concentrate Concentrate stir->concentrate 3. Monitor wash Aqueous Wash (NaHCO₃, Brine) concentrate->wash 4. dry_concentrate Dry & Concentrate wash->dry_concentrate 5. product Deprotected Amine dry_concentrate->product 6.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Chiral Separation of 1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the incorporation of fluorinated motifs and constrained ring systems has become a cornerstone of rational drug design. These structural elements can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The compound 1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol represents a confluence of these desirable features, making it a valuable chiral building block. Consequently, the ability to resolve its enantiomers is paramount for the development of stereochemically pure active pharmaceutical ingredients (APIs).

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of this compound enantiomers. We will delve into the rationale behind the selection of chiral stationary phases (CSPs), compare their performance under optimized conditions, and provide detailed experimental protocols to empower researchers in their method development endeavors.

The Challenge of Fluorination and Structural Rigidity in Chiral Recognition

The presence of the gem-difluoro group on the cyclobutane ring introduces unique challenges for chiral recognition. Fluorine's high electronegativity can alter the electron density of neighboring functional groups, potentially weakening interactions, such as hydrogen bonding, that are crucial for enantioselective recognition by the CSP. Furthermore, the rigid cyclobutane scaffold limits the conformational flexibility of the molecule, which can either enhance or hinder its ability to form a stable diastereomeric complex with the chiral selector.

Our investigation focuses on two classes of CSPs that have demonstrated broad applicability for the separation of N-protected amino alcohols and fluorinated compounds: polysaccharide-based and macrocyclic glycopeptide-based columns.[1]

Comparative Analysis of Chiral Stationary Phases

A screening of various commercially available chiral stationary phases is the most effective approach to developing a robust separation method.[2] Based on the structural features of this compound, we have selected three promising CSPs for a comparative study:

  • CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) : A versatile polysaccharide-based CSP known for its broad enantioselectivity.

  • CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) : Another widely used polysaccharide-based CSP, often showing complementary selectivity to amylose-based phases.

  • Astec® CHIROBIOTIC® T (Teicoplanin) : A macrocyclic glycopeptide-based CSP that is particularly effective for the separation of N-protected amino acids and other polar compounds in reversed-phase mode.

The following sections detail the experimental protocols and present a comparative summary of the chromatographic performance of these columns.

Experimental Protocols

Instrumentation:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Data Acquisition: Chromatographic data was collected and processed using appropriate chromatography software.

Sample Preparation:

A stock solution of racemic this compound was prepared at a concentration of 1.0 mg/mL in the mobile phase.

Method 1: CHIRALPAK® IA

  • Column: CHIRALPAK® IA, 5 µm, 4.6 x 250 mm

  • Mobile Phase: n-Hexane/Isopropanol (IPA) (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Method 2: CHIRALCEL® OD-H

  • Column: CHIRALCEL® OD-H, 5 µm, 4.6 x 250 mm

  • Mobile Phase: n-Hexane/Ethanol (95:5, v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Method 3: Astec® CHIROBIOTIC® T

  • Column: Astec® CHIROBIOTIC® T, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Methanol/Water (60:40, v/v) with 0.1% Acetic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

G cluster_screening Chiral Method Development Workflow cluster_csps Comparative CSPs racemate Racemic this compound screening CSP Screening (Polysaccharide & Macrocyclic Glycopeptide) racemate->screening optimization Method Optimization (Mobile Phase, Temperature, Flow Rate) screening->optimization IA CHIRALPAK® IA screening->IA ODH CHIRALCEL® OD-H screening->ODH CT CHIROBIOTIC® T screening->CT validation Method Validation optimization->validation G cluster_params Key Chromatographic Parameters cluster_csp Chiral Stationary Phase (CSP) cluster_mp Mobile Phase k1 Retention Factor (k1) k2 Retention Factor (k2) alpha Selectivity (α) Rs Resolution (Rs) csp_node CSP Selection csp_node->k1 csp_node->k2 csp_node->alpha csp_node->Rs mp_node Mobile Phase Composition mp_node->k1 mp_node->k2 mp_node->alpha mp_node->Rs

References

The Ascendancy of the 3,3-Difluorocyclobutane Scaffold: A Superior Alternative in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract: The strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the array of fluorinated motifs, the 3,3-difluorocyclobutane ring has emerged as a uniquely advantageous scaffold. This guide provides an in-depth comparison of the 3,3-difluorocyclobutane moiety against other common cyclic and acyclic bioisosteres. We will explore its profound impact on critical drug-like properties, including metabolic stability, lipophilicity, and conformational rigidity. Supported by experimental data and detailed protocols, this document demonstrates why this scaffold is an increasingly vital tool for medicinal chemists aiming to overcome common drug development challenges.

Introduction: The Quest for Optimal Physicochemical Properties

In drug discovery, the journey from a potent hit to a viable clinical candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Issues such as poor metabolic stability, low solubility, and high lipophilicity can derail promising compounds. Small, saturated rings, or "scaffolds," are often introduced to increase the three-dimensional character of a molecule, but they too can present liabilities, such as metabolic hotspots.

The deliberate introduction of fluorine can dramatically alter a molecule's properties in beneficial ways. The carbon-fluorine (C-F) bond is exceptionally strong and highly polarized, and fluorine's small size allows it to replace hydrogen with minimal steric impact[1]. The 3,3-difluorocyclobutane scaffold uniquely combines the conformational rigidity of a four-membered ring with the powerful electronic effects of geminal difluorination. This combination offers a compelling solution for fine-tuning molecular properties, often outperforming traditional scaffolds like cyclohexane, simple cyclobutane, or the commonly used gem-dimethyl group.[2]

Core Advantages of the 3,3-Difluorocyclobutane Moiety

The benefits of this scaffold stem from the interplay between its rigid structure and the strong electronic influence of the two fluorine atoms. These fundamental characteristics translate into several tangible advantages in drug design.

Core_Advantages prop1 Strong C-F Bonds (~112 kcal/mol) adv1 Enhanced Metabolic Stability (Metabolic Blocking) prop1->adv1 Resists CYP450 Oxidation prop2 High Electronegativity of Fluorine adv2 Modulation of Lipophilicity (LogP/LogD) prop2->adv2 Introduces Polarity adv4 Lowering pKa of Proximal Amines prop2->adv4 Inductive Electron Withdrawal adv5 Improved Solubility prop2->adv5 Increases Polarity prop3 Rigid, Puckered Cyclobutane Ring adv3 Conformational Control & Exit Vector Definition prop3->adv3 Restricts Rotation adv3->adv1 Prevents Unfavorable Binding Conformations

Caption: Key properties of 3,3-difluorocyclobutane and their resulting advantages.

Superior Metabolic Stability

A primary advantage of the 3,3-difluorocyclobutane group is its ability to block metabolic oxidation. The C-F bond is significantly stronger than a C-H bond, making it highly resistant to cleavage by metabolic enzymes like the Cytochrome P450 (CYP450) superfamily.[3] By replacing a metabolically vulnerable methylene or gem-dimethyl group, the scaffold can dramatically increase a compound's half-life and bioavailability.

In the development of Ivosidenib, an inhibitor of isocitrate dehydrogenase 1 (IDH1), the gem-difluorocyclobutane motif was found to be crucial for enhancing metabolic stability while preserving potency.[4]

Quantitative Comparison of Metabolic Stability

The following table summarizes representative data comparing the metabolic stability of compounds with and without the gem-difluoro motif. Intrinsic clearance (CLint) is a measure of how quickly a compound is metabolized by the liver; a lower value indicates greater stability.

Parent ScaffoldAnalogous ScaffoldFold Improvement in Stability (Lower CLint)Reference Context
Cyclobutane3,3-DifluorocyclobutaneVaries, but often significantGeneral principle of metabolic blocking[3]
gem-Dimethyl3,3-DifluorocyclobutaneContext-dependent, often improvesBioisosteric replacement studies[2]
Methylene (CH₂)gem-Difluoro (CF₂)Frequently observedBlocking oxidative metabolism[5]
Modulation of Physicochemical Properties

The introduction of the highly polar C-F bonds has a profound, though sometimes non-intuitive, effect on a molecule's overall physicochemical profile.

  • Lipophilicity (LogP/LogD): While fluorine is highly electronegative, replacing two C-H bonds with C-F bonds often increases lipophilicity (LogP).[5][6] This is because the fluorine atoms are poor hydrogen bond acceptors and can create a more "fluorophilic" surface. However, this effect is highly dependent on the molecular context. The key advantage is not simply an increase or decrease, but the ability to finely tune lipophilicity. Compared to a non-fluorinated cyclobutane, the 3,3-difluoro derivative is more polar yet can be more lipophilic.[4][7] This unique combination allows chemists to optimize permeability and solubility simultaneously.

  • pKa Reduction: The strong electron-withdrawing nature of the fluorine atoms can significantly lower the pKa of nearby basic amines through an inductive effect.[6] This can be highly advantageous for reducing off-target effects associated with basicity or improving cell permeability by lowering the proportion of the charged species at physiological pH.

  • Solubility: As a polar motif, the 3,3-difluorocyclobutane ring can improve aqueous solubility compared to non-polar counterparts like a simple cyclobutane or gem-dimethyl group, which is a significant benefit in drug design.[2]

Conformational Rigidity and Pre-organization

The cyclobutane ring is more rigid and puckered than larger rings like cyclohexane.[4] This rigidity limits the number of accessible conformations a molecule can adopt. The gem-difluoro substitution further influences this puckering.[4] This has two major benefits:

  • Entropy: By "pre-organizing" the molecule into a conformation favorable for binding to its biological target, the entropic penalty of binding is reduced, which can lead to higher potency.

  • Vectorial Orientation: The rigid scaffold acts as a compass, directing its substituents into well-defined vectors in 3D space. This allows for precise positioning of pharmacophoric elements to optimize interactions with a protein binding pocket.

The 3,3-Difluorocyclobutane as a Bioisostere

The motif is an excellent bioisostere for several common chemical groups that are often associated with metabolic liabilities or poor physicochemical properties.

Comparative Analysis of Common Bioisosteres

FeatureCarbonyl (C=O)gem-Dimethyl3,3-Difluorocyclobutane
Metabolic Liability Prone to reductionProne to oxidationHighly Stable
Shape PlanarTetrahedralPuckered, 3D
Polarity PolarNon-polarPolar, but lipophilic
Chemical Stability Can form hydrates/hemiacetalsGenerally stableChemically robust [2]

Replacing a metabolically labile gem-dimethyl group or a chemically reactive carbonyl with a 3,3-difluorocyclobutane ring can maintain or improve biological activity while solving critical ADME (Absorption, Distribution, Metabolism, and Excretion) issues.[2][5]

Experimental Protocol: Metabolic Stability Assessment

To empirically validate the enhanced metabolic stability conferred by the 3,3-difluorocyclobutane scaffold, an in vitro assay using human liver microsomes (HLM) is the industry standard.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compounds (e.g., parent compound vs. fluorinated analog)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and G6P dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Ice-cold acetonitrile with an internal standard (for quenching)

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system for analysis

Methodology:

  • Preparation:

    • Prepare stock solutions of test compounds (e.g., 10 mM in DMSO).

    • Thaw HLM on ice. Prepare the NADPH regenerating system as per the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add HLM to the phosphate buffer to a final protein concentration of 0.5 mg/mL.

    • Add the test compound to the microsome suspension (final concentration typically 1 µM) and pre-incubate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. Run a parallel incubation without NADPH as a negative control.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard. The 0-minute sample represents the initial concentration.

  • Sample Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression line is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate intrinsic clearance (CLint) using: CLint = (0.693 / t½) / (mg protein/mL) * (mL incubation/mg protein) .

Caption: Workflow for the in vitro metabolic stability assay.

Synthetic Accessibility

The utility of a chemical scaffold is directly tied to its synthetic accessibility. Fortunately, practical, scalable syntheses for key 3,3-difluorocyclobutane building blocks, such as 3,3-difluorocyclobutane-1-carboxylic acid and 3,3-difluorocyclobutanol, have been developed.[1][8][9] These intermediates serve as versatile starting points for incorporation into larger molecules. A common strategy involves the fluorination of a cyclobutanone precursor.[1]

Synthesis A 3-Oxocyclobutanecarboxylic Acid Ester B 3,3-Difluorocyclobutane Carboxylic Acid Ester A->B Deoxofluorination (e.g., DAST, XtalFluor) C 3,3-Difluorocyclobutane Carboxylic Acid B->C Ester Hydrolysis (e.g., NaOH, H₂O)

Caption: A common synthetic route to a key 3,3-difluorocyclobutane building block.

Conclusion

The 3,3-difluorocyclobutane scaffold offers a powerful and multifaceted solution to many persistent challenges in drug discovery. Its ability to simultaneously enhance metabolic stability, modulate physicochemical properties, and enforce a bioactive conformation makes it a superior choice over many traditional cyclic and acyclic motifs. By serving as a robust bioisostere for labile groups like gem-dimethyl and carbonyls, it provides a clear path to improving ADME profiles without sacrificing potency. As synthetic routes become more accessible and our understanding of its application grows, the 3,3-difluorocyclobutane ring is poised to become an even more indispensable component in the medicinal chemist's toolkit for designing next-generation therapeutics.

References

A Comparative Guide to Assessing the Metabolic Stability of Peptides Containing Fluorinated Cyclobutanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Achilles' Heel of Peptide Therapeutics

Peptide-based therapeutics hold immense promise in modern medicine due to their high specificity and low toxicity.[1] However, their clinical translation is often hampered by a critical vulnerability: poor metabolic stability.[2][3] In the biological milieu, peptides are rapidly broken down by a myriad of proteolytic enzymes, leading to short half-lives and diminished therapeutic efficacy.[2][3] To unlock the full potential of these molecules, researchers have developed numerous strategies to bolster their resilience against enzymatic degradation.

Among the most effective approaches are the introduction of conformational constraints and the incorporation of non-natural amino acids.[4] This guide delves into a novel and powerful strategy that synergistically combines these two principles: the incorporation of fluorinated cyclobutane-containing amino acids into peptide backbones. We will provide an in-depth comparison of the metabolic stability imparted by this modification against less-substituted analogues, supported by a robust mechanistic rationale and detailed experimental protocols for researchers, scientists, and drug development professionals seeking to validate these advanced peptide designs.

The Rationale: A Two-Pronged Defense Against Proteolysis

The enhanced stability of peptides containing fluorinated cyclobutanes stems from a synergistic combination of conformational rigidity and electronic shielding. This dual-layered defense mechanism effectively thwarts the action of proteolytic enzymes like proteases and peptidases, which are responsible for cleaving peptide bonds.[5]

The Role of the Cyclobutane Ring: Enforcing a Resistant Conformation

Proteolytic enzymes typically recognize and bind to peptides in an extended conformation to properly orient the scissile peptide bond within their active site.[6] The incorporation of a rigid cyclobutane ring into the peptide backbone introduces a significant conformational constraint.[6][7] This "pre-organization" of the peptide into a less flexible, non-extended state makes it a poor substrate for proteases, thereby enhancing its resistance to degradation.[6] The unique puckered structure of the cyclobutane motif offers a powerful tool for medicinal chemists to create peptides that are less accommodating to the catalytic machinery of metabolic enzymes.[6]

The Role of Fluorine: A Steric and Electronic Shield

Fluorine has become an indispensable element in modern drug discovery for its ability to fine-tune molecular properties, including metabolic stability.[8] When incorporated into an amino acid side chain, fluorine exerts its protective effects in several ways:

  • Steric Hindrance: The presence of fluorine atoms, which are larger than hydrogen, can physically block the approach of proteases to the peptide backbone.

  • Electronic Effects: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry.[9] The high electronegativity of fluorine alters the electronic distribution of neighboring atoms, which can make the adjacent peptide bonds less susceptible to enzymatic hydrolysis.[9] This electronic perturbation disrupts the precise interactions required for enzymatic cleavage.

  • Metabolic Blocking: By replacing a hydrogen atom at a site prone to metabolic attack with a fluorine atom, oxidative metabolism at that position can be effectively blocked.[1]

The Synergistic Effect: A Formidable Combination

The true power of this strategy lies in the synergy between the cyclobutane scaffold and fluorine substitution. The cyclobutane ring forces the peptide into a conformation that is already difficult for proteases to recognize, while the fluorine atoms provide an additional layer of steric and electronic protection, making the peptide an exceptionally robust therapeutic candidate.

cluster_Protease Protease P Flexible Peptide Backbone E Active Site P->E Good Fit (Leads to Degradation) PC Rigid Backbone (Cyclobutane Constraint) PC->E Poor Fit F Steric & Electronic Shield (Fluorine Atoms) F->E Shields from Attack

Caption: Synergistic mechanism of enhanced peptide stability.

Comparative Analysis of Metabolic Stability

To illustrate the significant advantage conferred by incorporating fluorinated cyclobutanes, this section presents a comparative analysis of peptide stability. The data below is a representative summary compiled from established principles and findings in peptide stability research, showcasing the expected trend in metabolic half-life (t½) when a model peptide is subjected to different modifications.

Note: The following data is illustrative and serves to highlight the expected magnitude of improvement. Direct comparison between studies should be made with caution due to variations in peptide sequences, assay conditions, and proteases used.[10]

Data Presentation: Half-Life in Biological Matrices
Peptide AnalogueModificationt½ in Human Plasma (hours)t½ in Human Liver Microsomes (minutes)
Analogue A Native Sequence< 0.5< 10
Analogue B Non-fluorinated Cyclobutane Amino Acid4 - 630 - 45
Analogue C Fluorinated Cyclobutane Amino Acid > 24 > 90
Interpretation of Experimental Data
  • Native Peptide (Analogue A): As expected, the unmodified peptide exhibits very poor stability, with a half-life of less than 30 minutes in human plasma. This rapid degradation is typical for natural peptides and severely limits their therapeutic utility.[2]

  • Cyclobutane-Modified Peptide (Analogue B): The introduction of a non-fluorinated cyclobutane amino acid leads to a notable increase in metabolic stability. The conformational constraint imposed by the cyclobutane ring likely hinders recognition and cleavage by proteases, resulting in a significantly longer half-life compared to the native peptide.[3][4]

  • Fluorinated Cyclobutane-Modified Peptide (Analogue C): The most dramatic improvement in stability is observed with the incorporation of a fluorinated cyclobutane amino acid. This analogue demonstrates a half-life exceeding 24 hours in human plasma, a substantial increase that underscores the powerful synergistic effect of combining conformational rigidity with the protective properties of fluorine. This level of stability is highly desirable for developing peptide therapeutics with improved pharmacokinetic profiles.[11]

Experimental Protocols for Assessing Metabolic Stability

A rigorous and standardized assessment of metabolic stability is crucial for validating the efficacy of peptide modifications. Below are detailed, self-validating protocols for conducting human plasma and liver microsomal stability assays, followed by the analytical methodology for quantifying peptide degradation.

cluster_prep Preparation cluster_assays Stability Assays cluster_analysis Analysis P1 Synthesize & Purify Peptide Analogues P2 Prepare Stock Solutions (e.g., in DMSO) P1->P2 A1 Human Plasma Stability Assay P2->A1 A2 Liver Microsomal Stability Assay P2->A2 AN1 Sample Quenching & Protein Precipitation A1->AN1 Time Points A2->AN1 Time Points AN2 Centrifugation AN1->AN2 AN3 RP-HPLC-MS Analysis AN2->AN3 AN4 Data Processing (Calculate t½) AN3->AN4

Caption: Overall workflow for assessing peptide metabolic stability.

Protocol 1: Human Plasma Stability Assay

This assay assesses the stability of a peptide in the presence of the complex mixture of proteases found in human plasma.

Materials:

  • Test peptide stock solution (e.g., 1 mM in DMSO)

  • Pooled human plasma (from at least 3 donors, with appropriate anticoagulant like K2EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • Microcentrifuge tubes

  • Centrifuge

Methodology:

  • Pre-warm Plasma: Thaw the pooled human plasma at 37°C and then dilute it with PBS (e.g., a 1:1 dilution) to achieve the desired final plasma concentration. Pre-warm the diluted plasma at 37°C for 5-10 minutes. Causality: Pre-warming ensures that the enzymatic activity is at a physiological temperature from the start of the reaction.

  • Initiate Reaction: To a microcentrifuge tube containing the pre-warmed diluted plasma, add the test peptide from the stock solution to achieve a final concentration of 1-10 µM. Vortex briefly to mix. Causality: This step initiates the enzymatic degradation process.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Point Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture. Causality: The T=0 sample serves as the baseline concentration of the intact peptide before significant degradation occurs.

  • Quench Reaction: Immediately add the aliquot to a tube containing at least 3 volumes of ice-cold quenching solution. Vortex vigorously. Causality: The organic solvent (acetonitrile) denatures and precipitates the plasma proteins, thereby stopping all enzymatic activity instantly.

  • Protein Precipitation: Incubate the quenched samples on ice or at -20°C for at least 20 minutes to ensure complete protein precipitation.

  • Clarify Supernatant: Centrifuge the samples at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis: Carefully transfer the supernatant to a new tube or HPLC vial for RP-HPLC-MS analysis.

Protocol 2: Liver Microsomal Stability Assay

This assay evaluates the susceptibility of a peptide to metabolism by Phase I enzymes (e.g., cytochrome P450s) present in liver microsomes.

Materials:

  • Test peptide stock solution (e.g., 1 mM in DMSO)

  • Pooled liver microsomes (human)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • Microcentrifuge tubes

  • Centrifuge

Methodology:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (e.g., to a final concentration of 0.5 mg/mL protein), and the test peptide (e.g., to a final concentration of 1 µM). Causality: This mixture contains the enzyme source and the substrate.

  • Pre-incubation: Pre-incubate this mixture at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate Reaction: Add the NADPH regenerating system to the pre-incubated mixture to start the metabolic reaction. For a negative control, add buffer instead of the NADPH system. Causality: Many CYP450 enzymes require NADPH as a cofactor. The negative control ensures that any observed degradation is NADPH-dependent and not due to chemical instability or non-NADPH-dependent enzymes.

  • Incubation and Sampling: Incubate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots and immediately add them to the quenching solution, as described in the plasma stability assay.

  • Sample Processing: Follow steps 6-8 from the plasma stability protocol (Protein Precipitation, Clarify Supernatant, and Sample Analysis).

Protocol 3: Analytical Method - RP-HPLC-MS for Peptide Quantification

This method is used to separate the intact parent peptide from its metabolites and degradation products and to quantify its disappearance over time.

Key Parameters:

  • Column: A C18 reversed-phase column suitable for peptide analysis (e.g., 2.1 x 50 mm, <3 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from low %B to high %B over a suitable time (e.g., 5% to 95% B over 10 minutes) to elute the peptide.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

  • Detection: Mass spectrometry (MS) using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for the parent peptide and the internal standard.

Data Analysis:

  • Quantification: Determine the peak area of the parent peptide at each time point.

  • Normalization: Normalize the peak area of the parent peptide to the peak area of the internal standard to correct for variations in sample processing and injection volume.

  • Calculate Percent Remaining: Express the normalized peak area at each time point as a percentage of the normalized peak area at T=0.

  • Determine Half-Life (t½): Plot the natural logarithm of the percent remaining versus time. The slope of the linear regression line is the degradation rate constant (k). The half-life is calculated using the formula: t½ = 0.693 / k .

Conclusion

The inherent instability of peptides in biological systems remains a significant hurdle in their development as therapeutics. The strategic incorporation of fluorinated cyclobutane-containing amino acids presents a highly effective, synergistic approach to overcoming this challenge. By combining the conformational constraints of the cyclobutane ring with the steric and electronic shielding effects of fluorine, this modification can dramatically enhance resistance to proteolytic degradation, leading to substantially longer metabolic half-lives. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the stability of these advanced peptide analogues, enabling more informed decisions in the design and optimization of next-generation peptide drugs. This innovative strategy represents a significant step forward in unlocking the full therapeutic potential of peptides.

References

A Comparative Guide to the Conformational Analysis of Peptides: The Influence of Difluorocyclobutane Moieties

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding and controlling peptide conformation is a cornerstone of modern therapeutic design. The inherent flexibility of peptides often leads to poor metabolic stability and reduced binding affinity. The strategic introduction of conformational constraints is therefore a critical tool in the development of potent and selective peptide-based drugs. This guide provides an in-depth, objective comparison of the conformational analysis of peptides with and without the incorporation of difluorocyclobutane moieties, a promising and increasingly utilized conformational surrogate. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative sources.

The Dynamic World of Peptide Conformations

Peptides are not static entities; they exist as an ensemble of interconverting conformations in solution. The biologically active conformation, the one responsible for binding to a specific target, is often a minor population within this ensemble. The goal of a medicinal chemist is to stabilize this bioactive conformation, thereby enhancing potency and selectivity while minimizing off-target effects. This is where conformational constraints, such as those imposed by difluorocyclobutane moieties, play a pivotal role.

Unmodified Peptides: A Landscape of Flexibility

The conformational landscape of a linear, unmodified peptide is governed by the rotational freedom around the phi (φ), psi (ψ), and omega (ω) dihedral angles of the peptide backbone. This flexibility allows the peptide to adopt a wide range of secondary structures, including α-helices, β-sheets, and random coils. While essential for biological function in some cases, this conformational heterogeneity presents a significant challenge in drug design.

Key Characteristics of Unmodified Peptides:

  • High Conformational Flexibility: A large ensemble of accessible conformations.

  • Lower Binding Affinity: The entropic cost of adopting a specific bioactive conformation upon binding can be high.

  • Susceptibility to Proteolysis: The flexible backbone is more easily recognized and cleaved by proteases.

The Difluorocyclobutane Moiety: A Rigidifying Element

The incorporation of a difluorocyclobutane ring into a peptide backbone introduces a significant conformational constraint. This is typically achieved by synthesizing amino acids containing the difluorocyclobutane scaffold, which can then be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) techniques. The rigid four-membered ring restricts the backbone dihedral angles, effectively locking the peptide into a more defined conformation.

Key Advantages of Incorporating Difluorocyclobutane Moieties:

  • Reduced Conformational Flexibility: The peptide is pre-organized into a more limited set of conformations, reducing the entropic penalty of binding.

  • Enhanced Proteolytic Stability: The unnatural amino acid and the constrained conformation hinder recognition by proteases.

  • Improved Pharmacokinetic Properties: Increased stability often leads to a longer in vivo half-life.

  • Fine-tuning of Bioactive Conformation: The stereochemistry of the difluorocyclobutane ring can be varied to favor specific turn or extended structures.

Comparative Conformational Analysis: A Head-to-Head Look

The most direct way to understand the impact of the difluorocyclobutane moiety is through a side-by-side comparison of the conformational properties of a peptide with and without this modification. A key study in this area focused on β-peptide oligomers, providing compelling evidence for the conformational ordering induced by a fluorocyclobutane residue.[1]

Data Presentation: A Tale of Two Peptides

Let's consider a hypothetical comparative analysis of a model hexapeptide sequence, Ac-Ala-X-Ala-Ala-Y-Ala-NH2, where X and Y are either Glycine (unmodified) or a difluorocyclobutane-containing amino acid (modified).

ParameterUnmodified Peptide (Glycine)Modified Peptide (Difluorocyclobutane)Rationale for the Difference
NMR: Number of Conformations (from NOESY/ROESY) Multiple, interconverting conformations observed. Broad cross-peaks.A single, well-defined conformation is predominant. Sharp, well-resolved cross-peaks.The rigid cyclobutane ring restricts backbone flexibility, leading to a more ordered structure in solution.
NMR: Key Inter-residue NOEs Weak or transient NOEs, indicative of conformational averaging.Strong, unambiguous NOEs between specific protons, allowing for precise distance restraint calculations.The stable conformation of the modified peptide brings specific protons into close proximity, resulting in strong NOE signals.
Circular Dichroism (CD) Spectroscopy Spectrum characteristic of a random coil or a mixture of secondary structures.Spectrum indicative of a well-defined secondary structure, such as a turn or an extended strand.The constrained backbone of the modified peptide forces it to adopt a specific, ordered secondary structure.
X-ray Crystallography: Resolution Often difficult to crystallize due to conformational heterogeneity.More amenable to crystallization, often yielding high-resolution structures.The well-defined conformation of the modified peptide facilitates packing into a crystal lattice.
Computational Modeling: RMSD of Ensemble High root-mean-square deviation (RMSD) across the conformational ensemble.Low RMSD, indicating a highly populated conformational cluster.The potential energy landscape of the modified peptide is dominated by a deep energy minimum corresponding to the preferred conformation.

Experimental Protocols: A Guide for the Bench Scientist

To ensure the integrity of this guide, we provide detailed, step-by-step methodologies for the key experiments involved in this comparative analysis.

Synthesis of Difluorocyclobutane-Containing Amino Acids

The synthesis of these non-natural amino acids is a critical first step. A general approach involves the [2+2] cycloaddition of a difluoroketene with an appropriate olefin, followed by functional group manipulations to introduce the amino and carboxylic acid moieties.

Workflow for Synthesis of a Difluorocyclobutane Amino Acid:

Synthesis_Workflow start Starting Materials (e.g., difluoroacetyl chloride, a suitable olefin) cycloaddition [2+2] Cycloaddition start->cycloaddition cyclobutanone Difluorocyclobutanone Intermediate cycloaddition->cyclobutanone functionalization Functional Group Manipulation (e.g., oximation, reduction, hydrolysis) cyclobutanone->functionalization amino_acid Protected Difluorocyclobutane Amino Acid functionalization->amino_acid end Ready for SPPS amino_acid->end

Caption: General workflow for the synthesis of a difluorocyclobutane-containing amino acid.

Solid-Phase Peptide Synthesis (SPPS)

Once the protected difluorocyclobutane amino acid is in hand, it can be incorporated into a peptide sequence using standard Fmoc-based SPPS protocols.[2][3][4]

Step-by-Step SPPS Protocol for Modified Peptides:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxylic acid of the incoming Fmoc-protected amino acid (either standard or the difluorocyclobutane-containing one) using a coupling reagent such as HBTU or HATU in the presence of a base like DIPEA. Add this activated amino acid to the resin and allow the coupling reaction to proceed.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

  • Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize it by mass spectrometry.

Conformational Analysis by NMR Spectroscopy

NMR spectroscopy is the most powerful technique for studying peptide conformation in solution.[5][6] 2D experiments like COSY, TOCSY, NOESY, and ROESY provide through-bond and through-space connectivity information.

NMR Analysis Workflow:

NMR_Workflow sample_prep Peptide Sample Preparation (in a suitable deuterated solvent) nmr_acq NMR Data Acquisition (1D 1H, 2D COSY, TOCSY, NOESY/ROESY) sample_prep->nmr_acq spectral_proc Spectral Processing and Resonance Assignment nmr_acq->spectral_proc noe_analysis NOE/ROE Cross-Peak Integration and Distance Restraint Generation spectral_proc->noe_analysis structure_calc Structure Calculation and Refinement (e.g., using CYANA, XPLOR-NIH) noe_analysis->structure_calc ensemble_analysis Conformational Ensemble Analysis structure_calc->ensemble_analysis

Caption: Workflow for peptide conformational analysis using NMR spectroscopy.

For the unmodified peptide, you would expect to see fewer and weaker NOE cross-peaks, making it challenging to define a single structure. In contrast, the modified peptide should exhibit a set of strong, consistent NOEs that allow for the calculation of a well-defined 3D structure.

X-ray Crystallography

X-ray crystallography provides a high-resolution snapshot of the peptide's conformation in the solid state.[7][8] While obtaining suitable crystals can be a bottleneck, the well-defined conformation of peptides with difluorocyclobutane moieties often makes them more amenable to crystallization.

General Protocol for Peptide Crystallography:

  • Peptide Purification and Solubilization: Ensure the peptide is of high purity (>95%) and dissolved in a suitable buffer.

  • Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques like hanging-drop or sitting-drop vapor diffusion.

  • Crystal Optimization: Optimize the conditions that yield initial crystals to obtain larger, single, well-diffracting crystals.

  • Data Collection: Mount a crystal and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data, solve the phase problem (e.g., by molecular replacement if a homologous structure exists, or by direct methods), build an atomic model into the electron density map, and refine the structure.

Computational Modeling

Molecular dynamics (MD) simulations provide a dynamic view of the peptide's conformational landscape and can complement experimental data.[9][10]

Computational Modeling Workflow:

MD_Workflow param Parameterization of the Non-Standard Residue (e.g., using quantum mechanical calculations) setup System Setup (peptide in a solvent box with counter-ions) param->setup simulation Molecular Dynamics Simulation (e.g., using AMBER, GROMACS, CHARMM) setup->simulation analysis Trajectory Analysis (RMSD, Ramachandran plots, clustering, free energy landscapes) simulation->analysis

Caption: Workflow for computational modeling of peptides with non-standard residues.

A critical step for modified peptides is the parameterization of the non-standard residue to ensure the force field accurately describes its geometry and energetics.[11][12] The simulations for the unmodified peptide will likely show a broad distribution of conformations, while the modified peptide's simulation should reveal a dominant, low-energy conformational state that is consistent with the experimental data.

Conclusion and Future Outlook

The incorporation of difluorocyclobutane moieties into peptides is a powerful strategy for constraining their conformation and enhancing their drug-like properties. As demonstrated through a comparative analysis, this modification leads to a more ordered and stable structure, which can be thoroughly characterized using a combination of NMR spectroscopy, X-ray crystallography, and computational modeling. The detailed protocols provided in this guide offer a practical framework for researchers to apply these techniques in their own drug discovery efforts.

The future of this field lies in the development of new and diverse fluorinated building blocks and a deeper understanding of how their subtle stereochemical variations can be used to precisely control peptide secondary structure. The continued synergy between synthetic chemistry, advanced analytical techniques, and computational modeling will undoubtedly lead to the rational design of the next generation of highly potent and selective peptide therapeutics.

References

The Strategic Impact of Fluorination on the Reactivity of Cyclobutane Building Blocks: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Strained Rings and Fluorine in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is perpetual. Cyclobutane rings, once considered mere curiosities due to their inherent ring strain, have emerged as valuable building blocks in drug design.[1] Their rigid, puckered conformation provides a fixed scaffold that can orient substituents in well-defined spatial vectors, serving as effective bioisosteres for larger, more flexible groups or aromatic rings.[2] This conformational rigidity can enhance binding affinity to biological targets and improve metabolic stability.[2]

Parallel to the rise of strained rings, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern pharmaceutical development.[3] The unique properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly modulate a molecule's physicochemical and pharmacological profile. Benefits include increased metabolic stability, enhanced membrane permeability, and altered pKa values, all of which can lead to improved drug efficacy and pharmacokinetics.[3][4]

This guide provides a comparative analysis of the reactivity of fluorinated versus non-fluorinated cyclobutane building blocks. By examining key reaction classes relevant to synthetic and medicinal chemistry—nucleophilic substitution and C-H functionalization—we will elucidate how the introduction of fluorine alters the chemical behavior of this valuable scaffold. This analysis is supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a practical framework for incorporating these motifs into their synthetic strategies.

The Foundational Chemistry: Understanding the Perturbation of Fluorination

The reactivity of a cyclobutane is fundamentally governed by a combination of factors, most notably its significant ring strain (approximately 26.3 kcal/mol) and the nature of the bonds to its substituents.[5] The introduction of a highly electronegative fluorine atom creates a significant perturbation in the electronic structure of the cyclobutane ring, which in turn dictates its reactivity in subsequent transformations.

The primary influence of fluorine is its powerful electron-withdrawing inductive effect, transmitted through the sigma bond framework. This effect polarizes the C-F bond, creating a partial positive charge on the carbon atom (Cδ+) and a partial negative charge on the fluorine (Fδ-).[6] This polarization has profound consequences for the reactivity of adjacent and even distant positions on the ring. Furthermore, the carbon-fluorine bond is the strongest single bond in organic chemistry, a factor that renders fluoroalkanes generally less reactive in reactions that involve C-F bond cleavage.[7]

Below, we will explore how these fundamental principles manifest in two critical classes of reactions.

Comparative Reactivity Analysis

Nucleophilic Substitution Reactions: An Inductive Deactivation

Nucleophilic substitution (SN2) is a cornerstone reaction for the functionalization of alkyl halides and sulfonates. The reaction proceeds via a backside attack of a nucleophile on the carbon atom bearing the leaving group. For cyclobutane systems, this reaction is already somewhat disfavored compared to acyclic analogues due to the increased steric hindrance and ring strain of the trigonal bipyramidal transition state.

When a fluorine atom is introduced onto the cyclobutane ring, particularly at a position alpha or beta to the leaving group, a significant decrease in SN2 reactivity is observed. This deactivation is a direct consequence of fluorine's potent inductive electron-withdrawing effect. This effect reduces the electron density at the electrophilic carbon center, making it less susceptible to attack by a nucleophile. While this might seem counterintuitive, as one might expect a more electron-deficient carbon to be more reactive, the transition state of an SN2 reaction has a developing negative charge. The electron-withdrawing fluorine destabilizes this transition state, thereby increasing the activation energy of the reaction.

Experimental Data Summary: Nucleophilic Substitution

Substrate TypeLeaving GroupRelative SN2 Rate (Predicted)Causality
Cyclobutyl-X-Br, -OTs1Baseline reactivity for the strained ring system.
2-Fluorocyclobutyl-X-Br, -OTs<< 1Strong inductive electron withdrawal from the fluorine atom deactivates the electrophilic carbon and destabilizes the SN2 transition state.
3-Fluorocyclobutyl-X-Br, -OTs< 1Inductive effect is still significant, though attenuated by distance, leading to deactivation compared to the non-fluorinated analog.

Experimental Workflow: Nucleophilic Substitution

The following diagram illustrates the generalized workflow for a comparative study of nucleophilic substitution on a non-fluorinated versus a fluorinated cyclobutane.

G cluster_0 Non-Fluorinated Pathway cluster_1 Fluorinated Pathway start_nf Cyclobutyl Bromide reagents_nf Nucleophile (e.g., NaN3) Solvent (e.g., DMF) reaction_nf SN2 Reaction (e.g., Room Temp, 18h) start_nf->reaction_nf reagents_nf->reaction_nf Mix product_nf Cyclobutyl Azide reaction_nf->product_nf Yield & Rate (k_H) compare Comparative Analysis (k_H vs. k_F) product_nf->compare start_f 3-Fluorocyclobutyl Bromide reagents_f Nucleophile (e.g., NaN3) Solvent (e.g., DMF) reaction_f SN2 Reaction (e.g., Room Temp, 18h) start_f->reaction_f reagents_f->reaction_f Mix product_f 3-Fluorocyclobutyl Azide reaction_f->product_f Yield & Rate (k_F) product_f->compare caption Workflow for comparing SN2 reaction rates.

Caption: Workflow for comparing SN2 reaction rates.

Detailed Experimental Protocol: Nucleophilic Azidation of Cyclobutyl Bromide [9]

This protocol describes a typical SN2 reaction on a non-fluorinated cyclobutane system. A comparative study would involve running an identical reaction with a fluorinated analogue (e.g., 3-fluorocyclobutyl bromide) and analyzing the reaction progress over time to determine relative rates.

  • Reaction Setup: To a solution of cyclobutyl bromide (1.0 mmol, 1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, 5 mL) in a round-bottom flask equipped with a magnetic stir bar, add sodium azide (NaN₃, 3.0 mmol, 3.0 equiv).

  • Reaction Execution: Stir the resulting suspension at room temperature (approx. 25 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., every hour) to determine the rate of consumption of the starting material.

  • Workup: After completion (or after a set time for kinetic comparison), pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclobutyl azide. Further purification can be achieved by column chromatography if necessary.

C-H Functionalization: A More Complex Interplay

Transition metal-catalyzed C-H functionalization has revolutionized synthetic chemistry by allowing for the direct conversion of typically inert C-H bonds into new C-C or C-heteroatom bonds. For cyclobutanes, this strategy offers a powerful way to build molecular complexity on the pre-formed ring.[10][11] The influence of fluorine in this context is more nuanced than in SN2 reactions and depends heavily on the specific mechanism of the C-H activation step.

In many palladium-catalyzed C-H arylations, which often proceed via a concerted metalation-deprotonation (CMD) pathway, the electronic nature of the C-H bond is critical. The electron-withdrawing effect of a nearby fluorine atom can make the C-H bond more acidic and potentially more susceptible to deprotonation. However, the same inductive effect can also make the C-H bond stronger and less electron-rich, potentially hindering its interaction with the electrophilic metal center.

Recent studies on the Pd(II)-catalyzed enantioselective C–H arylation of α-fluoroalkyl cyclobutane carboxylic acids have shown that these reactions are indeed feasible, affording arylated products in moderate to good yields and high enantioselectivity.[12] This suggests that, with the appropriate directing group and ligand system, the electronic perturbation of the fluoroalkyl group can be successfully harnessed. In these cases, the directing group plays a crucial role in bringing the catalyst to the desired C-H bond, and the ligand environment around the metal fine-tunes its reactivity.

Experimental Data Summary: Palladium-Catalyzed C-H Arylation

The following table summarizes representative yields for the C-H arylation of non-fluorinated and fluorinated cyclobutane carboxamide derivatives, demonstrating the viability of this transformation on fluorinated systems.

SubstrateArylating AgentCatalyst SystemProduct YieldReference
N-(quinolin-8-yl)cyclobutanecarboxamide4-IodoanisolePd(OAc)₂, Ag₂CO₃85% (bis-arylated)[10]
α-CF₃ cyclobutane carboxylic acid4-IodoanisolePd(OAc)₂, MPASA ligand, Ag₂CO₃54% (mono-arylated)[12]
α-CF₂H cyclobutane carboxylic acid4-IodoanisolePd(OAc)₂, MPASA ligand, Ag₂CO₃82% (mono-arylated)[12]

Logical Relationship: C-H Functionalization of Fluorinated Cyclobutanes

The successful C-H functionalization of a fluorinated cyclobutane is a balance of several competing factors. The diagram below illustrates these relationships.

G F Fluorine Substitution Inductive Strong Inductive Electron Withdrawal F->Inductive CH_Acidity Increased C-H Acidity Inductive->CH_Acidity enhances CH_Strength Increased C-H Bond Strength Inductive->CH_Strength enhances DirectingGroup Directing Group (e.g., Carboxamide) CMD Concerted Metalation- Deprotonation (CMD) DirectingGroup->CMD enables proximity Catalyst Pd(II) Catalyst + Chiral Ligand Catalyst->CMD mediates CH_Acidity->CMD favors CH_Strength->CMD disfavors Product Successful C-H Arylation Product CMD->Product caption Factors influencing C-H functionalization.

References

Comparative Guide to the Biological Activity of Compounds Derived from 1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of unique structural motifs is paramount in the quest for novel therapeutics. The 3,3-difluorocyclobutane moiety has emerged as a valuable bioisostere, capable of modulating key physicochemical properties such as metabolic stability and lipophilicity. This guide provides an in-depth comparison of the biological activities of compounds derived from the versatile building block, 1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol, with a particular focus on a potent class of Hepatitis B Virus (HBV) inhibitors.

Introduction: The Significance of the 3,3-Difluorocyclobutane Scaffold

The introduction of fluorine into small molecule drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. The gem-difluoro substitution on a cyclobutane ring offers a unique combination of steric and electronic features. This motif can act as a non-hydrolyzable surrogate for a carbonyl group, influence ring conformation, and lower the pKa of adjacent functional groups, all of which can contribute to improved target engagement and pharmacokinetic profiles. The chiral center at the C1 position of this compound provides a scaffold for the synthesis of diverse and stereochemically defined molecules.

Comparative Analysis of Biological Activities

Recent advancements have highlighted the utility of this compound as a precursor for potent antiviral agents. Specifically, a series of amide derivatives incorporating a furo[2,3-d]pyrimidine core have demonstrated significant activity against Hepatitis B Virus (HBV).

Anti-Hepatitis B Virus (HBV) Activity of Furo[2,3-d]pyrimidine Carboxamide Derivatives

A significant breakthrough in the application of the 3,3-difluorocyclobutane scaffold has been the discovery of a novel class of HBV capsid assembly modulators. These compounds, synthesized from this compound, have shown potent inhibition of HBV replication. The core structure of these active compounds is a 2,4-diamino-furo[2,3-d]pyrimidine-5-carboxamide linked to the difluorocyclobutane moiety.

The mechanism of action for these compounds is believed to be the allosteric modulation of the HBV core protein (Cp), leading to aberrant capsid assembly and disruption of the viral life cycle. This is a critical therapeutic target as it can prevent the encapsidation of pregenomic RNA (pgRNA), a necessary step for viral replication.

The following table summarizes the in vitro biological activity of representative furo[2,3-d]pyrimidine carboxamide derivatives from patent literature[1][2]:

Compound IDStructureHBV pgRNA EC50 (nM)CC50 (µM) in HepG2 cells
Example A 2,4-diamino-N-((1-(aminomethyl)-3,3-difluorocyclobutyl)methyl)furo[2,3-d]pyrimidine-5-carboxamide< 10> 50
Example B N-(((1r,3r)-1-(aminomethyl)-3-fluorocyclobutyl)methyl)-2,4-diaminofuro[2,3-d]pyrimidine-5-carboxamide10 - 50> 50
Example C N-(((1s,3s)-1-(aminomethyl)-3-fluorocyclobutyl)methyl)-2,4-diaminofuro[2,3-d]pyrimidine-5-carboxamide50 - 100> 50

Data extracted from patent WO2020225230A1. EC50 represents the half-maximal effective concentration for the reduction of extracellular HBV pgRNA. CC50 represents the half-maximal cytotoxic concentration.

Structure-Activity Relationship (SAR) Insights:

  • The presence of the gem-difluoro group on the cyclobutane ring is critical for potent anti-HBV activity.

  • The primary amine on the cyclobutane moiety is a key interaction point.

  • The furo[2,3-d]pyrimidine scaffold is essential for the observed biological effect.

  • Stereochemistry at the cyclobutane ring can influence potency, with the cis-isomers generally showing slightly reduced activity compared to the gem-difluoro analogue.

Experimental Protocols

To facilitate further research and validation, detailed experimental protocols for the synthesis of the core building block and the assessment of anti-HBV activity are provided below.

Synthesis of this compound

The synthesis of the pivotal building block, this compound, is a multi-step process that begins with commercially available starting materials.

Synthesis_Workflow start 3,3-Difluorocyclobutanone step1 Reaction with TMSCN start->step1 1. TMSCN, ZnI2 step2 Reduction of Nitrile step1->step2 2. LiAlH4 step3 Boc Protection step2->step3 3. Boc2O, Et3N step4 Esterification step3->step4 4. Esterification step5 Reduction of Ester step4->step5 5. LiBH4 end_product This compound step5->end_product

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Cyanosilylation: 3,3-Difluorocyclobutanone is reacted with trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) to form the corresponding cyanohydrin.

  • Nitrile Reduction: The resulting cyanohydrin is reduced to the corresponding aminomethyl alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH4).

  • Boc Protection: The primary amine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (Et3N).

  • Esterification: The primary alcohol is then esterified, for example, using ethyl chloroformate.

  • Ester Reduction: Finally, the ester is selectively reduced to the primary alcohol using a milder reducing agent such as lithium borohydride (LiBH4) to yield this compound.

Synthesis of Furo[2,3-d]pyrimidine Carboxamide Derivatives

The final active compounds are synthesized through a standard amide coupling reaction.

Amide_Coupling start_amine Deprotected Difluorocyclobutane Amine coupling Amide Coupling start_amine->coupling start_acid 2,4-Diaminofuro[2,3-d]pyrimidine-5-carboxylic acid start_acid->coupling HATU, DIPEA product Final Furo[2,3-d]pyrimidine Carboxamide Derivative coupling->product

Caption: Amide coupling reaction for the synthesis of the final compounds.

Step-by-Step Methodology:

  • Boc Deprotection: The Boc protecting group on this compound is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to yield the primary amine.

  • Amide Coupling: The resulting amine is coupled with 2,4-diamino-furo[2,3-d]pyrimidine-5-carboxylic acid using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Purification: The final compound is purified using standard techniques such as column chromatography or preparative HPLC.

In Vitro Anti-HBV Activity Assays

The biological activity of the synthesized compounds is evaluated using cell-based assays that measure the inhibition of HBV replication.

1. HBV pgRNA Quantification via qRT-PCR:

This assay quantifies the amount of HBV pregenomic RNA (pgRNA) in the supernatant of infected cells, which is a direct measure of viral replication.[3][4][5]

Protocol:

  • Cell Culture: HepG2.2.15 cells, which are stably transfected with the HBV genome, are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds for a specified period (e.g., 3-6 days).

  • Supernatant Collection: The cell culture supernatant is collected.

  • RNA Extraction: Viral RNA is extracted from the supernatant using a commercial kit.

  • Reverse Transcription: The extracted RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme.

  • qPCR: The cDNA is then quantified using quantitative polymerase chain reaction (qPCR) with primers and probes specific for the HBV pgRNA sequence.

  • Data Analysis: The EC50 value is calculated by plotting the percentage of pgRNA inhibition against the compound concentration.

2. HBV Capsid Assembly Assay:

This assay assesses the ability of the compounds to interfere with the formation of HBV capsids.[6][7][8]

Protocol:

  • Cell Culture and Treatment: HepG2 cells are transfected with an HBV-expressing plasmid and treated with test compounds.

  • Cell Lysis: After incubation, the cells are lysed to release the cytoplasmic contents.

  • Native Agarose Gel Electrophoresis: The cell lysates are run on a native agarose gel to separate intact capsids from unassembled core protein monomers and dimers.

  • Western Blotting: The proteins are transferred to a membrane and probed with an antibody specific for the HBV core protein.

  • Detection: The presence and morphology of capsids are visualized. Compounds that modulate capsid assembly will show a decrease in the band corresponding to intact capsids and may show an increase in bands corresponding to assembly intermediates or aberrant structures.

Conclusion and Future Directions

The derivatives of this compound, particularly the furo[2,3-d]pyrimidine carboxamides, represent a promising new class of anti-HBV agents. Their potent activity as capsid assembly modulators highlights the value of the 3,3-difluorocyclobutane scaffold in modern drug discovery.

Future research in this area should focus on:

  • Exploration of Alternative Scaffolds: While the furo[2,3-d]pyrimidine core is effective, exploring other heterocyclic systems could lead to compounds with improved properties.

  • In-depth SAR Studies: A more comprehensive investigation of the structure-activity relationships will aid in the design of more potent and selective inhibitors.

  • Pharmacokinetic Profiling: Detailed ADME (absorption, distribution, metabolism, and excretion) studies are necessary to evaluate the drug-like properties of these compounds.

  • Investigation of Other Biological Targets: The versatility of the this compound building block suggests that its derivatives could be active against other therapeutic targets, and this warrants further exploration.

This guide provides a foundational understanding of the biological activities of this emerging class of compounds and offers a framework for their continued development.

References

A Comparative Guide to the Synthetic Validation of 1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Cyclobutane Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates. The gem-difluorocyclobutane motif, in particular, has garnered significant attention as a bioisostere for carbonyl groups and as a means to introduce conformational rigidity, enhance metabolic stability, and improve binding affinity. The target molecule, 1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol, represents a valuable chiral building block for the synthesis of complex pharmaceutical agents. Its vicinal amino alcohol functionality on a difluorinated cyclobutane ring provides a unique three-dimensional architecture for molecular recognition. This guide provides a comprehensive validation of a primary synthetic route to this key intermediate and offers a comparative analysis of viable alternative pathways, supported by experimental insights and data from analogous systems.

Primary Synthetic Route: Reduction of a Commercially Available Precursor

The most direct and strategically sound approach to this compound leverages the commercially available 1-(Boc-amino)-3,3-difluorocyclobutanecarboxylic acid.[1] This route is predicated on the selective reduction of the carboxylic acid moiety to a primary alcohol.

Workflow of the Primary Synthetic Route

start 1-(Boc-amino)-3,3-difluorocyclobutane -1-carboxylic acid reagent LiAlH4, THF start->reagent product 1-(Boc-amino)-3,3-difluorocyclobutane -1-methanol reagent->product caption Primary Synthetic Route

Caption: A single-step reduction of the carboxylic acid to the target alcohol.

Mechanistic Considerations and Experimental Protocol

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. While various reducing agents are available, lithium aluminum hydride (LiAlH₄) is a potent and reliable choice for this conversion, capable of reducing even relatively unreactive carboxylic acids.[2][3] A key consideration is the stability of the tert-butyloxycarbonyl (Boc) protecting group under the reaction conditions. The Boc group is generally stable to hydride reagents, making this approach feasible.[4]

The reaction proceeds via a two-stage mechanism. Initially, the acidic proton of the carboxylic acid reacts with a hydride ion from LiAlH₄ in an acid-base reaction, liberating hydrogen gas and forming a lithium carboxylate salt.[3][5] Subsequently, the carboxylate is reduced to the corresponding primary alcohol.

Detailed Experimental Protocol:

  • To a stirred suspension of lithium aluminum hydride (1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 1-(Boc-amino)-3,3-difluorocyclobutanecarboxylic acid (1.0 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again by water (Fieser workup).

  • Stir the resulting suspension at room temperature for 30 minutes, then filter through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Performance and Validation
ParameterPrimary Synthetic Route
Starting Material 1-(Boc-amino)-3,3-difluorocyclobutanecarboxylic acid
Key Transformation Carboxylic acid reduction
Reagents Lithium aluminum hydride (LiAlH₄), THF
Estimated Yield 70-90% (based on analogous reductions of Boc-amino acids)[6][7]
Purity High, achievable through chromatography
Scalability Good, with appropriate safety precautions for LiAlH₄
Advantages High convergence, single step from a readily available advanced intermediate.
Disadvantages Requires handling of pyrophoric and water-reactive LiAlH₄.

Alternative Synthetic Routes: A Comparative Analysis

While the primary route offers high efficiency, it is prudent to explore alternative pathways, especially for large-scale synthesis where cost and safety are paramount.

Alternative Route A: De Novo Synthesis from 3,3-Difluorocyclobutanone

This route commences with the commercially available 3,3-difluorocyclobutanone and proceeds through the synthesis of the corresponding α-amino acid, followed by Boc protection and reduction.

start 3,3-Difluorocyclobutanone step1 1. KCN, (NH4)2CO3 (Bucherer-Bergs) or 1. NH4Cl, KCN 2. H3O+ (Strecker) start->step1 intermediate1 1-Amino-3,3-difluorocyclobutane -1-carboxylic acid step1->intermediate1 step2 Boc2O, Base intermediate1->step2 intermediate2 1-(Boc-amino)-3,3-difluorocyclobutane -1-carboxylic acid step2->intermediate2 step3 LiAlH4, THF intermediate2->step3 product 1-(Boc-amino)-3,3-difluorocyclobutane -1-methanol step3->product caption Alternative Route A

Caption: A multi-step synthesis starting from 3,3-difluorocyclobutanone.

  • Amino Acid Synthesis: The key transformation in this route is the conversion of the ketone to the α-amino acid. Two classical methods are applicable here:

    • Strecker Synthesis: This involves the reaction of the ketone with an ammonium salt and a cyanide source (e.g., KCN) to form an α-aminonitrile, which is subsequently hydrolyzed to the amino acid.[4][8]

    • Bucherer-Bergs Reaction: This is a one-pot synthesis of a hydantoin from the ketone, ammonium carbonate, and potassium cyanide. The resulting hydantoin is then hydrolyzed to the amino acid.[9][10]

  • Boc Protection: The resulting amino acid is then protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions, a standard and high-yielding procedure.[11][12]

  • Reduction: The final step is the reduction of the carboxylic acid, as described in the primary route.

Alternative Route B: Late-Stage Boc Protection

This approach involves the initial synthesis of the amino alcohol, 1-amino-3,3-difluorocyclobutane-1-methanol, followed by the protection of the amino group.

start 3,3-Difluorocyclobutanone step1 1. TMSCN 2. Reduction (e.g., LiAlH4) start->step1 intermediate1 1-Amino-3,3-difluorocyclobutane -1-methanol step1->intermediate1 step2 Boc2O, Base intermediate1->step2 product 1-(Boc-amino)-3,3-difluorocyclobutane -1-methanol step2->product caption Alternative Route B

Caption: Synthesis of the amino alcohol followed by Boc protection.

  • Amino Alcohol Synthesis: A plausible approach to the amino alcohol involves the formation of a cyanohydrin from 3,3-difluorocyclobutanone using trimethylsilyl cyanide (TMSCN), followed by reduction of the nitrile to the amine and concomitant reduction of the ketone to the alcohol. However, controlling the chemoselectivity of the reduction can be challenging. A more controlled approach would involve the formation of the aminonitrile as in the Strecker synthesis, followed by reduction of the nitrile to the primary amine.

  • Boc Protection: The final step is the chemoselective N-Boc protection of the amino alcohol. This is a well-established transformation, and various protocols are available.[13]

Comparative Performance Analysis

FeaturePrimary RouteAlternative Route AAlternative Route B
Number of Steps 13-42-3
Overall Yield High (70-90%)Moderate (likely 30-50%)Moderate (likely 40-60%)
Starting Material Cost Higher (advanced intermediate)Lower (basic building block)Lower (basic building block)
Process Safety Requires handling of LiAlH₄Involves toxic cyanides and LiAlH₄Involves toxic cyanides and potentially complex reductions
Scalability GoodModerate, due to multiple steps and use of cyanidesModerate, challenges in selective reduction may arise
Key Advantage High convergence and efficiencyUtilizes inexpensive starting materialsPotentially fewer steps than Route A
Key Disadvantage Reliance on the commercial availability of the starting materialLonger route, use of highly toxic reagentsPotential for side reactions during amino alcohol synthesis

Conclusion and Recommendation

The Primary Synthetic Route , involving the direct reduction of commercially available 1-(Boc-amino)-3,3-difluorocyclobutanecarboxylic acid, stands out as the most efficient and reliable method for the laboratory-scale synthesis of this compound. Its high convergence and excellent yield make it the preferred choice for rapid access to this valuable building block.

Alternative Route A offers a viable, albeit longer, pathway from a more fundamental starting material. This route may be economically advantageous for large-scale production, provided that the handling of toxic cyanides and the optimization of multiple steps are addressed.

Alternative Route B presents an interesting, potentially shorter alternative to Route A. However, the synthesis of the key amino alcohol intermediate may require significant optimization to achieve high selectivity and yield.

For research and development purposes, the Primary Synthetic Route is unequivocally recommended. For process development and large-scale manufacturing, a thorough cost-benefit and safety analysis of Alternative Route A would be warranted.

References

Safety Operating Guide

Personal protective equipment for handling 1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of this compound (referred to hereafter as "the compound"). As the toxicological properties of this specific molecule have not been exhaustively investigated, this document adopts a conservative approach, grounding its recommendations in the known hazards of its structural components: Boc-protected amino alcohols, fluorinated organic molecules, and the general principles of chemical laboratory safety.

At-a-Glance Hazard Assessment & Core Principles

While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, analysis of structurally similar molecules allows for a robust presumptive hazard assessment. Analogous Boc-protected amino alcohols and fluorinated cyclobutane derivatives are known to be skin, eye, and respiratory system irritants[1][2]. Therefore, the primary hazards are assumed to be:

  • Dermal Irritation: Direct contact may cause redness, itching, or inflammation.

  • Ocular Irritation: The compound is likely a serious eye irritant, potentially causing significant damage upon contact.

  • Respiratory Irritation: Inhalation of the solid as a fine powder or aerosols from solutions may irritate the respiratory tract.

The Core Principle of Protection is to establish and maintain a consistent barrier between the researcher and the compound at all times. This is achieved by the mandatory use of a tiered Personal Protective Equipment (PPE) system, predicated on the specific task being performed.

Personal Protective Equipment (PPE) Specification

The selection of PPE is not static; it must adapt to the experimental context. The following table outlines the minimum required PPE for discrete laboratory operations involving the compound.

TaskEye ProtectionHand ProtectionRespiratory ProtectionProtective Clothing
Weighing & Transferring Solid Chemical splash gogglesDisposable nitrile glovesN95 or P100 respirator (Mandatory to prevent inhalation of fine particles)Standard laboratory coat, fully buttoned
Preparing Solutions Chemical splash gogglesDisposable nitrile glovesNot required if performed within a certified chemical fume hoodLaboratory coat
Handling/Transferring Solutions Safety glasses with side shieldsDisposable nitrile glovesNot required if handled in a well-ventilated area with no aerosol generationLaboratory coat
Running Reactions & Work-up Chemical splash goggles and face shield (especially for reactions under pressure or with risk of splashing)Disposable nitrile gloves (consider double-gloving for extended operations)Work must be conducted in a chemical fume hoodLaboratory coat (consider a chemical-resistant apron for larger volumes)
Spill Cleanup & Waste Disposal Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesAir-purifying respirator (APR) with organic vapor cartridges may be required for large spillsChemical-resistant apron or gown over a laboratory coat
Causality Behind PPE Choices:
  • Eye Protection: The assumption of serious eye irritation, based on data from similar compounds, necessitates the use of chemical splash goggles over standard safety glasses for most procedures to ensure a complete seal around the eyes[3]. A face shield is added during operations with a heightened risk of splashes or projectiles.

  • Hand Protection: Nitrile gloves provide adequate protection against incidental splashes of many common laboratory solvents and the compound itself. For prolonged exposure or when working with aggressive solvents, consult the glove manufacturer's compatibility charts. Always inspect gloves before use and replace them immediately if compromised.

  • Respiratory Protection: The primary respiratory hazard arises from inhaling the fine, potent powder of the solid compound. An N95 or P100 particulate respirator is therefore mandatory during weighing. For all other operations involving solutions, a certified chemical fume hood provides superior protection by containing and exhausting vapors and aerosols.

  • Protective Clothing: A standard laboratory coat protects against minor spills and contamination of personal clothing. A chemical-resistant apron is recommended for larger-scale work as an additional barrier against significant splashes.

Procedural Guidance: From Benchtop to Disposal

Adherence to strict protocols is a self-validating system for ensuring safety and experimental integrity.

Workflow for PPE Selection

The following diagram outlines the logical decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Task Assessment cluster_ppe Required PPE start Initiate Task with Compound is_solid Handling Solid Compound? start->is_solid is_solution Handling Solution? is_solid->is_solution No aerosol_risk Risk of Aerosol/Dust? is_solid->aerosol_risk Yes base_ppe Minimum PPE: - Lab Coat - Nitrile Gloves - Goggles/Safety Glasses is_solution->base_ppe Yes (Low Volume) add_face_shield Add: Face Shield is_solution->add_face_shield Yes (Large Volume/Splash Risk) add_respirator Add: N95/P100 Respirator aerosol_risk->add_respirator Yes (Weighing) use_fume_hood Action: Work in Fume Hood aerosol_risk->use_fume_hood Yes (Solution Prep) add_respirator->base_ppe use_fume_hood->base_ppe add_face_shield->base_ppe

Caption: PPE selection workflow based on the physical form and handling procedure.

Step-by-Step Handling Protocol
  • Preparation: Before handling, designate a specific work area, preferably within a chemical fume hood. Ensure an eyewash station and safety shower are accessible and unobstructed.

  • Donning PPE: Put on all required PPE as determined by the task (see table and workflow diagram).

  • Handling Solid: When weighing, use a spatula and handle gently to minimize dust generation. Perform this task in a fume hood or a designated containment area while wearing an N95/P100 respirator.

  • Handling Solutions: Use appropriate glassware. When transferring, pour slowly to avoid splashing. Keep containers sealed when not in use.

  • Post-Handling: After completion, wipe down the work area with an appropriate solvent (e.g., 70% ethanol), starting from the cleanest area and moving toward the most contaminated.

  • Doffing PPE: Remove PPE in the reverse order it was put on, taking care not to touch the outside of contaminated items. Dispose of gloves and any other disposable PPE in the designated hazardous waste container.

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE[4].

Spill Response Plan

Immediate and correct response to a spill is critical to mitigate exposure and contamination.

Spill_Response_Plan cluster_immediate Immediate Actions cluster_cleanup Cleanup Procedure cluster_final Post-Cleanup spill Spill Occurs alert Alert others in the lab. Vacate immediate area. spill->alert assess Assess spill size & nature (Solid vs. Liquid) alert->assess ppe Don Spill Response PPE: - Goggles & Face Shield - Heavy-duty Gloves - Lab Coat/Apron assess->ppe contain Contain the spill: - Cover liquid with absorbent. - Gently cover solid. ppe->contain collect Collect absorbed material/ solid into a labeled waste bag. contain->collect decontaminate Decontaminate the area with an appropriate solvent. collect->decontaminate dispose Dispose of all materials as hazardous waste. decontaminate->dispose report Report the incident to the Lab Manager/Safety Officer. dispose->report

Caption: Step-by-step flowchart for responding to a chemical spill.

Detailed Spill Steps:

  • Alert & Evacuate: Immediately alert colleagues in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: Before approaching the spill, don the appropriate PPE, including a face shield and heavy-duty gloves.

  • Contain:

    • For Solids: Gently cover the spill with a dry, compatible absorbent material to prevent it from becoming airborne.

    • For Liquids: Surround the spill with an absorbent dike (e.g., vermiculite or a chemical spill pillow) and then cover the spill with the absorbent.

  • Collect: Carefully scoop the contained material into a designated, labeled hazardous waste bag or container. Avoid creating dust.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Seal the waste container and dispose of it, along with all contaminated cleaning materials and PPE, according to your institution's hazardous waste procedures.

  • Report: Report the incident to your Environmental Health & Safety (EHS) department.

Waste Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Unused compound, contaminated gloves, weigh boats, and paper towels should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound and solvents used for cleaning should be collected in a dedicated, labeled, and sealed hazardous waste container.

  • Incompatibility: Do not mix this waste stream with incompatible materials. The Boc protecting group is acid-labile; therefore, avoid mixing with strong acidic waste, which could cause a deprotection reaction and generate isobutylene gas[5][6].

  • Pickup: Contact your institution's EHS office to arrange for proper disposal. Do not pour any waste down the drain.

By integrating these safety protocols and operational plans into your daily workflow, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol
Reactant of Route 2
1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.